3-cyclopropyl-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-7(9-8-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXGHDARKWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-76-4 | |
| Record name | 5-cyclopropyl-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The presence of a cyclopropyl group at the 3-position and a methyl group at the 5-position imparts specific stereochemical and electronic properties that can influence its interaction with biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, drawing from data on structurally related compounds where specific information is unavailable.
It is important to note that this compound exists in tautomeric forms, with the proton on the nitrogen atom readily shifting between the two nitrogen atoms. The most stable and commonly referred to tautomer is 5-cyclopropyl-3-methyl-1H-pyrazole , and the information herein pertains to this structure, identified by the CAS Number 1287752-76-4.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the compound and provides data for a closely related amino derivative for comparative purposes.
| Property | 5-Cyclopropyl-3-methyl-1H-pyrazole | 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (for comparison) |
| CAS Number | 1287752-76-4 | 118430-74-3 |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₁N₃ |
| Molecular Weight | 122.17 g/mol | 137.18 g/mol |
| Melting Point | Data not available | 123-126°C |
| Boiling Point | Data not available | 299.238 °C at 760 mmHg |
| Density | Data not available | 1.38 g/cm³ |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Experimental Protocols
Plausible Synthesis of this compound
Reaction: Condensation of 1-cyclopropylbutane-1,3-dione with hydrazine hydrate.
Reagents and Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent like acetic acid)
-
Hydrochloric acid (for work-up, if necessary)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
General Pyrazole Synthesis Workflow
Caption: General workflow for the synthesis of pyrazoles.
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities.
-
Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.
-
Anticancer Activity: Certain pyrazole derivatives have shown antiproliferative effects on various cancer cell lines.[1][2] These compounds can act through various mechanisms, including the inhibition of protein kinases.
-
CNS Activity: Some pyrazole derivatives have been investigated for their effects on the central nervous system, including potential applications as anxiolytics, antidepressants, and anticonvulsants.
-
Cannabinoid Receptor (CB1) Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent CB1 receptor antagonists, which have potential applications in the treatment of obesity.[3]
The presence of the cyclopropyl and methyl groups on the pyrazole ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas. The specific substitution pattern can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Specific toxicology and safety data for this compound are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For related amino-pyrazole compounds, potential hazards include skin and eye irritation. It is prudent to assume similar potential hazards for this compound until specific data becomes available.
Conclusion
This compound is a pyrazole derivative with potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features suggest that it could exhibit a range of biological activities. The plausible synthetic route outlined in this guide provides a starting point for its preparation and further investigation. As with any research chemical, appropriate safety precautions should be taken during its handling and use. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the core synthetic strategy, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of this compound is a two-step process culminating in the Knorr pyrazole synthesis. This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic pathway for this compound.
The synthesis commences with the preparation of the key intermediate, 1-cyclopropylbutane-1,3-dione, through a Claisen condensation reaction. This is followed by the cyclocondensation of the diketone with hydrazine hydrate to yield the target pyrazole.
Regioselectivity
The reaction of an unsymmetrical 1,3-diketone like 1-cyclopropylbutane-1,3-dione with hydrazine can potentially yield two regioisomers: this compound and 3-methyl-5-cyclopropyl-1H-pyrazole. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.[1] Generally, in acidic media, the more reactive carbonyl group (in this case, the one adjacent to the methyl group) is preferentially attacked by the substituted nitrogen of the hydrazine, while in neutral or basic media, the less sterically hindered carbonyl is the preferred site of initial attack. For the synthesis of this compound, the desired regioselectivity is typically achieved under acidic conditions, where the initial attack of the NH2 group of hydrazine occurs at the acetyl carbonyl, followed by cyclization.
Experimental Protocols
Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione
This procedure is adapted from established methods for the Claisen condensation to form β-diketones.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide (21% solution in ethanol)
-
10% Aqueous hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate (10 volumes) under a nitrogen atmosphere, add sodium ethoxide (1.0 eq, 21 wt % solution in ethanol) dropwise at room temperature.
-
Equip the reaction flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to azeotropically remove the ethanol. Add more ethyl acetate as needed to maintain the reaction volume.
-
Continue heating for approximately 3 hours, or until the temperature of the distillate reaches ~75 °C.
-
Allow the reaction mixture to cool to room temperature and let it stand overnight. A white solid precipitate should form.
-
Collect the solid by filtration. Dissolve the solid in water and acidify the solution to pH 2-3 at 0 °C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil. The product can be used in the next step without further purification.
Table 1: Summary of Reagents for Step 1
| Reagent | Molar Equivalent | Purpose |
| Cyclopropyl methyl ketone | 1.0 | Starting material |
| Ethyl acetate | Solvent/Reagent | Acylating agent |
| Sodium ethoxide | 1.0 | Base catalyst |
Step 2: Synthesis of this compound
This procedure is a general method for the Knorr pyrazole synthesis adapted for this specific substrate.[1][2][3]
Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (10 volumes).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 5 volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Table 2: Summary of Reagents for Step 2
| Reagent | Molar Equivalent | Purpose |
| 1-cyclopropylbutane-1,3-dione | 1.0 | Starting material |
| Hydrazine hydrate | 1.1 | Nitrogen source |
| Glacial acetic acid | 0.1 | Acid catalyst |
| Ethanol | Solvent | Reaction medium |
Data Presentation
Table 3: Expected Quantitative Data for this compound
| Parameter | Expected Value |
| Yield (Overall) | 60-80% |
| Physical Appearance | Colorless to pale yellow oil or low melting solid |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 5.9-6.1 (s, 1H, pyrazole-H), 2.2-2.4 (s, 3H, CH₃), 1.7-1.9 (m, 1H, cyclopropyl-CH), 0.8-1.1 (m, 2H, cyclopropyl-CH₂), 0.6-0.8 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ ~150 (C3), ~140 (C5), ~100 (C4), ~12 (CH₃), ~8 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂) |
| Mass Spectrometry (EI) | m/z (%) = 122 (M⁺), 107, 95, 81, 67 |
Visualization of the Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis involves a series of condensation and cyclization steps.
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular condensation where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.
Conclusion
The synthesis of this compound is a straightforward process that can be reliably achieved through the Knorr pyrazole synthesis. This guide provides a solid foundation for its preparation, from the synthesis of the necessary diketone precursor to the final cyclization and purification. The provided protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.
References
Spectroscopic and Synthetic Profile of 3-cyclopropyl-5-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic protocol for the novel heterocyclic compound, 3-cyclopropyl-5-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of pyrazole chemistry and spectroscopic data from closely related analogs to present an inferred but robust profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and materials science.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar pyrazole derivatives. These values are predictive and should be confirmed by experimental analysis.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (pyrazole) | 12.0 - 13.0 | br s | - | Chemical shift is concentration and solvent dependent. |
| CH (pyrazole, C4) | ~5.9 | s | - | The singlet indicates substitution at C3 and C5. |
| CH (cyclopropyl) | 1.7 - 1.9 | m | - | Methine proton of the cyclopropyl group. |
| CH₃ (pyrazole, C5) | ~2.2 | s | - | Methyl protons at the C5 position. |
| CH₂ (cyclopropyl) | 0.8 - 1.0 | m | - | Methylene protons of the cyclopropyl group. |
| CH₂ (cyclopropyl) | 0.6 - 0.8 | m | - | Methylene protons of the cyclopropyl group. |
Predicted in CDCl₃. Chemical shifts for pyrazole protons can be influenced by tautomerism and solvent effects.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C3 (pyrazole) | ~150 | Attached to the cyclopropyl group. |
| C5 (pyrazole) | ~140 | Attached to the methyl group. |
| C4 (pyrazole) | ~105 | Unsubstituted carbon of the pyrazole ring. |
| CH₃ (C5-methyl) | ~13 | Methyl carbon. |
| CH (cyclopropyl) | ~8 | Methine carbon of the cyclopropyl group. |
| CH₂ (cyclopropyl) | ~6 | Methylene carbons of the cyclopropyl group. |
Predicted in CDCl₃. The chemical shifts of C3 and C5 can be influenced by the tautomeric form present in solution.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3200 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch | 1580 - 1620 | Medium |
| C=C stretch | 1450 - 1550 | Medium |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 122 | [M]⁺ | Molecular ion peak. |
| 107 | [M - CH₃]⁺ | Loss of a methyl group. |
| 95 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 81 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |
Fragmentation patterns are predictive and can vary based on the ionization method used.
Experimental Protocol: Synthesis of this compound
The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials and Reagents
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If ethanol is used as a solvent, concentrate the mixture under reduced pressure.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Experimental validation of the predicted data is essential for the definitive characterization of this compound.
3-cyclopropyl-5-methyl-1H-pyrazole molecular structure and IUPAC name
This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
It is important to note that pyrazoles with an unsubstituted nitrogen atom in the ring can exhibit tautomerism. Consequently, this compound can exist in equilibrium with its tautomer, 5-cyclopropyl-3-methyl-1H-pyrazole. The position of the equilibrium can be influenced by the solvent and physical state.
Physicochemical Data
| Property | 3-cyclopropyl-1H-pyrazol-5-amine | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |
| Molecular Formula | C₆H₉N₃[1] | C₇H₁₁N₃[2] |
| Molecular Weight | 123.16 g/mol [1] | 137.18 g/mol [2] |
| Physical Form | Liquid[1] | Not specified |
| Density | 1.159 g/mL at 25 °C[1] | 1.38 g/cm³ (Predicted)[2] |
| Refractive Index | n20/D 1.566[1] | Not specified |
| Boiling Point | Not specified | 299.2 °C at 760 mmHg (Predicted)[2] |
| Melting Point | Not specified | 123-126 °C[2] |
| Flash Point | Not applicable | 134.8 °C (Predicted)[2] |
| CAS Number | 175137-46-9[1] | 118430-74-3[2] |
Experimental Protocols
A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the synthesis of this compound, the logical precursors are cyclopropylhydrazine and acetylacetone (2,4-pentanedione).
Protocol: Synthesis of this compound
Reagents and Materials:
-
Cyclopropylhydrazine (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid (as solvent)
-
Hydrochloric acid or a suitable base (if starting from a salt)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for reflux
-
Silica gel for column chromatography
-
Ethyl acetate/hexane (as eluent)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. If using the hydrochloride salt of the hydrazine, a stoichiometric amount of a base (e.g., sodium acetate) should be added to liberate the free hydrazine.
-
Reagent Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Condensation and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[3]
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow
The logical relationship in the synthesis of this compound from its precursors can be visualized as a straightforward workflow.
References
The Rising Therapeutic Potential of Novel Pyrazole Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a plethora of novel compounds with a broad spectrum of biological activities. This technical guide delves into the core biological activities of recently developed pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity of Novel Pyrazole Derivatives
Novel pyrazole compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can significantly enhance their cytotoxic efficacy and selectivity against various cancer cell lines.[1]
Inhibition of Key Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases and signaling pathways that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several pyrazole-based compounds have been designed as potent inhibitors of VEGFR-2.
Below is a diagram illustrating the general VEGFR-2 signaling pathway, which is a common target for these novel pyrazole compounds.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of Cyclopropyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the discovery, synthesis, and biological significance of cyclopropyl-substituted pyrazoles. The unique structural and electronic properties imparted by the cyclopropyl group have made these heterocyclic compounds a focal point in medicinal chemistry, leading to the development of potent and selective therapeutic agents. This document details key synthetic methodologies, presents quantitative biological data, and outlines the signaling pathways modulated by these promising molecules.
Discovery and Biological Significance
The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs.[1][2] The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule by introducing conformational rigidity, improving metabolic stability, and providing favorable interactions with biological targets.[3] Cyclopropyl-substituted pyrazoles have emerged as potent modulators of various enzymes and receptors, demonstrating a broad range of therapeutic potential.
Cyclooxygenase-2 (COX-2) Inhibitors
A significant area of interest for cyclopropyl-pyrazoles has been the development of selective COX-2 inhibitors for the treatment of inflammation and pain.[4][5][6] The cyclopropyl group can occupy a hydrophobic pocket in the COX-2 active site, contributing to both potency and selectivity over the COX-1 isoform.
| Compound Class | Target | Key Findings | Reference |
| Diaryl-pyrazoles | COX-2 | Potent and selective inhibition of COX-2. Some compounds show IC50 values in the nanomolar range. | [5][7] |
| Pyrazole-pyridazine hybrids | COX-2 | Hybrids exhibit significant selective COX-2 inhibitory activity, with some compounds having IC50 values lower than celecoxib. | [8] |
Cannabinoid Receptor 1 (CB1) Antagonists
Cyclopropyl-substituted diaryl-pyrazoles have been extensively investigated as antagonists of the cannabinoid 1 (CB1) receptor, a target for the treatment of obesity and metabolic syndrome.[9] The cyclopropyl group often plays a crucial role in the structure-activity relationship (SAR), influencing both binding affinity and pharmacokinetic properties.
| Compound | Target | Kᵢ (nM) | Biological Effect | Reference |
| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | CB1 | ≤ 5 | Reduction of serum lipid parameters | [9] |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
More recently, cyclopropyl-containing pyrazoles have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[1] FAAH inhibitors are being investigated for the treatment of pain and anxiety.
| Compound Class | Target | IC₅₀ (nM) | Selectivity | Reference |
| Pyrazole phenylcyclohexylcarbamates | FAAH | 11 | Significant selectivity over MAGL | [1][10] |
Synthetic Methodologies
The synthesis of cyclopropyl-substituted pyrazoles can be achieved through various established methods for pyrazole ring formation. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
A widely used and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] To synthesize cyclopropyl-substituted pyrazoles, a cyclopropyl-containing 1,3-diketone is typically employed.
General Synthetic Workflow: Cyclocondensation
Caption: General workflow for the synthesis of cyclopropyl-substituted pyrazoles via cyclocondensation.
| Starting Materials | Conditions | Product | Yield | Reference |
| 1-cyclopropyl-3-phenylpropane-1,3-dione, Phenylhydrazine | Ethanol, reflux | 3-cyclopropyl-1,5-diphenyl-1H-pyrazole | Good | [11] |
| Ethyl 3-cyclopropyl-3-oxopropanoate, Hydrazine hydrate | Acetic acid, reflux | 5-cyclopropyl-1H-pyrazol-3(2H)-one | High | General Method |
Synthesis from α,β-Unsaturated Ketones (Chalcones)
The reaction of α,β-unsaturated ketones (chalcones) bearing a cyclopropyl group with hydrazines provides a regioselective route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.
| Starting Materials | Conditions | Product | Yield | Reference |
| 1-cyclopropyl-3-aryl-2-propen-1-one, Phenylhydrazine | 1. Acetic acid, reflux2. Oxidation (e.g., air) | 3-cyclopropyl-5-aryl-1-phenyl-1H-pyrazole | Moderate to Good | [11] |
Synthesis from Cyclopropyl Oximes
A metal-free approach involves the reaction of cyclopropyl oximes with the Vilsmeier reagent (POCl₃/DMF) to yield fully substituted 1H-pyrazoles through a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization.
| Starting Material | Reagents | Product | Reference |
| 1-carbamoyl, 1-oximyl cyclopropanes | POCl₃, DMF | Fully substituted 1H-pyrazoles | [12] |
Experimental Protocols
General Procedure for the Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
A key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be synthesized and subsequently derivatized.[1][13]
Step 1: Synthesis of 1-(4-methoxybenzyl)hydrazine (4-Methoxyphenyl)methanamine is converted to the corresponding hydrazine derivative using standard procedures.
Step 2: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)hydrazine and 3-cyclopropyl-3-oxopropanenitrile in ethanol, sodium ethoxide is added, and the mixture is refluxed. After cooling, the product is isolated by filtration.
Step 3: Acylation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and triethylamine in dichloromethane, a substituted benzoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography.
Characterization Data for N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide:
-
¹H NMR (CDCl₃, 400 MHz) δ: 10.51 (s, 1H, -NH), 7.95 (d, 2H, Ar-H), 7.51 (t, 1H, Ar-H), 7.44 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 5.18 (s, 1H, Ar-H), 5.02 (s, 2H, -CH₂), 3.85 (s, 3H, -OCH₃), 1.85 (m, 1H, -CH), 0.92 (m, 2H, -CH₂), 0.71 (m, 2H, -CH₂).[12]
-
¹³C NMR (CDCl₃, 400 MHz) δ: 165.4, 157.7, 148.5, 130.1, 128.6, 114.2, 89.3, 55.9, 51.5, 9.3, 8.2.[12]
-
MS (ESI) m/z: 243.3 [M+H]⁺.[12]
-
IR (KBr, cm⁻¹): 3360, 1685, 1602, 1355, 1277, 1225, 865.[12]
Signaling Pathways
COX-2 Signaling Pathway
Cyclooxygenase-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 by cyclopropyl-substituted pyrazoles blocks this pathway, leading to anti-inflammatory effects.
COX-2 Prostaglandin Synthesis Pathway
Caption: Inhibition of the COX-2 pathway by cyclopropyl-pyrazole derivatives.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, modulates neurotransmitter release.[3][4][5][11][14] Cyclopropyl-pyrazole antagonists block this signaling cascade.
CB1 Receptor Signaling Cascade
Caption: Antagonism of the CB1 receptor signaling pathway by cyclopropyl-pyrazoles.
Conclusion
Cyclopropyl-substituted pyrazoles represent a versatile and highly valuable class of heterocyclic compounds in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries for screening against a wide array of biological targets. The demonstrated success in developing potent and selective COX-2 inhibitors, CB1 receptor antagonists, and FAAH inhibitors underscores the significant therapeutic potential of this chemical scaffold. Future research in this area is poised to uncover novel biological activities and lead to the development of next-generation therapeutics for a range of diseases.
References
- 1. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-cyclopropyl-5-methyl-1H-pyrazole and its key derivatives. While experimental data on the parent compound is limited, this document compiles available information on its analogues, including 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, to offer valuable insights for researchers in medicinal chemistry and drug development. This guide covers known physical properties, spectral data, and general synthetic methodologies, supplemented with detailed experimental protocols and logical workflow diagrams.
Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of pharmacological activities. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring is of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety, which can influence biological activity. This document focuses on the core structure of this compound, providing a centralized resource of its known characteristics and those of its closely related, and more extensively studied, derivatives.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound and Its Derivatives
| Property | 3-cyclopropyl-1-methyl-1H-pyrazole | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |
| CAS Number | 1053163-67-9 | 957500-07-1[1] | 118430-74-3[2] |
| Molecular Formula | C7H10N2 | C8H10N2O2[1] | C7H11N3[2] |
| Molecular Weight | 122.17 g/mol | 166.18 g/mol [1] | 137.186 g/mol [2] |
| Appearance | Not Available | Solid[1] | Not Available |
| Melting Point | Not Available | Not Available | 123-126°C |
| Boiling Point | Not Available | Not Available | 299.238 °C at 760 mmHg |
| Solubility | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| SMILES | CN1C=CC(=N1)C2CC2 | CN1N=C(C2CC2)C=C1C(=O)O[1] | CN1N=C(C=C1N)C1CC1[2] |
| InChI Key | SLCCNZAJZZHXSD-UHFFFAOYSA-N | WAVQQDWWBUEGMB-UHFFFAOYSA-N[1] | YWHWPIRLFHZSFS-UHFFFAOYSA-N[2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of pyrazole derivatives. While specific data for the parent compound is unavailable, the following table summarizes the expected and reported spectral characteristics for its derivatives.
Table 2: Spectral Data of this compound Derivatives
| Spectral Data | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |
| ¹H NMR | Expected signals for cyclopropyl protons, methyl protons, pyrazole ring proton, and a carboxylic acid proton. | Predicted ¹H NMR (CDCl3): δ=5.20 (s, 1H), 3.58 (s, 3H), 3.45 (br, 2H), 1.80 (m, 1H), 0.82 (m, 2H), 0.62 ppm (m, 2H). |
| ¹³C NMR | Expected signals for cyclopropyl carbons, methyl carbon, pyrazole ring carbons, and a carboxyl carbon. | Not Available |
| IR Spectroscopy | Expected characteristic peaks for C-H, C=C, C=N, and C=O stretching, and O-H stretching of the carboxylic acid. | Not Available |
| Mass Spectrometry | Expected molecular ion peak corresponding to its molecular weight. | Not Available |
Synthesis and Reactivity
The synthesis of this compound can be conceptually approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.
General Synthetic Approach
A plausible synthetic route to the parent compound and its derivatives involves the reaction of a cyclopropyl-substituted β-diketone with methylhydrazine. The reactivity of the resulting pyrazole is characteristic of this heterocyclic system, being susceptible to electrophilic substitution, typically at the C4 position. The N-H of the pyrazole ring can be alkylated or acylated.
Caption: General synthesis of substituted pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Adapted from general pyrazole synthesis)
This protocol is a conceptual adaptation of the general synthesis of pyrazole carboxylic acids.
-
Condensation: To a solution of ethyl 2-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).
-
Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2 equivalents) in water and continue to stir at reflux for 2-3 hours to hydrolyze the ester.
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Purification: The crude product can be filtered, washed with cold water, and recrystallized from an appropriate solvent system like ethanol/water to yield the pure 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Protocol 2: Characterization of Pyrazole Derivatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the presence of characteristic peaks for the cyclopropyl, methyl, and pyrazole ring protons and carbons.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
References
An In-depth Technical Guide to Cyclopropyl-Methyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of two isomeric cyclopropyl-methyl-pyrazole derivatives: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 5-cyclopropyl-3-methyl-1H-pyrazole. Due to the greater availability of public data, this guide will focus primarily on the carboxylic acid derivative, which has garnered attention for its potential therapeutic applications.
Core Compounds and Properties
Initial research into "3-cyclopropyl-5-methyl-1H-pyrazole" did not yield a specific CAS number or substantial data for a compound with this exact structure. However, extensive information is available for two closely related isomers, which are the focus of this guide.
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This derivative is characterized by a cyclopropyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid functional group at the 5-position.
| Property | Value | Reference |
| CAS Number | 957500-07-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | 195-199°C | [] |
| Boiling Point | No data available | [1] |
| Purity | ≥98% | [3] |
5-cyclopropyl-3-methyl-1H-pyrazole
This isomer features a cyclopropyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring.
| Property | Value | Reference |
| CAS Number | 1287752-76-4 | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Physical State | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
A common synthetic route for this compound involves a multi-step process.[2]
Experimental Protocol Outline:
-
Condensation: Cyclopropyl hydrazine is reacted with an excess of a β-keto ester, such as ethyl acetoacetate, in a suitable solvent like ethanol. This reaction can be catalyzed by an acid and typically proceeds under reflux conditions (50-80°C) to form a hydrazone intermediate.[2]
-
Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazole ring. This step is often facilitated by the acidic conditions and continued heating.[2]
-
Oxidation: The methyl group at the 5-position of the pyrazole ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Careful control of pH is necessary to prevent side reactions.[2]
-
Hydrolysis (Alternative Route): An alternative method involves the synthesis of the corresponding methyl ester, methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, through the cyclization reaction. The target carboxylic acid is then obtained by the hydrolysis of this ester intermediate.[2]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: Synthetic workflow for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
Anti-inflammatory Activity of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Research has indicated that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties.[2] A notable study demonstrated its ability to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in vitro at concentrations as low as 10 µM.[2] TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases.[6] The inhibition of TNF-α suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.[2]
The binding of TNF-α to its receptor (TNFR) can trigger multiple downstream signaling pathways, including the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes.[6] The inhibitory action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid likely involves the modulation of one or more components of this signaling cascade.
Caption: Inhibition of TNF-α signaling by 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Antimicrobial Activity
In addition to its anti-inflammatory effects, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has demonstrated antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.[2] This suggests its potential as a lead compound for the development of new antimicrobial agents.
Other Potential Applications
The unique structural features of cyclopropyl-substituted pyrazoles make them attractive scaffolds in medicinal chemistry. For instance, various diaryl-pyrazole derivatives containing cyclopropyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for treating obesity.[7]
Conclusion
The cyclopropyl-methyl-pyrazole scaffold, particularly in the form of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, represents a promising area for further research and development. Its demonstrated anti-inflammatory and antimicrobial activities, coupled with the versatility of the pyrazole ring for chemical modification, make it a valuable building block for the design of novel therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this class of compounds.
References
- 1. 957500-07-1|3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 3-Cyclopropyl-5-methyl-1H-pyrazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 3-cyclopropyl-5-methyl-1H-pyrazole. While extensive research on this specific molecule is emerging, this document extrapolates from the well-established bioactivities of the broader pyrazole class of compounds to propose a robust screening strategy. Pyrazole derivatives are recognized for their wide-ranging pharmacological and agrochemical applications, making the initial bioactivity assessment of novel analogues like this compound a critical step in drug discovery and development.[1][2][3]
Overview of Pyrazole Bioactivity
The pyrazole nucleus is a versatile scaffold known to exhibit a multitude of biological activities.[1][2][3] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this heterocyclic ring system.[1][2][4] The diverse bioactivities attributed to pyrazole derivatives include antimicrobial, antifungal, anti-inflammatory, anticancer, and herbicidal properties.[1][5][6][7] The presence of cyclopropyl and methyl groups on the pyrazole ring in this compound suggests the potential for unique biological activities and merits a comprehensive initial screening.[8]
Proposed Initial Bioactivity Screening Cascade
Based on the known activities of related pyrazole compounds, a tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.
Tier 1: Primary Assays
-
Antimicrobial Activity: Initial screening against a panel of Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Evaluation against common fungal pathogens.
-
Cytotoxicity/Antiproliferative Activity: Assessment against a representative cancer cell line and a normal cell line to determine preliminary anticancer potential and general toxicity.
-
Herbicidal Activity: Pre- and post-emergence assays against model plant species.
Tier 2: Secondary and Mechanistic Assays
-
Enzyme Inhibition Assays: Based on the primary screening results, assays against specific enzymes (e.g., cyclooxygenase for anti-inflammatory potential, protein kinases for anticancer activity) can be conducted.
-
Signaling Pathway Analysis: Investigation of the compound's effect on relevant cellular signaling pathways.
Data Presentation: Bioactivity of Related Pyrazole Derivatives
The following tables summarize the reported bioactivities of various pyrazole derivatives, providing a rationale for the proposed screening cascade for this compound.
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Bacterial/Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (9d, 9g, 9h) | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | Potent activity reported (specific MIC values not detailed in snippet) | [9] |
| Pyrazole derivative (3) | E. coli | 0.25 | [6] |
| Pyrazole derivative (4) | S. epidermidis | 0.25 | [6] |
| Pyrazole derivative (2) | A. niger | 1 | [6] |
Table 2: Antiproliferative and Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cell Line(s) | Activity (IC50 in µM) | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO (normal), MCF-7 (breast cancer) | Exhibited growth inhibitory effects (specific IC50 values not detailed in snippet) | [10] |
| Pyrazole derivative (11c) | PC3, A549, HL60, HCT116, SW620 | 4.09-16.82 | [11] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative (4b) | A549 | Most potent in the series (specific IC50 not detailed in snippet) | [12] |
Table 3: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Weed Species | Activity | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | 82% inhibition of fresh weight (post-emergence at 750 g a.i. ha⁻¹) | [5] |
| Phenylpyridine moiety-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate herbicidal activities (post-emergence at 150 g a.i./hm²) | [13] |
| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazole | Abutilon | 95% inhibition (at 9.375 g•hm-2) | [14] |
Experimental Protocols
Detailed methodologies for the key initial screening experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate single colonies of the microbial strain from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the inoculum to a 0.5 McFarland standard.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific microbial strain for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Antiproliferative Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Antiproliferative MTT Assay.
Potential Signaling Pathways
Given that pyrazole derivatives are known to act as enzyme inhibitors, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound.
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
Caption: Hypothetical Inhibition of the Cyclooxygenase (COX) Pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 9. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Tautomerism in 3,5-Substituted Pyrazole Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of tautomerism in 3,5-substituted pyrazole derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The ability of these compounds to exist in different isomeric forms that can readily interconvert has profound implications for their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive overview of the core principles governing tautomerism in this important class of heterocyclic compounds, with a focus on quantitative data, experimental methodologies, and the logical frameworks for understanding these dynamic systems.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This is known as annular tautomerism. For 3,5-disubstituted pyrazoles where the substituents at the 3 and 5 positions are different, this equilibrium results in two distinct chemical entities with potentially different properties. The position of this equilibrium is influenced by a delicate balance of electronic and steric effects of the substituents, the polarity of the solvent, temperature, and intermolecular interactions such as hydrogen bonding.[1][2]
The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature, which can present challenges and opportunities in synthetic organic chemistry and drug design.[3] A change in the tautomeric form can alter the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, thereby affecting its interaction with biological targets.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other in 3,5-disubstituted pyrazoles is dictated by a combination of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric behavior of these molecules.
A logical overview of these influencing factors is presented below:
Substituent Effects: The electronic nature of the substituents at positions 3 and 5 plays a paramount role. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent, while electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the nitrogen further away.[4] For instance, in 3(5)-amino-5(3)-aryl disubstituted pyrazoles, the 3-amino tautomer is generally more stable.[5]
Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium.[2] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, in some pyrazole derivatives, a tautomeric equilibrium is observed in DMSO, a polar aprotic solvent, while a single tautomer predominates in less polar solvents like CDCl3.[6][7]
Intermolecular and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds, either with the solvent or through self-association (dimers, trimers, etc.), can stabilize specific tautomeric forms.[6] In the solid state, crystal packing forces and strong intermolecular hydrogen bonds often lead to the presence of a single tautomer.[5]
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG) between the tautomers. These values are crucial for understanding the relative stability of the tautomers under different conditions.
| R3 | R5 | Solvent | Temperature (°C) | KT ([3-R3]/[5-R3]) | ΔG (kcal/mol) | Reference |
| Phenyl | H | THF | -80 | 2.57 | -0.34 | [8] |
| Methyl | Phenyl | THF-d8 | -95 | 3.02 | -0.42 | [8] |
| H | Methyl | HMPT | -20 | 0.85 | 0.08 | [8] |
| CONH(t-Bu) | H | CDCl3 | 20 | 9.0 | -1.3 | [9] |
| COOCH3 | NH2 | DMSO-d6 | Not specified | Equilibrium observed | Not specified | [6] |
| COOCH3 | NO2 | CDCl3 | Not specified | Tautomer 5 predominates | Not specified | [6] |
| Phenyl | H | CDCl3 | Not specified | 3-phenyl tautomer rich mixture | Not specified | [8] |
Table 1: Tautomeric Equilibrium Constants and Free Energy Differences for Selected 3,5-Substituted Pyrazoles.
Experimental Protocols for Tautomer Determination
The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of spectroscopic and crystallographic techniques, often supported by computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant tautomer and, in some cases, the equilibrium constant can be determined.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3,5-substituted pyrazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For studying dynamic exchange, variable temperature (VT) NMR experiments are essential. At low temperatures, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each tautomer.[8]
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly at positions 3 and 5, are sensitive to the tautomeric form.[4]
-
Signal Integration: In the slow-exchange regime, the ratio of the integrals of corresponding signals for each tautomer can be used to determine the equilibrium constant (KT).
-
NOE Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between the N-H proton and the substituents at positions 3 and 5, providing unambiguous assignment of the tautomeric form.[7]
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms are markedly different in the two tautomers, providing a clear distinction.[2]
-
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: The refined structure will unambiguously show the position of the hydrogen atom on one of the pyrazole nitrogen atoms, thus identifying the tautomer present in the crystal lattice.[6][8] It is important to note that the tautomer observed in the solid state may not be the most abundant one in solution.[5]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[4][10]
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of both possible tautomers of the 3,5-substituted pyrazole derivative using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] This will find the lowest energy conformation for each tautomer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The energy difference can be used to estimate the tautomeric equilibrium constant in the gas phase.
-
Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.
An overview of the experimental and computational workflow for tautomer analysis is depicted below:
Synthesis of 3,5-Disubstituted Pyrazoles
A common synthetic route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A more modular approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones.[1]
A generalized synthetic pathway is illustrated below:
Conclusion
The tautomerism of 3,5-substituted pyrazole derivatives is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding and characterization of the tautomeric behavior are indispensable for the rational design and development of novel pyrazole-based therapeutic agents and functional materials. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile heterocyclic compounds. This guide serves as a foundational resource for researchers navigating the complexities of pyrazole tautomerism, enabling more informed decisions in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core mechanisms of action for several classes of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Inhibition of Cyclooxygenase-2 (COX-2)
A prominent class of pyrazole-based drugs are the selective COX-2 inhibitors, exemplified by Celecoxib. These agents are primarily used for their anti-inflammatory, analgesic, and antipyretic effects.[1]
Mechanism of Action: Celecoxib selectively binds to and inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2][3] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[2] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[2][4] This selectivity theoretically minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the gastric mucosa.[4][5]
In addition to its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties. This is thought to occur through the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis.[3] These effects are associated with the modulation of various signaling molecules, including the increased expression of cell cycle inhibitors like CDKN1A/p21 and the decreased expression of cyclins and anti-apoptotic proteins such as AKT1.[3]
Signaling Pathway of COX-2 Inhibition by Celecoxib
Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 | Species | Assay Conditions | Reference |
| Celecoxib | COX-2 | 40 nM | Human | In vitro enzyme assay | [6] |
| Celecoxib | COX-2 | 50 nM | Human | LC-MS-MS based assay | [7] |
| Celecoxib | COX-1 | 30 µM | Ovine | LC-MS-MS based assay | [7] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[2]
-
Reagent Preparation:
-
Reconstitute lyophilized human recombinant COX-2 enzyme in sterile ddH₂O and store in aliquots at -80°C.
-
Prepare a 10X solution of the test pyrazole compound (inhibitor) in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.[2]
-
Prepare a positive inhibitor control using a known COX-2 inhibitor like Celecoxib.[2]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the inhibitor control wells.[8]
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.[8]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.[8]
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cannabinoid Receptor Antagonism
Pyrazole-based compounds, such as Rimonabant, have been developed as inverse agonists for the cannabinoid receptor CB1.[9]
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the CB1 receptor.[10] These receptors are part of the endocannabinoid system, which plays a role in regulating appetite and energy balance.[11][12] By blocking the CB1 receptor, Rimonabant attenuates the activity of this system, leading to a reduction in appetite and food intake.[10][11] CB1 receptors are located in the brain, particularly in areas involved in appetite control, as well as in peripheral tissues like adipose tissue, the liver, and muscle.[10][11] Inhibition of these peripheral receptors can lead to reduced fat storage, improved insulin sensitivity, and enhanced lipid metabolism.[10] While initially developed for the treatment of obesity, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal thoughts.[10]
Signaling Pathway of Rimonabant at the CB1 Receptor
Quantitative Data: CB1 Receptor Binding
| Compound | Target | Ki | Species | Assay Conditions | Reference |
| Compound 34 (Rimonabant analog) | CB1R | 6.9 nM | Rat | Radioligand binding assay | [13] |
Experimental Protocol: CB1 Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test pyrazole compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled CB1 ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the test compound concentration.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Phosphodiesterase Type 5 (PDE5) Inhibition
Certain pyrazole-fused pyrimidinone derivatives, such as Sildenafil, are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).
Mechanism of Action: Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[14] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[14] cGMP, in turn, activates protein kinase G (PKG), leading to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[14]
Signaling Pathway of Sildenafil in Erectile Function
Quantitative Data: PDE5 Inhibition
| Compound | Target | IC50 | Assay Conditions | Reference |
| Sildenafil | PDE5 | 4.2 nM | Fluorescence polarization-based enzyme inhibition assay | [15] |
Experimental Protocol: PDE5 Inhibition Assay
This is a representative protocol for a fluorescence polarization-based PDE5 inhibition assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Dilute the PDE5 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of fluorescein-labeled cGMP as the substrate.
-
Prepare serial dilutions of the test pyrazole compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the diluted PDE5 enzyme to all wells except the negative control.
-
Add the fluorescein-labeled cGMP substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a phosphate-binding agent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The inhibition of PDE5 activity will result in less substrate being hydrolyzed, leading to a higher fluorescence polarization signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anticancer Activity via Kinase Inhibition
The pyrazole scaffold is a cornerstone in the development of numerous kinase inhibitors for cancer therapy. These compounds target various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[13][16]
Mechanism of Action: Pyrazole-based anticancer agents have been shown to inhibit a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): These inhibitors block the autophosphorylation of EGFR, a receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation.[9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent the uncontrolled proliferation of cancer cells.[17]
-
Other Kinases: Pyrazole derivatives have also been shown to target other kinases like AKT, BRAF, and p38, often exhibiting activity against multiple kinases.[1][4]
Generalized Signaling Pathway for Pyrazole-Based Kinase Inhibitors
Quantitative Data: Kinase Inhibition by Pyrazole Derivatives
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 6g | EGFR | 0.024 µM | - | [9] |
| Compound 29 | EGFR | 0.21 µM | - | [4] |
| Compound 9 | VEGFR-2 | 0.22 µM | - | [10] |
| Compound 3 | ALK | 2.9 nM | - | [4] |
| Compound 43 | PI3 Kinase | 0.25 µM | MCF7 | [17] |
| Compound 29 | CDK2/Cyclin A2 | 17.12 µM | MCF7 | [17] |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a common method for measuring kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[18]
-
Dilute the target kinase (e.g., EGFR, VEGFR-2, CDK2) and its specific substrate in the reaction buffer.
-
Prepare serial dilutions of the test pyrazole compound.
-
Prepare an ATP solution at the desired concentration.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole-based compound for 72 hours.[19]
-
-
MTT Addition:
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.[19]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 492 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Pyrazole-Based Compounds in Agriculture
The pyrazole scaffold is also utilized in the development of agrochemicals, including herbicides and fungicides.[20][21]
Mechanism of Action:
-
Herbicides: Some pyrazole-based herbicides act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching of new growth and ultimately plant death.[20]
-
Fungicides: Pyrazole amide fungicides, such as fluxapyroxad, are succinate dehydrogenase inhibitors (SDHIs). They block the mitochondrial electron transport chain in fungi, thereby inhibiting respiration and energy production.[22]
Workflow for the Discovery of Pyrazole-Based Agrochemicals
Conclusion
The pyrazole nucleus is a remarkably versatile scaffold that has enabled the development of a diverse range of therapeutic agents and agrochemicals. The mechanisms of action of pyrazole-based compounds are varied, encompassing the inhibition of key enzymes like COX-2, PDE5, and various protein kinases, as well as the antagonism of G-protein coupled receptors such as CB1. The continued exploration of the structure-activity relationships of pyrazole derivatives, facilitated by the experimental protocols outlined in this guide, will undoubtedly lead to the discovery of new and improved molecules with significant therapeutic and agricultural applications.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3-cyclopropyl-5-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclopropyl-5-methyl-1H-pyrazole derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropyl and pyrazole moieties. This document details the primary synthetic routes, experimental protocols, and characterization methodologies, presenting quantitative data in a clear, tabular format for ease of comparison.
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of this compound derivatives is the cyclocondensation reaction between a cyclopropyl hydrazine and a β-diketone, typically acetylacetone (2,4-pentanedione). This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.
A general synthetic scheme is presented below:
An In-depth Technical Guide on the Structure-Activity Relationship of 3-cyclopropyl-5-methyl-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-cyclopropyl-5-methyl-1H-pyrazole analogs, a versatile scaffold with significant potential in drug discovery. This document details their synthesis, biological activities as kinase inhibitors, cannabinoid receptor antagonists, and anti-cancer agents, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways.
Synthetic Strategies
The synthesis of this compound analogs typically involves the Knorr pyrazole synthesis.[1] A common route starts with the reaction of a methyl ketone containing an aryl group with dimethyl oxalate in the presence of a base like sodium methoxide to form a β-ketoester.[1] This intermediate then undergoes cyclocondensation with a hydrazinyl pyrimidine to yield the pyrazole core.[1] Subsequent functional group manipulations, such as reduction of an ester to an alcohol followed by conversion to a nitrile, can be performed to generate diverse analogs.[1]
Another key synthetic approach involves the nucleophilic substitution reaction of a pyrazol-5-amine core with various substituted aromatic acid chlorides. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine can be reacted with different benzoyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane to yield a series of N-substituted benzamide analogs.[2][3]
Biological Activities and Structure-Activity Relationships
The this compound scaffold has been successfully exploited to develop potent modulators of various biological targets.
JNK3 Inhibition for Neurodegenerative Diseases
Analogs with a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole structure have been identified as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a promising target for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the alkyl group at the 3-position and the aryl group at the 5-position of the pyrazole ring significantly influences inhibitory activity.
-
Substitution on the pyrimidyl ring is also crucial for potency and selectivity. For example, compounds with an (R)-aminopyrrolidine substituent on the pyrimidine ring have shown higher activity.[5]
Quantitative Data for JNK3 Inhibition:
| Compound ID | R Group at Pyrazole C3 | Aryl Group at Pyrazole C5 | IC50 (µM) for JNK3 | Reference |
| 7a | -CH2CN | 3,4-dichlorophenyl | 0.635 | [1] |
| 7b | -CH2CH2OH | 3,4-dichlorophenyl | 0.824 | [1] |
| 8a | -CH2CN | 3,4-dichlorophenyl | 0.227 | [1] |
| 8b | -CH2CH2OH | 3,4-dichlorophenyl | 0.361 | [1] |
Experimental Protocol: JNK3 Kinase Inhibition Assay
A typical in vitro kinase assay to determine the IC50 values for JNK3 inhibitors involves the following steps:
-
Reagents and Materials: Recombinant JNK3 enzyme, ATP, a suitable substrate (e.g., a specific peptide), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The JNK3 enzyme is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway
JNK3 is a key mediator of neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases.[4][6] Its activation by cellular stress leads to the phosphorylation of downstream targets, ultimately resulting in neuronal cell death.[7]
Caption: JNK3 signaling pathway in neurodegenerative diseases.
Cannabinoid Receptor 1 (CB1) Antagonism
Diaryl-pyrazole derivatives containing a cyclopropyl group have been investigated as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[8] These compounds have potential therapeutic applications, such as in the treatment of obesity.[9]
Structure-Activity Relationship (SAR) Insights:
-
A para-substituted phenyl ring at the 5-position of the pyrazole is crucial for high affinity.
-
A carboxamide group at the 3-position is a key feature for potent antagonism.
-
A 2,4-dichlorophenyl substituent at the 1-position generally leads to high potency.[8]
-
Introduction of polar groups in the amide moiety can modulate the physicochemical properties of the compounds.[10]
Experimental Protocol: CB1 Receptor Binding Assay
A radioligand binding assay is commonly used to determine the affinity of compounds for the CB1 receptor.[11][12]
-
Reagents and Materials: Membranes from cells expressing the human CB1 receptor, a radiolabeled CB1 agonist (e.g., [³H]CP55,940), unlabeled test compounds, and filtration apparatus.[13]
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels.[14][15] Antagonists block this signaling.
Caption: CB1 receptor signaling cascade.
Antiproliferative Activity in Cancer
Certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated significant antiproliferative effects against breast cancer cell lines.[16]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the benzamide moiety plays a critical role in the antiproliferative activity.
-
The N-terminal pyrazole ring structure is considered a key pharmacophore for this activity.[16]
Quantitative Data for Antiproliferative Activity (MCF-7 Breast Cancer Cells):
| Compound ID | Substituent on Benzamide | % Inhibition at 10 µg/mL | Reference |
| 9a | 3,5-dinitro | 68.2 | [16] |
| 9d | 4-chloro | 75.6 | [16] |
| 9g | 4-methyl | 72.1 | [16] |
| 9h | Unsubstituted | 65.4 | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
-
Reagents and Materials: MCF-7 breast cancer cells, cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).[18]
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[18]
-
Add MTT solution to each well and incubate for a few hours.[18]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance of the resulting colored solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Signaling Pathway
The antiproliferative effects of these compounds are likely mediated through the induction of apoptosis. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of cell death.[19][20][21]
Caption: Apoptosis signaling pathways in breast cancer.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to analogs with diverse and potent pharmacological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications of this core can lead to the development of selective JNK3 inhibitors for neurodegenerative disorders, potent CB1 receptor antagonists for metabolic diseases, and effective antiproliferative agents for cancer therapy. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical entity. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. media.neliti.com [media.neliti.com]
- 21. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-cyclopropyl-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, 1-cyclopropylbutane-1,3-dione, and its subsequent cyclocondensation to form the target pyrazole. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a research and development setting.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in a wide range of biologically active molecules and pharmaceuticals. The unique structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged structure in medicinal chemistry. The title compound, this compound, incorporates a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity in drug candidates. This guide focuses on the most common and practical laboratory-scale synthesis of this valuable building block.
General Synthetic Strategy: The Knorr Pyrazole Synthesis
The most prevalent and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of this compound, this translates to the reaction of 1-cyclopropylbutane-1,3-dione with hydrazine.
The general reaction scheme is depicted below:
Figure 1. General scheme of the Knorr pyrazole synthesis.
A critical consideration in the synthesis of unsymmetrically substituted pyrazoles from the corresponding diketones is the potential for the formation of regioisomers. The reaction of 1-cyclopropylbutane-1,3-dione with hydrazine can theoretically yield both this compound and 5-cyclopropyl-3-methyl-1H-pyrazole. The regioselectivity is influenced by the reaction conditions and the electronic and steric properties of the substituents on the diketone.[3][4] Generally, the more electrophilic carbonyl group is preferentially attacked by the substituted nitrogen of the hydrazine, while the less sterically hindered carbonyl is attacked by the terminal nitrogen. In the case of 1-cyclopropylbutane-1,3-dione, the cyclopropyl ketone carbonyl is generally considered more electrophilic than the methyl ketone carbonyl, which would favor the formation of this compound.
Synthesis of the Key Precursor: 1-cyclopropylbutane-1,3-dione
The primary starting material for the synthesis of this compound is 1-cyclopropylbutane-1,3-dione. Two common methods for its preparation are outlined below.
Method A: Claisen Condensation
This is a classic and widely used method for the formation of β-diketones. It involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of 1-cyclopropylbutane-1,3-dione, cyclopropyl methyl ketone is reacted with an acetate source, such as ethyl acetate, in the presence of a base like sodium ethoxide or sodium hydride.
Figure 2. Synthesis of 1-cyclopropylbutane-1,3-dione via Claisen condensation.
Experimental Protocol: Synthesis of 1-cyclopropylbutane-1,3-dione (Claisen Condensation)
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide (21 wt% solution in ethanol) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) (if using NaH)
-
10% Hydrochloric acid
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Pentane (for washing NaH)
Procedure using Sodium Ethoxide:
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate (approx. 10 volumes), add dropwise a 21 wt% solution of sodium ethoxide in absolute ethanol (1.0 eq) under a nitrogen atmosphere.
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux.
-
Remove the ethanol by azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.
-
After approximately 3 hours, when the temperature of the distillate reaches ~75 °C, allow the reaction to cool and stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution to pH ~2 at 0 °C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil.
Procedure using Sodium Hydride:
-
Wash sodium hydride (60% dispersion in oil, 2.0 eq) several times with pentane and then suspend it in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
To the suspension, add ethyl acetate (2.0 eq) and a few drops of ethanol.
-
Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise with stirring, maintaining the reaction temperature below 20 °C using an ice bath.
-
After the addition is complete, stir the reaction mixture at 40 °C for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous phase and wash it with diethyl ether.
-
Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.
-
Extract the acidified aqueous solution three times with diethyl ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to give 1-cyclopropyl-1,3-butanedione.
| Parameter | Value (Sodium Ethoxide Method) | Value (Sodium Hydride Method) |
| Purity | ~75% (GC) | Not specified |
| Yield | ~28% (based on 3.5g from 0.1 mol ketone) | 47% |
| Physical State | Oil | Oil |
Synthesis of this compound
The final step in the synthesis is the cyclocondensation of 1-cyclopropylbutane-1,3-dione with hydrazine. The use of hydrazine hydrate is common for this transformation.
Figure 3. Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
General Procedure:
-
Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note on Regioselectivity: The reaction of 1-cyclopropylbutane-1,3-dione with hydrazine hydrate should predominantly yield this compound due to the higher electrophilicity of the cyclopropyl-adjacent carbonyl group. However, the formation of a minor amount of the 5-cyclopropyl-3-methyl-1H-pyrazole regioisomer is possible and should be considered during purification and characterization.
Data Presentation
Characterization Data for this compound (Predicted and from related structures)
| Property | Data | Reference |
| Molecular Formula | C₇H₁₀N₂ | - |
| Molecular Weight | 122.17 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | - |
| ¹H NMR (CDCl₃, ppm) | δ ~0.6-1.0 (m, 4H, cyclopropyl CH₂), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, CH₃), ~5.9 (s, 1H, pyrazole CH), ~9.5 (br s, 1H, NH) | Inferred from related structures[5][6] |
| ¹³C NMR (CDCl₃, ppm) | δ ~6-8 (cyclopropyl CH₂), ~8-10 (cyclopropyl CH), ~12-14 (CH₃), ~100-105 (pyrazole C4), ~140-145 (pyrazole C5), ~150-155 (pyrazole C3) | Inferred from related structures[6] |
| Mass Spectrometry (EI) | m/z (%) = 122 (M⁺) | Predicted |
| IR (KBr, cm⁻¹) | ~3100-3300 (N-H stretch), ~2900-3000 (C-H stretch), ~1550-1600 (C=N, C=C stretch) | Predicted |
Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and concentration. The provided data should be used as a guideline for characterization.
Conclusion
This technical guide has outlined a practical and widely applicable synthetic route to this compound based on the Knorr pyrazole synthesis. The synthesis of the key 1,3-dicarbonyl precursor, 1-cyclopropylbutane-1,3-dione, has been detailed through two common methods. While a specific, optimized protocol for the final cyclocondensation step with comprehensive quantitative data is not extensively reported, the general procedure provided, based on established chemical principles, serves as a strong starting point for researchers. Careful control of reaction conditions and thorough characterization are recommended to ensure the desired regioselectivity and purity of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable pyrazole derivative for their research endeavors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole from Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic route detailed is the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione, and a hydrazine derivative. This method is widely recognized for its efficiency and high yields in producing substituted pyrazoles.[1][2] This protocol offers a straightforward and reproducible procedure suitable for laboratory-scale synthesis.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-disubstituted pyrazole motif is a common core in many marketed drugs. The synthesis of these compounds is a cornerstone of medicinal chemistry, and the cyclocondensation of 1,3-diketones with hydrazines remains one of the most fundamental and widely used methods for their preparation.[1][2] This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole ring, allowing for the exploration of structure-activity relationships.
General Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of 1-cyclopropylbutane-1,3-dione with a hydrazine derivative, such as hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of 3,5-disubstituted pyrazoles.[1][2]
Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate (or other hydrazine derivative such as hydrazine hydrochloride)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (10-20 mL per gram of diketone).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. A slight exotherm may be observed. If using a hydrazine salt like hydrazine hydrochloride, a base such as sodium acetate may be required.
-
Catalyst (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then heated to reflux (the boiling point of the solvent, typically around 78 °C for ethanol) and stirred for a period of 2 to 6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (1,3-diketone) spot and the appearance of a new, more polar product spot will indicate the reaction's completion.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is taken up in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes based on analogous syntheses of 3,5-disubstituted pyrazoles reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 1-cyclopropylbutane-1,3-dione | N/A |
| Reagent | Hydrazine Hydrate | [1][2] |
| Solvent | Ethanol | [3] |
| Catalyst | Acetic Acid (optional) | [1] |
| Reaction Temperature | Reflux (approx. 78 °C) | [3] |
| Reaction Time | 2 - 6 hours | General knowledge |
| Expected Yield | 70 - 95% | Based on analogous reactions |
| Appearance | White to off-white solid or oil | General knowledge |
| Expected 1H NMR signals (CDCl3, δ ppm) | ~0.7-1.1 (m, 4H, cyclopropyl CH2), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, CH3), ~6.0 (s, 1H, pyrazole CH), ~9.5-11.0 (br s, 1H, NH) | Predicted based on similar structures |
| Expected 13C NMR signals (CDCl3, δ ppm) | ~5-10 (cyclopropyl CH2), ~10-15 (cyclopropyl CH), ~12-16 (CH3), ~100-105 (pyrazole C4), ~140-155 (pyrazole C3 & C5) | Predicted based on similar structures |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of this compound.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle or oil bath for heating.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthesis of this compound from hydrazine derivatives via cyclocondensation with 1-cyclopropylbutane-1,3-dione is a robust and efficient method. The provided protocol, based on well-established literature procedures, offers a clear and detailed guide for researchers in the field of medicinal and organic chemistry. The versatility of this reaction allows for the potential synthesis of a wide array of substituted pyrazoles by modifying the starting 1,3-dicarbonyl compound and the hydrazine derivative.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-cyclopropyl-5-methyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-cyclopropyl-5-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The unique combination of a compact, rigid cyclopropyl group and a lipophilic methyl group on the pyrazole ring offers a valuable framework for designing potent and selective modulators of various biological targets. The cyclopropyl moiety can enhance binding affinity to biological targets and improve metabolic stability, while the pyrazole core serves as a versatile platform for further functionalization.
These application notes provide an overview of the utility of the this compound scaffold, focusing on its application as a core element in the design of kinase inhibitors for oncology. Detailed protocols for the synthesis of the core scaffold, and for in vitro assays to evaluate the biological activity of its derivatives, are provided to guide researchers in this promising area of drug discovery.
Key Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have shown promise primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is common in many human tumors, making them attractive targets for anticancer therapies.[2] Structurally related compounds containing a cyclopropyl-pyrazole moiety have demonstrated potent inhibition of Aurora kinases. For example, the multi-kinase inhibitor AT9283, which features a 1-cyclopropyl-pyrazole core, is a potent inhibitor of Aurora A and Aurora B.[3] Inhibition of Aurora B typically leads to defects in chromosome segregation and cytokinesis, resulting in polyploidy and eventual apoptosis.[4]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[5][6] The discovery of the activating JAK2 V617F mutation has spurred the development of targeted JAK2 inhibitors.[7] Compounds incorporating a pyrazole scaffold have been successfully developed as JAK inhibitors. For instance, AZD1480, containing a 5-methyl-1H-pyrazol-3-yl moiety, is a potent JAK2 inhibitor.[7] This suggests that the this compound core can serve as a valuable scaffold for the development of novel JAK inhibitors.
Quantitative Data for Structurally Related Kinase Inhibitors
While specific data for compounds with the exact this compound core is not extensively available in the public domain, the following table summarizes the activity of structurally similar compounds, highlighting the potential of this scaffold.
| Compound Name/Reference | Target Kinase(s) | IC50 / Ki (nM) | Cell Line(s) | Cellular Activity (IC50, nM) | Reference(s) |
| AT9283 (1-cyclopropyl-pyrazole derivative) | Aurora A | 3 | HCT116 | Induces polyploidy | [4] |
| Aurora B | 3 | [3][4] | |||
| JAK2 | 1.2 | [3][4] | |||
| Abl (T315I) | 4 | [3][4] | |||
| AZD1480 (5-methyl-pyrazole derivative) | JAK2 | Potent (specific value not provided) | Jak2 V617F cell lines | Inhibits signaling and proliferation | [7] |
| JNK Inhibitor (8a) (3-alkyl-5-aryl-pyrazole) | JNK3 | 227 | - | - | [8] |
| CDK Inhibitor (11a-f) (5-cyclopropyl-pyrazole derivative) | CDK16 | - | - | 33.0 - 124.0 (EC50) | [9] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of pyrazoles via condensation of a β-dicarbonyl compound with a hydrazine.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
In Vitro Kinase Inhibition Assay (Example: Aurora A)
This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinesin-based peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the kinase buffer.
-
Add the Aurora A kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of a compound on the phosphorylation status of key proteins in a signaling pathway (e.g., STAT3 phosphorylation in the JAK-STAT pathway).
Materials:
-
Cancer cell line (e.g., HEL cells with JAK2 V617F mutation)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Caption: Inhibition of Aurora kinases and disruption of mitosis by a this compound derivative.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Inhibition of the JAK/STAT Pathway Prevents B-ALL Development in Genetically Predisposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of 3-cyclopropyl-5-methyl-1H-pyrazole in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-cyclopropyl-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors. Its unique combination of a compact cyclopropyl group and a methyl substituent on the pyrazole ring offers a valuable framework for developing novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The cyclopropyl moiety can provide favorable interactions within the hydrophobic regions of ATP-binding sites, while the methyl group can be strategically utilized for fine-tuning selectivity and physicochemical properties.
This document provides a comprehensive overview of the application of the this compound scaffold in kinase inhibitor design, including representative synthetic protocols, quantitative activity data for analogous compounds, and detailed experimental procedures for kinase activity assessment.
Data Presentation: Kinase Inhibitory Activity of Pyrazole-Based Compounds
While specific data for inhibitors containing the precise this compound scaffold is limited in publicly available literature, the following table summarizes the inhibitory activities of structurally related pyrazole-based compounds against various kinases. This data provides valuable insights into the potential targets and potency that can be achieved with this class of molecules.
| Compound/Scaffold | Target Kinase(s) | IC50 / EC50 / Ki | Cell Line / Assay Type | Reference |
| AT9283 (contains 1-cyclopropyl-1H-pyrazol-4-yl urea) | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3 nM (Aurora A/B) | Enzymatic Assay | [1][2] |
| Pyrimidine-based derivatives (contain 5-cyclopropyl-1H-pyrazol-3-amine) | CDK16 | 33.0–124.0 nM (EC50) | NanoBRET Cellular Assay | [3] |
| Pyrazole-based derivatives | CDK2, CDK5 | 24 nM, 23 nM (IC50) | Enzymatic Assay | [4] |
| Pyrimidine-based derivatives (contain 5-methyl-1H-pyrazol-3-yl) | Aurora A | - | Structure-based design | [5] |
| Pyrazole-based derivatives | Akt1 | 1.3 nM (IC50) | Enzymatic Assay | [4] |
| Pyrazole-based derivatives | Aurora A | 0.16 µM (IC50) | Enzymatic Assay | [4] |
Experimental Protocols
Representative Synthesis of a this compound-based Kinase Inhibitor
The following is a representative, generalized protocol for the synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold, based on common synthetic strategies for related compounds.[3][5][6]
Objective: To synthesize a pyrimidine-linked this compound kinase inhibitor.
Materials:
-
3-cyclopropyl-5-methyl-1H-pyrazol-5-amine
-
2,4,6-trichloropyrimidine
-
A desired amine for substitution (e.g., (S)-3-aminopyrrolidine derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or 1-Pentanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of the Pyrazolyl-pyrimidine Intermediate. a. To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF, add 3-cyclopropyl-5-methyl-1H-pyrazol-5-amine (1.0-1.2 eq) and triethylamine (1.5 eq). b. Heat the reaction mixture at 50-60 °C and stir for 16-24 hours, monitoring the reaction progress by TLC. c. Upon completion, cool the reaction to room temperature and quench with brine. d. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield the 2,6-dichloro-N-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine intermediate.
-
Step 2: Final Compound Synthesis via Nucleophilic Aromatic Substitution. a. To a solution of the intermediate from Step 1 (1.0 eq) in 1-pentanol, add the desired amine (e.g., (S)-3-aminopyrrolidine derivative, 1.2 eq) and triethylamine (1.5 eq). b. Heat the reaction mixture at 120-140 °C for 2-6 hours, monitoring by TLC. c. After completion, cool the reaction and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography to afford the final kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the in vitro potency of a synthesized inhibitor against a target kinase, such as Aurora A or JNK3.[2]
Objective: To measure the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, JNK3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells). b. Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase to achieve ~10-30% ATP to ADP conversion in the linear range). c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (substrate and ATP concentrations should be at or near their Km values for the specific kinase).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all experimental wells. b. Normalize the data with the positive control (DMSO, 100% activity) and negative control (a known potent inhibitor, 0% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: A representative kinase signaling pathway.
Caption: A general workflow for kinase inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl (-CHO) group onto a substrate, a crucial transformation in organic synthesis, as the resulting aldehydes are valuable intermediates for the construction of more complex molecules.[4] In the field of medicinal chemistry, pyrazole scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds and pharmaceuticals.[1] The formylation of pyrazoles, typically at the C4 position, provides key building blocks for the synthesis of novel drug candidates and functional materials.[5][6]
The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[2][7][8] The resulting electrophilic iminium salt then reacts with the electron-rich pyrazole ring.[8] This protocol outlines the general procedure for the Vilsmeier-Haack formylation of pyrazoles, providing a foundation for its application in research and development.
Reaction Mechanism
The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[4]
-
Aromatization: A subsequent loss of a proton restores the aromaticity of the pyrazole ring, forming an iminium ion intermediate.[3]
-
Hydrolysis: The reaction mixture is then subjected to aqueous workup, which hydrolyzes the iminium intermediate to yield the final pyrazole-4-carbaldehyde.[2]
References
- 1. scispace.com [scispace.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazoles Using Metal Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Substituted pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Their prevalence in blockbuster drugs such as Celebrex and Viagra underscores their significance in medicinal chemistry.[3] Traditional multi-step syntheses of these scaffolds are often time-consuming and generate significant waste. Consequently, the development of efficient, one-pot, multicomponent reactions catalyzed by metals has become a major focus in synthetic organic chemistry, offering a more sustainable and atom-economical approach.[4][5] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles using various metal catalysts, supported by quantitative data and visual workflows.
Nickel-Catalyzed Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This method outlines a highly efficient and environmentally benign one-pot synthesis of 1,3,5-trisubstituted pyrazoles at room temperature using a reusable heterogeneous nickel-based catalyst. The reaction involves the condensation of a ketone, an aldehyde, and a hydrazine derivative.[4][6][7]
Reaction Scheme:
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole derivatives using a heterogeneous nickel catalyst.
| Entry | Ketone (R1) | Aldehyde (R2) | Hydrazine (R3) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | Hydrazine hydrate | 3 | 95 |
| 2 | 4-Methylphenyl | Phenyl | Hydrazine hydrate | 3 | 92 |
| 3 | 4-Methoxyphenyl | Phenyl | Hydrazine hydrate | 3.5 | 90 |
| 4 | 4-Chlorophenyl | Phenyl | Hydrazine hydrate | 3.5 | 88 |
| 5 | Phenyl | 4-Methylphenyl | Hydrazine hydrate | 3 | 93 |
| 6 | Phenyl | 4-Methoxyphenyl | Hydrazine hydrate | 3.5 | 91 |
| 7 | Phenyl | 4-Chlorophenyl | Hydrazine hydrate | 4 | 89 |
| 8 | Phenyl | 4-Nitrophenyl | Hydrazine hydrate | 4 | 85 |
Data sourced from studies on nickel-catalyzed pyrazole synthesis.[4][6]
Experimental Protocol:
-
Catalyst Preparation: A solid nickel-based heterogeneous catalyst is prepared as per reported procedures.[4]
-
Reaction Setup: To a 50 mL round-bottom flask, add acetophenone (0.1 mol), hydrazine hydrate (0.1 mol), and the nickel-based catalyst (10 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for 3 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the product is washed with water and toluene to remove unreacted starting materials. The crude product is then purified by recrystallization from methanol or by column chromatography.[6]
Experimental Workflow Diagram:
Caption: Nickel-Catalyzed Pyrazole Synthesis Workflow.
Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles
This protocol describes a silver-catalyzed reaction for the synthesis of valuable 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]
Reaction Scheme:
Quantitative Data Summary:
The following table presents the yields for the synthesis of various 5-aryl-3-trifluoromethyl pyrazoles using a silver catalyst.
| Entry | Aryl Group (Ar) | Time (h) | Yield (%) |
| 1 | Phenyl | 12 | 85 |
| 2 | 4-Methylphenyl | 12 | 88 |
| 3 | 4-Methoxyphenyl | 12 | 82 |
| 4 | 4-Fluorophenyl | 12 | 80 |
| 5 | 4-Chlorophenyl | 12 | 78 |
| 6 | 3-Methylphenyl | 12 | 86 |
| 7 | Naphthalen-2-yl | 12 | 75 |
Data is representative of silver-catalyzed trifluoromethyl pyrazole synthesis.[8]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine N'-benzylidene tolylsulfonohydrazide (0.2 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.3 mmol), and silver trifluoromethanesulfonate (AgOTf, 10 mol%).
-
Solvent Addition: Add 2 mL of toluene to the reaction mixture.
-
Reaction: Heat the sealed tube at 60 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
Proposed Reaction Mechanism:
The proposed mechanism involves a sequential nucleophilic addition, intramolecular cyclization, elimination, and a final[1][4]-H shift to yield the trifluoromethylated pyrazole derivative.[2][8]
Caption: Proposed Silver-Catalyzed Pyrazole Synthesis Mechanism.
Iron-Catalyzed Three-Component Synthesis of 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This method utilizes an iron(III) chloride/polyvinyl pyrrolidone (FeCl₃/PVP) catalytic system in a green solvent mixture of water and PEG-400 for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. The reaction proceeds via a cyclocondensation of arylhydrazines and malononitrile derivatives.[9]
Reaction Scheme:
Quantitative Data Summary:
The table below showcases the yields and reaction times for the synthesis of various 4-aminopyrazole derivatives.
| Entry | Arylhydrazine (Ar) | Malononitrile Derivative (R) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethoxymethylenemalononitrile | 2 | 95 |
| 2 | 4-Chlorophenylhydrazine | Ethoxymethylenemalononitrile | 2.5 | 97 |
| 3 | 4-Methylphenylhydrazine | Ethoxymethylenemalononitrile | 2 | 94 |
| 4 | Phenylhydrazine | Benzylidenemalononitrile | 3 | 90 |
| 5 | 4-Bromophenylhydrazine | Benzylidenemalononitrile | 3.5 | 92 |
| 6 | Phenylhydrazine | 2-Cyanocinnaminitrile | 4 | 88 |
Data compiled from studies on iron-catalyzed pyrazole synthesis.[9]
Experimental Protocol:
-
Catalyst System Preparation: Prepare a mixture of iron(III) chloride (FeCl₃) and polyvinyl pyrrolidone (PVP) in a water/PEG-400 solvent system.
-
Reaction Setup: In a round-bottom flask, dissolve the arylhydrazine (1 mmol) and the malononitrile derivative (1 mmol) in the prepared catalytic solvent system.
-
Reaction: Stir the reaction mixture at the optimized temperature (typically room temperature to 60 °C) for 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.
Logical Relationship Diagram:
Caption: Iron-Catalyzed Aminopyrazole Synthesis Logic.
The one-pot, metal-catalyzed synthesis of substituted pyrazoles represents a significant advancement in heterocyclic chemistry, offering numerous advantages over classical methods. The protocols detailed in these application notes for nickel, silver, and iron-catalyzed systems provide researchers with robust and efficient methodologies for accessing a wide array of pyrazole derivatives. These methods are characterized by high yields, mild reaction conditions, and, in some cases, the use of environmentally friendly solvents and reusable catalysts, making them highly attractive for applications in drug discovery and development.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation of Pyrazoles
Introduction
The N-arylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a wide array of N-arylpyrazole scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This document provides detailed experimental protocols and application notes for the N-arylation of pyrazoles, focusing on widely used and efficient catalytic systems. The protocols are intended for researchers, scientists, and drug development professionals.
Core Methodologies
Several catalytic systems have been developed for the N-arylation of pyrazoles, with copper- and palladium-catalyzed reactions being the most prominent. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
-
Copper-Catalyzed N-arylation (Ullmann-type Reaction): This classic method has been significantly improved with the use of ligands, allowing for milder reaction conditions compared to the traditional harsh Ullmann condensation.[1][2] Diamine ligands are commonly employed in conjunction with a copper(I) source.[3][4][5] This approach is often cost-effective and demonstrates good functional group tolerance.[4]
-
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination): This powerful method utilizes palladium catalysts with specialized phosphine ligands to couple aryl halides or triflates with pyrazoles.[6][7][8] The Buchwald-Hartwig amination is known for its broad substrate scope and high efficiency, often proceeding under mild conditions.[9][10]
-
Cobalt-Catalyzed C-H Arylation: A more recent development involves the directed C-H arylation of N-aryl pyrazoles using cobalt catalysts, offering an alternative pathway for functionalization.[11][12][13]
Experimental Protocols
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazoles
This protocol is a general procedure adapted from the work of Buchwald and co-workers, suitable for the N-arylation of various pyrazoles with aryl iodides and bromides.[3][4][14]
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl halide (iodide or bromide) (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF) (3-5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a resealable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI, the pyrazole, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 2-3 times).
-
Add the aryl halide, the diamine ligand, and the solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylpyrazole.
Experimental Workflow Diagram:
Caption: General workflow for the copper-catalyzed N-arylation of pyrazoles.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed coupling of pyrazoles with aryl halides and triflates.[6][15]
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl halide or triflate (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, tBuBrettPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (3-5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a resealable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add the pyrazole and the aryl halide or triflate.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
-
Wash the silica gel with additional organic solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-arylpyrazole.
Catalytic Cycle Diagram:
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cobalt-catalyzed, directed arylation of C–H bonds in N -aryl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00975C [pubs.rsc.org]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. pubs.acs.org [pubs.acs.org]
Green Chemistry Approaches to Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies.[1][2] Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and stoichiometric reagents, contributing to significant chemical waste.[3][4] Green chemistry principles offer a robust framework to address these challenges by focusing on the use of renewable resources, energy-efficient processes, and the reduction of hazardous substances.[1][4][5]
This document provides detailed application notes and experimental protocols for several key green chemistry approaches to pyrazole synthesis, including microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions in green solvents.
Microwave-Assisted Synthesis of Pyrazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and improved product selectivity.[3][6][7] This technique is particularly effective for the synthesis of pyrazole derivatives, often allowing for solvent-free conditions or the use of green solvents like water and ethanol.[6][8][9]
Application Notes:
Microwave-assisted synthesis is highly applicable for the rapid generation of pyrazole libraries for screening purposes in drug discovery. The significant reduction in reaction time, from hours to minutes, accelerates the structure-activity relationship (SAR) studies.[7][10] Furthermore, the enhanced energy efficiency of microwave heating contributes to a lower carbon footprint of the synthetic process.[11]
Quantitative Data Summary:
| Starting Materials | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 3-Aminocrotononitrile, Aryl hydrazine | 1 M HCl (aq) | - | 10-15 | 70-90 | [8] |
| Dibenzalacetones, Phenylhydrazines | NaOH / Ethanol | 100 | 15-70 | - | [10] |
| Enaminonitrile, Malononitrile/Cyanoacetamide/Chloroacetic acid | Sodium ethoxide | - | 2-2.5 | 94.5-96.7 | [12] |
| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water | - | 20 | - | [7] |
| 2,5-dibromo-3-thiophenecarbaldehyde, Phenyl hydrazine | Ethanol:Acetic acid (1:1) | - | 7 | - | [7] |
Note: Some studies did not report the exact power wattage used.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines[8]
-
Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in a microwave reactor vessel.
-
Add 1 M aqueous HCl to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.
-
After cooling, basify the solution with 10% NaOH.
-
Collect the resulting precipitate by vacuum filtration to obtain the desired product.
Ultrasound-Assisted Synthesis of Pyrazoles
Ultrasound irradiation provides a mechanical energy source that promotes chemical reactions through acoustic cavitation. This phenomenon leads to the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures.[13] This energy input can significantly enhance reaction rates and yields in pyrazole synthesis, often under milder conditions than conventional methods.[13][14]
Application Notes:
Ultrasound-assisted synthesis is particularly advantageous for multicomponent reactions and for reactions involving heterogeneous catalysts. The ultrasonic waves can effectively disperse the catalyst and reactants, leading to improved mass transfer and reaction efficiency.[15] This method is also beneficial for synthesizing complex pyrazole-fused heterocyclic systems.[15]
Quantitative Data Summary:
| Reaction Type | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Four-component synthesis of pyrano[2,3-c]pyrazoles | None / Water | 30-90 | 90-97 | [15][16] |
| Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | L-proline / Ethanol:Water (1:1) | - | 84-93 | [16] |
| Synthesis of 1,5-disubstituted pyrazoles | Cu(I) / Sodium ethoxide | 75-90 | High | [17] |
| Four-component synthesis of pyrano[2,3-c]pyrazoles | Fe3O4 nanoparticles / Water | 15 | High | [15] |
Note: Some studies did not specify the exact reaction time but indicated it was significantly shorter than conventional methods.
Experimental Protocol: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[15]
-
In a suitable reaction vessel, combine ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for the required duration (e.g., 15 minutes with Fe3O4 nanoparticles as a catalyst).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, collect the solid product by filtration, wash with water, and dry. The catalyst can be recovered using a magnet for reuse.
Multicomponent Reactions in Green Solvents
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[18] MCRs are inherently atom-economical and, when conducted in green solvents like water or ethanol, they represent a highly sustainable approach to complex molecule synthesis.[1][19][20]
Application Notes:
This approach is exceptionally well-suited for the synthesis of highly functionalized and structurally diverse pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, which exhibit a wide range of biological activities.[15] The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivities due to hydrophobic effects.[4][21][22]
Quantitative Data Summary:
| Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde | CeO2/SiO2 / Water | - | - | 85-92 | [4] |
| Ethyl acetoacetate, Hydrazines, Imidazole | Imidazole / Water | - | - | - | [19][20] |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate / Water | - | - | High | [18] |
| Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate / Water | - | - | - | [18] |
| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic aldehydes | Cetyl-trimethyl-ammonium chloride (CTACl) / Water | - | - | High | [23] |
Note: Many studies emphasize high yields and short reaction times without providing specific quantitative data in the abstract.
Experimental Protocol: Aqueous Synthesis of Tetrasubstituted Pyrazoles[21]
-
To a solution of an arylaldehyde and ethyl acetoacetate in water, add cetyltrimethylammonium bromide (CTAB) as a surfactant.
-
Add phenylhydrazine or hydrazine hydrate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on the green synthesis and antioxidant activities of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 23. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Techniques in Pyrazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Traditional batch synthesis of these heterocyclic compounds often faces challenges related to safety, scalability, and reaction control.[1][2] Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to overcome these limitations by offering precise control over reaction parameters, enhanced safety profiles for handling hazardous intermediates, and improved scalability.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using various flow chemistry techniques.
Core Advantages of Flow Chemistry for Pyrazole Synthesis
-
Enhanced Safety: Enables the in-situ generation and immediate consumption of hazardous reagents, such as diazo compounds and diazonium salts, minimizing operator exposure and the risk of uncontrolled reactions.[3][4]
-
Improved Control and Reproducibility: Precise control over temperature, pressure, residence time, and stoichiometry leads to higher yields, improved selectivity, and consistent product quality.[1]
-
Rapid Reaction Optimization: The small scale and automated nature of flow reactors facilitate high-throughput screening of reaction conditions, significantly accelerating process development.[5]
-
Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges associated with scaling up batch reactors.[5]
-
Access to Novel Reaction Conditions: Flow reactors allow for "superheating" solvents above their atmospheric boiling points by applying back pressure, enabling faster reaction kinetics and novel transformations not feasible in conventional glassware.[4][6]
Application Note 1: Two-Stage Synthesis of Pyrazoles from Acetophenones
This method describes a continuous two-step process for synthesizing substituted pyrazoles. The first stage involves the condensation of an acetophenone with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate. In the second stage, this intermediate reacts with hydrazine to yield the final pyrazole product.[5]
Experimental Workflow
Caption: Two-stage continuous flow synthesis of pyrazoles from acetophenones.
Quantitative Data Summary
| Entry | Acetophenone Substituent | Yield (%) | Residence Time (min) | Throughput (g/h) |
| 1 | 4-H | 85 | 12 | 0.21 |
| 2 | 4-Me | 78 | 12 | 0.20 |
| 3 | 4-OMe | 65 | 12 | 0.18 |
| 4 | 4-Cl | 92 | 12 | 0.25 |
| 5 | 4-Br | 95 | 12 | 0.29 |
| 6 | 2-F | 88 | 12 | 0.23 |
| 7 | 3-NO₂ | 75 | 12 | 0.22 |
Data adapted from GalChimia Technical Note.[5]
Detailed Experimental Protocol
Reagent Preparation:
-
Solution A: Prepare a solution of the desired acetophenone (0.543 M to 0.624 M) in DMF.
-
Solution B: Prepare a solution of DMADMF (2 equivalents relative to acetophenone) in DMF.
-
Solution C: Prepare a solution of hydrazine hydrate (3 equivalents relative to acetophenone) in DMF.
Flow Reactor Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram, consisting of three syringe pumps, two T-mixers, a stainless-steel coil reactor (e.g., 5 mL), a glass microreactor chip (e.g., 2 mL), and a back-pressure regulator.
-
Set the temperature of the first reactor (stainless-steel coil) to 170 °C.
-
Set the temperature of the second reactor (glass chip) to 150 °C.
Procedure:
-
Pump Solution A and Solution B at a flow rate of 0.25 mL/min each into the first T-mixer.
-
The combined stream flows through the first heated coil reactor, resulting in a residence time of 10 minutes for the enaminone formation.
-
The output from the first reactor is mixed with Solution C, pumped at 0.5 mL/min, in the second T-mixer.
-
The final mixture flows through the second heated chip reactor with a residence time of 2 minutes for the pyrazole formation.
-
The reaction mixture is then passed through the back-pressure regulator and collected for analysis and purification.[5]
Application Note 2: Telescoped Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination
This method involves a continuous, uninterrupted two-step flow process for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. The first step is a copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate in situ. This is immediately followed by a Cope-type hydroamination with hydrazine to yield the pyrazole.[7][8]
Logical Relationship of Parameters
Caption: Key parameter influences in the flow synthesis of pyrazoles.
Quantitative Data Summary
| Entry | Alkyne | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Ethynyltoluene | 120 | 35 (step 1), 87.5 (step 2) | 90 |
| 2 | Phenylacetylene | 120 | 35 (step 1), 87.5 (step 2) | 88 |
| 3 | 1-Ethynyl-4-methoxybenzene | 120 | 35 (step 1), 87.5 (step 2) | 84 |
| 4 | 1-Ethynyl-4-fluorobenzene | 120 | 35 (step 1), 87.5 (step 2) | 85 |
Data adapted from Ötvös et al., 2019.[7]
Detailed Experimental Protocol
Reagent Preparation:
-
Solution A (Alkyne Stream): Dissolve the terminal alkyne (0.075 M), CuBr₂ (6 mol%), TMEDA (0.25 equiv.), and DIEA (0.25 equiv.) in DMSO.
-
Solution B (Hydrazine Stream): Prepare a solution of 60 wt% aqueous hydrazine (0.1125 M) in DMSO.
Flow Reactor Setup:
-
Set up a flow system with two pumps, a T-mixer, a heated coil reactor for the homocoupling step (e.g., 3.5 mL), and a second heated coil reactor for the hydroamination step (e.g., 17.5 mL).
-
Optionally, a scavenger column (e.g., packed with a thiourea-based resin) can be placed after the first reactor to remove the copper catalyst.
-
Set the temperature of both reactors to 120 °C.
Procedure:
-
Pump Solution A at a flow rate of 0.1 mL/min through the first reactor coil (residence time of 35 minutes) to form the 1,3-diyne intermediate.
-
The effluent from the first reactor is mixed with Solution B, pumped at 0.1 mL/min, at a T-mixer.
-
The combined stream flows through the second, larger reactor coil (residence time of 87.5 minutes) to facilitate the Cope-type hydroamination and cyclization.
-
The product stream is collected for analysis and purification.[7][9]
Application Note 3: Modular Flow Synthesis of Fluorinated Pyrazoles
This advanced assembly-line approach enables the rapid and modular synthesis of highly functionalized fluorinated pyrazoles. It involves the in-situ generation of diazoalkanes from fluorinated amines, followed by a [3+2] cycloaddition with an alkyne. The resulting pyrazole core can then be passed through subsequent reactor modules for further functionalization, such as N-alkylation or amidation.[4]
Quantitative Data Summary for Core Synthesis
| Entry | Fluoroamine | Alkyne | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | CF₃CH₂NH₂ | Ethyl propiolate | 1 (diazo formation), 30 (cycloaddition) | 90 | 99 |
| 2 | CF₂HCH₂NH₂ | Ethyl propiolate | 1 (diazo formation), 30 (cycloaddition) | 90 | 95 |
| 3 | CF₃CH₂NH₂ | Phenylacetylene | 1 (diazo formation), 30 (cycloaddition) | 130 | 85 |
| 4 | CF₃CH₂NH₂ | 1-Ethynyl-4-fluorobenzene | 1 (diazo formation), 30 (cycloaddition) | 130 | 82 |
Data adapted from G. A. Kelly et al., 2020.[4]
Detailed Experimental Protocol (Core Synthesis)
Reagent Preparation:
-
Solution A (Amine Stream): A solution of the fluorinated amine (e.g., trifluoroethylamine, 1.0 M) in an appropriate solvent (e.g., DCM).
-
Solution B (Nitrosating Agent): A solution of an aqueous nitrosating agent (e.g., generated from NaNO₂ and acid).
-
Solution C (Alkyne Stream): A solution of the alkyne (1.2 equiv.) in the same solvent as Solution A.
Flow Reactor Setup:
-
A multi-stage flow reactor is required. The first stage consists of a pump for the amine solution, a pump for the nitrosating agent, a mixer, and a short residence time coil (e.g., 1 min) for diazoalkane formation.
-
The output of the first stage is then mixed with the alkyne stream (Solution C) using a T-mixer.
-
This mixture is passed through a second, heated reactor coil (e.g., 30 min residence time) at elevated temperatures (90-130 °C) under pressure (e.g., 325 psi) to facilitate the cycloaddition.
Procedure:
-
Pump Solution A and Solution B into the first reactor stage to generate the diazoalkane in situ.
-
The resulting stream containing the unstable diazoalkane is immediately mixed with Solution C.
-
The reaction mixture is then heated in the second reactor stage to form the pyrazole product.
-
The effluent is collected for purification. Subsequent modules for N-alkylation, amidation, or deprotection can be added in-line to further diversify the pyrazole core.[4][6]
Conclusion
Flow chemistry provides a robust, safe, and efficient platform for the synthesis of pyrazole derivatives. The detailed protocols and data presented herein demonstrate the versatility of this technology, from two-step syntheses of simple pyrazoles to complex, multi-modular assembly lines for highly functionalized analogues. By leveraging the advantages of continuous processing, researchers and drug development professionals can accelerate the discovery and production of novel pyrazole-based compounds.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galchimia.com [galchimia.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-cyclopropyl-5-methyl-1H-pyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-cyclopropyl-5-methyl-1H-pyrazole and its derivatives in the field of agrochemical research. The information presented is based on published studies of structurally related pyrazole compounds and aims to guide researchers in exploring the herbicidal and fungicidal properties of this chemical scaffold.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1] In agriculture, pyrazole-based compounds have been successfully commercialized as herbicides, fungicides, and insecticides. The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions that can modulate its biological efficacy and spectrum of activity.
The specific compound, this compound, incorporates a cyclopropyl group, which is known to often enhance the metabolic stability and binding affinity of molecules to their biological targets, and a methyl group. These features make it an interesting candidate for agrochemical screening and development.
Potential Agrochemical Applications
Based on the activities of structurally similar pyrazole derivatives, this compound is a promising lead structure for the development of novel herbicides and fungicides.
Herbicidal Activity
Many pyrazole derivatives are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[2][3][4] Inhibition of HPPD leads to the depletion of these essential compounds, causing bleaching of new growth followed by plant death.[2]
Fungicidal Activity
Another significant application of pyrazole derivatives is in the control of fungal plant pathogens. A prominent mode of action for pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II).[5][6] By disrupting cellular respiration, these compounds effectively inhibit fungal growth and development.[5]
Quantitative Data on Related Pyrazole Derivatives
Table 1: Herbicidal Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Target Weed(s) | Application Rate/Concentration | Inhibition/Efficacy | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 750 g a.i. ha⁻¹ (post-emergence) | 82% inhibition of fresh weight | [5] |
| Pyrazole aromatic ketone analog (A1) | Chenopodium serotinum, Stellaria media, Brassica juncea | 37.5 g ha⁻¹ | Excellent herbicidal activity | [2] |
| Pyrazole aromatic ketone analog (A1) | Wheat, maize, rice | 150 g ha⁻¹ | Good crop selectivity | [2] |
| Cyclohexanedione derivation with pyrazole (G31) | Plantago depressa, Capsella bursa-pastoris | 37.5 g ai/ha | >90% inhibition | [3] |
| Phenylpyrazole with strobilurin moiety (7f) | Amaranthus retroflexus | ED₅₀: 12.5696 g a.i./hm² | Good herbicidal activity | [7] |
Table 2: Fungicidal Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Target Pathogen(s) | Concentration/EC₅₀/IC₅₀ | Inhibition/Efficacy | Reference |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6) | Rhizoctonia solani | EC₅₀: 0.23 µg/mL (in vitro) | Similar to thifluzamide | [6] |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6) | Rhizoctonia solani | 200 µg/mL (in vivo) | 75.76% preventative effect | [6] |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6) | SDH enzyme | IC₅₀: 0.28 µg/mL | Significant inhibition | [6] |
| Pyrazole analogue with aryl OCF₃ (1v) | Fusarium graminearum | EC₅₀: 0.0530 µM | Comparable to pyraclostrobin | [8] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (9d, 9g, 9h) | Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenum | Not specified | Potent antifungal activities | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis and bioassay of pyrazole derivatives, based on methodologies reported for analogous compounds. These should be adapted and optimized for this compound.
Synthesis Protocol: General Method for Pyrazole Ring Formation
A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible route would involve the reaction of a cyclopropyl-containing 1,3-diketone with hydrazine or a substituted hydrazine.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Hydrazine hydrate or Methylhydrazine
-
Ethanol or acetic acid (solvent)
-
Reflux apparatus
-
Standard purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 1-cyclopropyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or methylhydrazine (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
Herbicidal Bioassay Protocol (Post-emergence)
This protocol is a general guideline for assessing the post-emergence herbicidal activity of a test compound.
Materials:
-
Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solution (solvent and surfactant without the test compound)
-
Spray chamber
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
Procedure:
-
Sow the seeds of the target weeds in pots filled with potting soil and allow them to grow to the 2-3 leaf stage.
-
Prepare a stock solution of the test compound at a desired concentration.
-
Prepare serial dilutions of the stock solution to test a range of application rates.
-
Uniformly spray the weed seedlings with the test solutions and the control solution using a spray chamber.
-
Place the treated plants in a growth chamber or greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare them to the control plants.
-
For quantitative analysis, harvest the above-ground biomass, determine the fresh weight, and calculate the percentage of inhibition relative to the control.
Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)
This protocol outlines a method to evaluate the in vitro fungicidal activity of a test compound against various plant pathogenic fungi.
Materials:
-
Cultures of target fungal pathogens (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it.
-
While the PDA is still molten, add the test compound at various concentrations to different batches of the medium. Also, prepare control plates with the solvent alone.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug in the center of each test and control plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential mechanisms of action for this compound based on its structural similarity to known pyrazole-based agrochemicals.
Herbicidal Mode of Action: HPPD Inhibition
// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="p-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPD [label="HPPD Enzyme", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogentisate [label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tocopherols [label="Tocopherols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carotenoid [label="Carotenoid Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching Symptoms &\nPlant Death", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="this compound\n(Potential Inhibitor)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tyrosine -> HPPA [label=" Transamination "]; HPPA -> HPPD; HPPD -> Homogentisate [label=" Catalysis "]; Homogentisate -> Plastoquinone; Homogentisate -> Tocopherols; Plastoquinone -> Carotenoid [label=" Cofactor "]; Carotenoid -> Chlorophyll; Pyrazole -> HPPD [label=" Inhibition ", color="#EA4335", style=bold, arrowhead=tee]; HPPD -> Bleaching [style=invis]; Chlorophyll -> Bleaching [label=" Photo-oxidation ", style=dashed, color="#5F6368"]; }
Caption: HPPD Inhibition Pathway.
Fungicidal Mode of Action: Succinate Dehydrogenase (SDH) Inhibition
// Nodes TCA_Cycle [label="TCA Cycle", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#F1F3F4", fontcolor="#202124"]; SDH [label="Succinate Dehydrogenase\n(Complex II)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Mitochondrial Electron Transport Chain", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; UQ [label="Ubiquinone (UQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; UQH2 [label="Ubihydroquinone (UQH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexIII [label="Complex III", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Production [label="ATP Production", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Growth [label="Fungal Growth\n& Respiration", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nFungal Growth", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="this compound\n(Potential Inhibitor)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TCA_Cycle -> Succinate; Succinate -> SDH; SDH -> Fumarate [label=" Oxidation "]; SDH -> ETC; UQ -> SDH [dir=none]; SDH -> UQH2 [label=" Reduction "]; UQH2 -> ComplexIII; ETC -> ATP_Production [label=" Drives "]; ATP_Production -> Fungal_Growth; Pyrazole -> SDH [label=" Inhibition ", color="#EA4335", style=bold, arrowhead=tee]; Fungal_Growth -> Inhibition [style=dashed, color="#5F6368"]; }
Caption: SDH Inhibition Pathway.
Structure-Activity Relationship (SAR) Considerations
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Substituents at N1: The group at the N1 position can significantly influence the spectrum of activity and crop selectivity. For instance, in some herbicidal pyrazoles, a 2,2,2-trifluoroethyl group at N1 showed better inhibition than a phenyl group.[5]
-
Substituents at C3: The presence of a cyclopropyl group at the C3 position, as in the title compound, is often associated with increased potency and favorable metabolic properties.
-
Substituents at C5: The group at the C5 position plays a crucial role in determining the type and level of activity. Different heterocyclic substitutions at this position have been shown to impact herbicidal efficacy.[5]
Conclusion
This compound represents a promising scaffold for the discovery of new agrochemicals. Based on the extensive research on related pyrazole derivatives, it is hypothesized that this compound may exhibit herbicidal activity through the inhibition of HPPD and/or fungicidal activity via the inhibition of SDH. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues. Further research, including detailed quantitative structure-activity relationship (QSAR) studies, will be essential to fully elucidate its potential in agricultural applications.
References
- 1. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 3-cyclopropyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 3-cyclopropyl-5-methyl-1H-pyrazole. The described methodology is based on established analytical practices for pyrazole derivatives and serves as a robust starting point for method development and validation in a research or quality control setting.[1][2] This application note provides a detailed experimental protocol, system suitability requirements, and a template for data presentation.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized chemical entity intended for further use, particularly in drug development, the accurate determination of its purity is a critical step. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds. This document describes a reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.
Experimental Protocol
This protocol details the necessary reagents, equipment, and procedures for the HPLC analysis.
Materials and Reagents
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade[2]
-
Phosphoric acid (optional, for pH adjustment)[1]
-
Sample diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is recommended. The following are suggested starting conditions, which may require optimization for specific samples and impurities.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm (or a wavelength determined by UV scan of the analyte) |
| Run Time | 30 minutes |
Standard and Sample Preparation
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Data Analysis and Presentation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation
Data Summary Table
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Compound | |||
| Impurity 1 | |||
| Impurity 2 | |||
| ... | |||
| Total | 100.0 |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. These tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD of peak area for 5 replicate injections) | ≤ 2.0% |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
Conclusion
The described RP-HPLC method provides a solid foundation for determining the purity of this compound. Method optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application. Adherence to good laboratory practices and proper system suitability checks are crucial for obtaining meaningful data.
References
Application Notes and Protocols: 3-cyclopropyl-5-methyl-1H-pyrazole in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-cyclopropyl-5-methyl-1H-pyrazole and its analogs as anti-inflammatory agents. This document details their mechanism of action, relevant signaling pathways, and experimental protocols for their evaluation. While specific anti-inflammatory data for this compound is not extensively available in the public domain, this document compiles data from structurally related pyrazole derivatives to serve as a valuable reference for researchers in the field.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic family involved in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a major therapeutic strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the potential of this chemical class. The unique structural features of this compound suggest it as a promising candidate for development as a novel anti-inflammatory agent. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the methyl group can modulate binding affinity and selectivity for the target enzyme.
Mechanism of Action and Signaling Pathways
The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of the COX-2 enzyme, which in turn reduces the production of pro-inflammatory prostaglandins. Beyond direct enzyme inhibition, pyrazole compounds can also modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to selectively inhibit the COX-2 isoform. This selectivity is often achieved through specific interactions with the active site of the enzyme.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling cascade is a key strategy in the development of anti-inflammatory drugs. Some pyrazole derivatives have been shown to suppress the activation of NF-κB.
Caption: NF-κB Signaling Pathway and Point of Inhibition by Pyrazole Derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli and lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. Several pyrazole-containing compounds have demonstrated the ability to inhibit MAPK signaling.
Caption: MAPK Signaling Pathway and Point of Inhibition by Pyrazole Derivatives.
Data Presentation
The following tables summarize the anti-inflammatory activity of various pyrazole derivatives that are structurally related to this compound. This data provides a comparative reference for the potential efficacy of novel analogs.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 5.43 | 2.16 | 2.51 | [2] |
| Compound 5f | Pyridazine | H | 3,4,5-(OMe)3-Ph | 14.38 | 1.50 | 9.56 | [2] |
| Compound 6e | Pyridazine | NH2 | 4-Br-Ph | 5.48 | 2.51 | 2.18 | [2] |
| Compound 6f | Pyridazine | NH2 | 3,4,5-(OMe)3-Ph | 9.61 | 1.15 | 8.31 | [2] |
| AD 532 | 4-SO2NH2-Ph | CN | 4-Me-Ph | - | > Celecoxib | - | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time after Carrageenan (h) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 | 3 | 55.2 | [1] |
| Compound 4 | 10 | 3 | 48.5 | [1] |
| Compound Va | 50 | 3 | 51 | [4] |
| Compound VIa | 50 | 3 | 62 | [4] |
| Compound VIIa | 50 | 3 | 86 | [4] |
| Celecoxib | 50 | 3 | 60.6 | [4] |
Experimental Protocols
Synthesis of this compound (General Procedure)
A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Protocol:
-
Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound analogs)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent.
-
Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric assay).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (male, 180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., this compound analogs)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups at different doses.
-
Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The pyrazole scaffold represents a highly promising framework for the design and development of novel anti-inflammatory agents, primarily through the selective inhibition of the COX-2 enzyme and modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While direct experimental data on this compound is limited, the data presented for structurally related analogs suggest that this compound class holds significant potential. The detailed protocols provided herein offer a robust starting point for researchers to synthesize and evaluate the anti-inflammatory properties of this compound and its derivatives, contributing to the ongoing search for safer and more effective anti-inflammatory therapies.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Design and Synthesis of Pyrazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] Their versatile chemical nature allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrazole-based anticancer agents, targeting key signaling pathways implicated in oncogenesis.
Key Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents
Pyrazole-based compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key protein targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf kinase.[1][2][4][5]
Below is a diagram illustrating the inhibition of the CDK2/Cyclin E pathway, a critical regulator of the cell cycle, by pyrazole-based inhibitors.[6]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors. The most common synthesis method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Optimizing the reaction conditions is crucial for achieving high yields.
Troubleshooting Steps:
-
Re-evaluate your solvent choice: The solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, aprotic dipolar solvents like DMF or NMP have shown improved results in some cases, particularly for the synthesis of 1,3-substituted 1-arylpyrazoles.[3] A study on PVSA-catalyzed pyrazole synthesis demonstrated that ethanol provided a 98% yield, while a solvent-free condition yielded only 49%.[4]
-
Optimize the reaction temperature: Higher temperatures can sometimes lead to the formation of by-products.[5] It's essential to find the optimal temperature for your specific substrates. For instance, some reactions proceed well at room temperature, while others may require heating.
-
Adjust the catalyst loading: In catalyzed reactions, such as the Knorr synthesis which often uses an acid catalyst, the amount of catalyst is critical.[6][7] Increasing the catalyst loading up to a certain point can increase the product yield.[4]
-
Consider alternative synthesis methods: If optimizing the current protocol doesn't improve the yield, exploring other methods like microwave-assisted synthesis or using a different catalyst, such as nano-ZnO for a green chemistry approach, might be beneficial.[3][5][8] Flow chemistry has also been shown to significantly reduce reaction times and improve yields in some cases.[9]
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Yield (%) | Reference |
| Ethanol | 98 | [4] |
| Acetonitrile | - | [4] |
| Methanol | - | [4] |
| Dichloromethane | - | [4] |
| Water | - | [4] |
| Solvent-free | 49 | [4] |
Q2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity of my pyrazole synthesis?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[10][11] The reaction can proceed through two different pathways, leading to a mixture of products.[6]
Strategies to Improve Regioselectivity:
-
Choice of Hydrazine: The substituent on the hydrazine can influence the regioselectivity.
-
Reaction Conditions: Modifying the solvent and temperature can favor the formation of one regioisomer over the other. For example, using aprotic dipolar solvents has been reported to give better results for regioselective synthesis than polar protic solvents like ethanol.[3]
-
Use of Protecting Groups: In some cases, protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can direct the reaction towards a single product.
-
Alternative Starting Materials: The use of α,β-unsaturated ketones or acetylenic ketones can sometimes offer better control over regioselectivity.[3][10]
Q3: I am struggling with the purification of my synthesized pyrazole. What are the recommended purification methods?
A3: Pyrazoles can be challenging to purify due to their basic nature, which can cause them to interact strongly with silica gel during column chromatography.
Purification Techniques:
-
Recrystallization: This is often the simplest and most effective method for purifying solid pyrazoles. Common solvents for recrystallization include ethanol, methanol, or a mixture of an alcohol and water.[12][13]
-
Column Chromatography with Deactivated Silica Gel: If column chromatography is necessary, deactivating the silica gel with a base like triethylamine or ammonia in methanol can prevent the pyrazole from sticking to the column.[12]
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the pyrazole, which then moves to the aqueous layer. The aqueous layer can then be basified and the purified pyrazole extracted with an organic solvent.[12]
-
Precipitation as an Acid Addition Salt: The pyrazole can be dissolved in a suitable solvent and treated with an acid to form a salt, which may precipitate out, leaving impurities in the solution.[14]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, a classic and widely used method.[2][15]
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the hydrazine or hydrazine derivative (1 to 1.2 equivalents).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[15]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using recrystallization or column chromatography.
Note: The optimal solvent, temperature, and reaction time will vary depending on the specific substrates used.
Visualizations
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting guide for common issues in pyrazole synthesis.
Caption: Logical relationships in optimizing pyrazole synthesis reaction conditions.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Pyrazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic compound in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is a variation of the Knorr pyrazole synthesis.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione, with hydrazine or a salt thereof (e.g., hydrazine hydrate). The reaction is typically acid-catalyzed and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable, aromatic pyrazole ring.[1]
Q2: Why is my reaction yield consistently low?
Low yields in pyrazole synthesis can stem from several factors. Steric hindrance from the cyclopropyl group can slow down the cyclization step.[2] Additionally, competing side reactions, incomplete reaction due to insufficient heating or reaction time, and the use of impure reagents can significantly reduce the final product yield. Optimizing reaction parameters such as temperature, catalyst, and solvent is crucial for improving efficiency.[2]
Q3: My reaction mixture turns a dark yellow or red. What causes this and is it a problem?
The development of a yellow or red color is a common observation in reactions involving hydrazines.[3] This is often due to the formation of minor impurities or the slight decomposition of hydrazine under the reaction conditions, especially when heated.[3] While not always indicative of complete reaction failure, it does suggest the formation of byproducts that will need to be removed during purification. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate these side reactions.
Q4: What are the most effective methods for purifying the final product?
The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method if the product is a solid and the impurities have different solubilities. Common solvent systems include ethanol/water mixtures or hexanes.[2][3]
-
Column Chromatography: For removing closely related impurities or if the product is an oil, silica gel chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,3-diketone) is fully consumed.[1] Consider extending the reflux time or slightly increasing the temperature. |
| Poor Reagent Quality | Hydrazine hydrate can degrade over time. Use a fresh bottle of hydrazine hydrate. Ensure the 1,3-diketone starting material is pure. |
| Ineffective Catalysis | The amount or type of acid catalyst may be suboptimal. Glacial acetic acid is commonly used.[1] Alternatively, a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) can be used to accelerate the cyclization.[2] |
| Side Reactions | Hydrazine can participate in side reactions. Ensure correct stoichiometry (a slight excess of hydrazine is common) and maintain a controlled temperature to minimize decomposition. |
Problem: Product is an Oil and Difficult to Isolate
| Possible Cause | Recommended Solution |
| Presence of Impurities | Residual solvent or reaction byproducts can prevent the product from solidifying. Purify the crude product using silica gel column chromatography to remove these impurities. |
| Product is Naturally an Oil | If the purified product is still an oil at room temperature, isolation can be achieved by removing all solvent under high vacuum. Characterization would then be performed on the purified oil. |
Data Presentation
Optimizing reaction conditions is key to maximizing yield. The following table presents illustrative data on how changing parameters can affect the synthesis of this compound.
Table 1: Effect of Reaction Conditions on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (10) | Ethanol | 80 | 12 | 65 |
| 2 | Acetic Acid (10) | Ethanol | 100 | 6 | 78 |
| 3 | p-TSA (5) | Ethanol | 80 | 6 | 85 |
| 4 | p-TSA (5) | Toluene | 110 | 4 | 82 |
| 5 | None | Ethanol | 80 | 24 | 40 |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Knorr pyrazole synthesis.
Materials:
-
1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate (64-65% solution)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirring
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (approx. 5 mL per mmol of diketone).
-
Add hydrazine hydrate (1.1 eq) to the solution dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]
-
Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[1][2]
-
Monitor the reaction's progress via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours when the starting diketone spot has disappeared.
-
Once complete, allow the reaction to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification:
-
If the crude product is a solid, it can be recrystallized from an ethanol/water mixture.
-
If the product is an oil or contains significant impurities, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A flowchart illustrating the key stages of the synthesis process.
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
Technical Support Center: Purification of 3-cyclopropyl-5-methyl-1H-pyrazole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 3-cyclopropyl-5-methyl-1H-pyrazole via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve in Hot Solvent | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the pyrazole derivative. 2. Insufficient Solvent: The volume of solvent may be too low to dissolve the amount of crude product. | 1. Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. 2. Solvent Addition: Add the hot solvent in small increments to the crude material until it just dissolves. |
| Oiling Out (Formation of a liquid layer instead of crystals) | 1. High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution Cooled Too Quickly: Rapid cooling can prevent the molecules from aligning into a crystal lattice. 3. Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Slow Cooling: Insulate the flask to encourage gradual cooling. You can also let the hot plate cool down slowly with the flask on it. 3. Solvent Adjustment: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble). |
| No Crystal Formation Upon Cooling | 1. Supersaturation: The solution may be supersaturated, lacking a nucleation site for crystal growth to begin. 2. Too Much Solvent: An excessive amount of solvent was used, preventing the solution from reaching saturation upon cooling. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of the pure compound if available. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the pyrazole and then allow it to cool again. |
| Low Recovery of Purified Product | 1. Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 2. Premature Crystallization: Crystals forming in the funnel during hot filtration. 3. Washing with Room Temperature Solvent: Using a solvent that is not ice-cold for washing the filtered crystals can redissolve some of the product. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat Equipment: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Use Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Poor Purity of the Final Product | 1. Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. 2. Inadequate Washing: Insufficient washing of the filtered crystals may leave behind mother liquor containing impurities. | 1. Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. 2. Thorough Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Based on the purification of similar pyrazole derivatives, good single solvents to start with are ethanol, methanol, or ethyl acetate. For mixed solvent systems, ethanol/water and ethyl acetate/hexanes are commonly effective.
Q2: My compound has oiled out. Can I still obtain crystals from this?
A2: Yes, it is often possible to recover a crystalline solid from an oil. Try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. If that fails, you can try to redissolve the oil in a larger volume of solvent and then slowly add a non-solvent to induce crystallization.
Q3: How can I tell if I've used too much solvent?
A3: A common sign of using too much solvent is the failure of crystals to form even after the solution has cooled to room temperature and been placed in an ice bath. If the solution remains clear, it is likely not saturated.
Q4: What should I do if my crystals are colored?
A4: If the color is due to an impurity, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired product.
Q5: Is it possible to purify pyrazoles by crystallizing them as salts?
A5: Yes, a common technique for purifying pyrazoles is to dissolve the crude material in a suitable organic solvent and then add an acid (such as HCl or oxalic acid) to form the corresponding acid addition salt. These salts often have different solubility profiles and may crystallize more readily, providing a higher degree of purification. The free base can then be regenerated if needed.
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a generalized procedure and may require optimization for your specific sample.
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a chosen solvent (e.g., ethanol).
-
If it dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot, the solvent is potentially suitable.
-
Allow the solution to cool. If crystals form, you have found a good solvent.
-
If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system can be used.
-
-
Dissolution:
-
Place the crude pyrazole in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent (or the "good" solvent of a mixed pair) while heating and stirring until the solid is just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a desiccator or a vacuum oven.
-
Data Presentation
| Solvent System | Compound Solubility | Typical Use Case | Notes |
| Ethanol | Good solubility when hot, lower when cold. | Single solvent recrystallization. | A good starting point for many pyrazole derivatives. |
| Methanol | Similar to ethanol. | Single solvent recrystallization. | Can be more effective than ethanol for certain compounds. |
| Ethanol/Water | High solubility in ethanol, low in water. | Mixed solvent system. | Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and then cool. |
| Ethyl Acetate/Hexanes | High solubility in ethyl acetate, low in hexanes. | Mixed solvent system. | Dissolve in hot ethyl acetate, then add hexanes until turbidity persists. Reheat to clarify and then cool. |
| Acetone | Good solubility. | Can be used as a single solvent or in a mixed system. | Its volatility can be advantageous for drying. |
| Toluene | Good solubility for less polar compounds. | Single solvent recrystallization. | Useful if the pyrazole is less polar. |
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common regioselectivity challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are performing a classical Knorr cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a mixture of two regioisomers. What are the primary factors influencing this lack of regioselectivity?
A1: The formation of regioisomeric mixtures in the Knorr pyrazole synthesis is a common issue when using unsymmetrical starting materials.[1][2] The primary factors governing the regioselectivity are:
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. The initial step of the reaction, the nucleophilic attack of the hydrazine on a carbonyl group, is highly sensitive to the electrophilicity of the carbonyl carbons. Electron-withdrawing groups on the dicarbonyl component can direct the initial attack, but the outcome can be complex.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly influence which carbonyl group is attacked first and which nitrogen atom of the hydrazine acts as the initial nucleophile.[1] Generally, the less sterically hindered carbonyl group is more susceptible to initial attack.
-
Reaction pH (Acidic vs. Neutral/Basic Conditions): The pH of the reaction medium can dramatically alter the regiochemical outcome.[1] Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, leaving the less basic nitrogen to act as the nucleophile.[1] Conversely, under neutral or basic conditions, the more nucleophilic nitrogen atom will preferentially attack.[1]
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the reactants, thereby affecting the regioselectivity.[3][4] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3][4] Aprotic dipolar solvents in the presence of an acid catalyst have also been reported to improve regioselectivity.[5]
Q2: How can we rationally control the regioselectivity to favor the formation of a specific pyrazole isomer?
A2: Controlling the regioselectivity often requires moving beyond the classical Knorr condensation conditions or strategically modifying the substrates. Here are several effective strategies:
-
Judicious Choice of Reaction Conditions:
-
pH Control: As mentioned, acidic conditions favor attack by the less basic nitrogen of the hydrazine, while neutral/basic conditions favor the more nucleophilic nitrogen.[1] Careful tuning of the pH is a primary control element.
-
Solvent Selection: Employing fluorinated alcohols (TFE, HFIP) can significantly enhance the formation of a single regioisomer.[3][4]
-
-
Use of 1,3-Dicarbonyl Surrogates: To circumvent the ambiguity of the dual carbonyl reactivity, various surrogates with differentiated reactivity can be used. These include:
-
β-Enaminones: These compounds have one of the carbonyl groups masked as an enamine, which directs the initial attack of the hydrazine.[1]
-
β-Alkoxyvinyl Ketones: The alkoxy group acts as a leaving group, providing a regiochemical lock.
-
Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones can proceed with high and predictable regioselectivity.[6]
-
-
1,3-Dipolar Cycloadditions: This is an alternative synthetic route that can offer excellent regiocontrol. For example, the reaction of diazo compounds with alkynes or sydnones with alkynes can lead to the formation of pyrazoles with well-defined substitution patterns.[1][7]
-
Multi-component Reactions: One-pot, multi-component reactions have been developed that can provide highly regioselective access to polysubstituted pyrazoles.[8]
Q3: We are attempting to synthesize a 1,3,5-trisubstituted pyrazole and are struggling with the separation of the resulting regioisomers. Are there any recommended protocols to improve the yield of a single isomer?
A3: The difficulty in separating pyrazole regioisomers is a significant challenge that can lead to substantial yield loss.[1] To improve the outcome, consider the following:
-
Reaction with Acetylenic Ketones: A highly reliable method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles is the reaction of acetylenic ketones with monosubstituted hydrazines.[6] This approach often leads to a single, predictable regioisomer in high yield.
-
Solvent-Mediated Regiocontrol: For the condensation of 1,3-diketones with hydrazines, switching to fluorinated solvents like HFIP can dramatically shift the equilibrium to favor one isomer, often with selectivities greater than 95:5.[3][4]
-
Strategic Use of Starting Materials with Strong Biasing Elements: Incorporating a substituent with a strong electronic (e.g., a trifluoromethyl group) or steric bias on the 1,3-dicarbonyl can effectively direct the reaction to a single major product.[1][5]
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under different experimental conditions.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine [3]
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomeric Ratio (A:B) |
| 4-Cl-Ph, CF3 | EtOH | 1:1.3 |
| 4-Cl-Ph, CF3 | TFE | 89:11 |
| 4-Cl-Ph, CF3 | HFIP | >99:1 |
| 2-Furyl, CF3 | EtOH | 43:57 |
| 2-Furyl, CF3 | TFE | 88:12 |
| 2-Furyl, CF3 | HFIP | >99:1 |
Regioisomer A corresponds to the 5-aryl/furyl pyrazole, and B to the 3-aryl/furyl pyrazole.
Table 2: Regioselectivity in the Reaction of Acetylenic Ketones with Substituted Hydrazines [6]
| Acetylenic Ketone Substituents (Ar1, Ar2) | Hydrazine (R-NHNH2) | Regioisomeric Ratio (A:B) |
| Ph, Ph | Me-NHNH2 | >98:<2 |
| 4-MeO-Ph, Ph | Me-NHNH2 | >98:<2 |
| Ph, Ph | Ph-NHNH2 | >98:<2 |
| 4-Cl-Ph, Ph | Ph-NHNH2 | >98:<2 |
Regioisomer A is the 1-R-3-Ar1-5-Ar2-pyrazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazoles using Fluorinated Alcohols (Adapted from Fustero et al.[3])
-
Reactant Preparation: Dissolve the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).
-
Addition of Hydrazine: Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-5-aryl-3-trifluoromethylpyrazole.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones (Adapted from Bishop et al.[6])
-
Reactant Preparation: Dissolve the acetylenic ketone (1.0 eq) in ethanol (0.5 M).
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Knorr Pyrazole Synthesis: Influence of pH on Regioselectivity.
Caption: Decision Flowchart for Overcoming Regioselectivity Issues.
Caption: General Workflow for Regioselective Pyrazole Synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazole Cyclocondensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole cyclocondensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis in a question-and-answer format.
Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require heating or refluxing to proceed to completion. For instance, the Knorr pyrazole synthesis is often heated to around 100°C.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2][3][4]
-
Catalyst: The choice and amount of catalyst can significantly impact the yield. Acid catalysts like acetic acid are commonly used in Knorr-type syntheses.[1][5][6] In some cases, a base may be required.[7] The use of nano-ZnO as a catalyst has been reported to give excellent yields (95%) in a short reaction time.[8][9]
-
Solvent: The solvent can influence reaction rates and yields. While ethanol is common, other solvents like 1-propanol, DMF, or even solvent-free conditions have been used successfully.[8] For certain reactions, polar aprotic solvents like DMSO have proven to be the most effective.[10]
2. Starting Materials:
-
Purity of Reactants: Impurities in your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines) can lead to side reactions and lower yields. Ensure your reactants are of high purity.
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Often, a slight excess of the hydrazine reagent is used.[11]
3. Work-up and Purification:
-
Product Precipitation: In many cases, the pyrazole product can be precipitated by adding water to the reaction mixture.[1][11]
-
Extraction and Crystallization: Proper extraction and recrystallization techniques are crucial for isolating the pure product and maximizing the yield.[12][13] Common recrystallization solvents include ethanol and ethyl acetate.[14]
Question: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. Here are some strategies to enhance regioselectivity:
-
Solvent Choice: The choice of solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles.[15][16]
-
Reaction Conditions:
-
Acidic vs. Basic Conditions: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.[17] Acidic conditions may favor the formation of one isomer, while basic conditions may favor the other. The addition of a strong acid like HCl to aprotic dipolar solvents can improve both yield and regioselectivity.[8]
-
Temperature: Reaction temperature can also play a role in controlling regioselectivity.
-
-
Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome.[18]
-
Use of Surrogates: Employing β-enaminones as surrogates for 1,3-dicarbonyl compounds can lead to a more regioselective synthesis of pyrazoles.[17]
Question: My reaction is very slow or not proceeding at all. What should I do?
Answer:
If your reaction is sluggish or fails to start, consider the following:
-
Catalyst: Ensure you are using the appropriate catalyst and that it is active. For Knorr-type reactions, a few drops of glacial acetic acid are often sufficient.[1] Some reactions may require a stronger acid or a specific catalyst system.[8][9]
-
Temperature: Increase the reaction temperature. Many pyrazole syntheses require heating to overcome the activation energy barrier.
-
Solvent: The solvent may not be suitable for your specific reaction. Consult the literature for recommended solvents for your starting materials.
-
Reactant Purity: Impurities in your starting materials could be inhibiting the reaction.
-
Hydrazine Reactivity: The reactivity of the hydrazine derivative can be a factor. Substituted hydrazines may be less reactive than hydrazine hydrate.
Question: I am having trouble purifying my pyrazole product. What are some effective purification techniques?
Answer:
Purification of pyrazoles can sometimes be challenging. Here are some common and effective methods:
-
Recrystallization: This is the most common method for purifying solid pyrazole derivatives.[14] Suitable solvents include ethanol, methanol, ethyl acetate, and hexane mixtures.[8][12]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired pyrazole from byproducts and unreacted starting materials.[3][4]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be crystallized, and then regenerating the free pyrazole by treatment with a base.[19]
-
Precipitation: As mentioned earlier, adding water to the reaction mixture can often induce the precipitation of the pyrazole product, providing a simple initial purification step.[1][11]
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classic organic reaction that involves the condensation of a 1,3-dicarbonyl compound (or a β-ketoester) with a hydrazine derivative to form a pyrazole ring.[1][5][6] The reaction is typically carried out in the presence of an acid catalyst.[1][5][6]
Q2: How can I monitor the progress of my pyrazole cyclocondensation reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][2][3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete.
Q3: What are some common side reactions in pyrazole synthesis?
A3: Side reactions can lead to the formation of impurities and lower the yield of the desired pyrazole. Common side reactions include the formation of regioisomers, incomplete cyclization leading to hydrazone intermediates, and decomposition of the hydrazine starting material, which can cause the reaction mixture to turn yellow or red.[20]
Q4: Can I use substituted hydrazines in the Knorr synthesis?
A4: Yes, substituted hydrazines are commonly used in the Knorr synthesis to produce N-substituted pyrazoles.[11] However, the nature of the substituent on the hydrazine can affect its reactivity and the regioselectivity of the reaction.[18]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles from an Unsymmetrical 1,3-Diketone
| Entry | Solvent | Ratio of Regioisomers (A:B) |
| 1 | Ethanol (EtOH) | 85:15 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 99:1 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs, illustrating the significant improvement in regioselectivity with fluorinated alcohols.[15][16]
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol is adapted from a laboratory experiment for the synthesis of Edaravone.[12]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, slowly and carefully add the ethyl acetoacetate to the phenylhydrazine in a fume hood. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone product precipitates as a powder.
-
Isolate the crude product by vacuum filtration.
-
For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Allow the hot solution to cool first to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified solid using a Büchner funnel under vacuum and dry it in a desiccator.
-
Determine the yield and melting point (expected: 125–127 °C) of the pure product.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
Caption: Strategies to improve regioselectivity in pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
Scalability challenges in the production of pyrazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges in pyrazole derivative production?
A1: The most frequently encountered challenges during the scale-up of pyrazole derivative synthesis include:
-
Safety Hazards: Handling of potentially explosive intermediates like diazonium salts and toxic reagents such as hydrazine.[1][2][3]
-
Exothermic Reactions: Difficulties in controlling temperature, which can lead to runaway reactions and the formation of impurities.[2][4]
-
Reduced Yield and Selectivity: A decrease in product yield and the formation of unwanted regioisomers or byproducts are common when moving to a larger scale.[1][5][6]
-
Prolonged Reaction Times: Many traditional batch synthesis methods are lengthy, impacting process efficiency and cost-effectiveness.[3][4]
-
Product Isolation and Purification: Challenges in separating the desired product from impurities and reaction media at a larger scale.[4]
-
Solid Handling: Clogging of reactors due to the precipitation of solids or deposition of byproducts.[4]
Q2: How can the safety risks associated with hydrazine and diazonium salts be mitigated during scale-up?
A2: Mitigating the risks of hazardous reagents and intermediates is crucial. Key strategies include:
-
Flow Chemistry: Continuous flow processes minimize the accumulation of hazardous intermediates, significantly improving safety.[7][8] In-line monitoring allows for real-time control of reaction parameters.[4]
-
Temperature Control: Maintaining low temperatures (typically <5 °C) is critical for the stability of diazonium species to prevent decomposition and pressure buildup from nitrogen gas release.[1][2]
-
In Situ Generation: Generating reactive intermediates in situ and consuming them immediately in a subsequent reaction step avoids their isolation and accumulation.[7]
-
Alternative Reagents: Exploring safer alternatives to hazardous reagents whenever possible.
Q3: Why does the yield of my pyrazole synthesis decrease upon scale-up, and how can I address this?
A3: Yield reduction during scale-up is often attributed to several factors:
-
Inefficient Heat Transfer: Poor heat dissipation in large reactors can create localized "hot spots," leading to thermal degradation of reactants or products and promoting side reactions.[4]
-
Inadequate Mixing: Non-homogenous mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.
-
Phase Transfer Issues: In multiphasic reactions, inefficient mass transfer between phases can slow down the reaction rate and reduce yield.
To address these issues, consider:
-
Process Optimization: Re-evaluating and optimizing reaction parameters such as temperature, pressure, and stirring speed for the larger scale.
-
Reactor Design: Utilizing reactors with better heat and mass transfer capabilities.
-
Flow Chemistry: Adopting continuous flow systems often provides superior control over reaction conditions, leading to more consistent and higher yields.[4][9]
Q4: How can I control the regioselectivity of pyrazole synthesis during scale-up?
A4: Controlling regioselectivity is a common challenge, as different isomers can be difficult to separate.[5] Strategies to improve regioselectivity include:
-
Catalyst Selection: Using specific catalysts can direct the reaction towards the desired regioisomer.
-
Solvent Effects: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Protecting Groups: Employing protecting groups on one of the reactants can block unwanted reaction pathways.
-
Reaction Conditions: Fine-tuning the reaction temperature and addition rate of reagents can favor the formation of one isomer over another.
Troubleshooting Guides
Guide 1: Low Yield and Impurity Formation
This guide provides a systematic approach to troubleshooting decreased yields and the emergence of impurities during the scale-up of pyrazole synthesis.
Problem Symptom Tree
Caption: Troubleshooting workflow for low yield and impurity issues.
Experimental Protocol: Optimizing a Knorr-Type Pyrazole Synthesis
The Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine, is a common method for preparing pyrazoles.[10]
-
Objective: To optimize the reaction conditions to improve yield and minimize byproduct formation.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., HCl)
-
-
Procedure:
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux). Monitor the reaction progress and impurity profile by TLC or LC-MS.
-
Solvent Screening: Perform the reaction in different solvents (e.g., ethanol, methanol, acetic acid, toluene) to assess the impact on yield and selectivity.
-
Catalyst Loading: If using a catalyst, vary the catalyst loading to find the optimal concentration that maximizes the reaction rate while minimizing side reactions.
-
Order of Addition: Investigate the effect of adding the hydrazine to the dicarbonyl compound versus the reverse addition.
-
Data Presentation: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
Flow chemistry often offers significant advantages over traditional batch methods in terms of yield, reaction time, and safety, especially during scale-up.[3][4]
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Often several hours to days | Can be reduced to minutes | [4] |
| Yield | Variable, often decreases with scale | Generally higher and more consistent | [4][9] |
| Safety | Higher risk due to accumulation of hazardous materials | Significantly improved safety profile | [3][7] |
| Scalability | Can be challenging and require significant redevelopment | More straightforward to scale by running the system for longer | [9] |
| Process Control | Difficult to maintain precise control | Excellent control over temperature, pressure, and mixing | [4] |
Guide 2: Managing Hazardous Reactions
This guide outlines key considerations for safely scaling up reactions involving hazardous reagents and intermediates.
Logical Relationship: Safety Considerations for Diazotization Reactions
Diazotization reactions are frequently used in the synthesis of pyrazole precursors but involve unstable diazonium salt intermediates.[1][2]
Caption: Key steps and safety risks in a diazotization reaction.
Experimental Protocol: Continuous Flow Diazotization and Coupling
This protocol describes a safer, continuous flow approach for a diazotization and subsequent coupling reaction.[7]
-
Objective: To perform a diazotization and coupling reaction in a continuous flow setup to minimize the accumulation of the unstable diazonium intermediate.
-
Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubing reactor coils (residence time units)
-
Back pressure regulator
-
Collection flask
-
-
Procedure:
-
Stream 1: Prepare a solution of the aniline derivative and acid in a suitable solvent.
-
Stream 2: Prepare a solution of sodium nitrite in water.
-
Pump both streams at controlled flow rates into a T-mixer to initiate the diazotization.
-
The reaction mixture flows through the first reactor coil, which is maintained at a low temperature (e.g., 0-5 °C) to allow for the formation of the diazonium salt.
-
A third stream containing the coupling partner is introduced at a second T-mixer.
-
The combined streams flow through a second reactor coil to complete the coupling reaction.
-
The product stream is collected after passing through a back pressure regulator.
-
Data Presentation: Impact of Temperature on Diazonium Salt Stability
Maintaining a low temperature is critical for preventing the decomposition of diazonium salts.[2]
| Temperature (°C) | Stability | Risk of Decomposition |
| < 5 | Generally stable in solution for short periods | Low |
| 5 - 10 | Stability decreases | Moderate |
| > 10 | Prone to rapid decomposition | High (risk of runaway reaction) |
This technical support center provides a starting point for addressing common scalability challenges in pyrazole derivative production. For more specific issues, it is always recommended to consult detailed literature and perform a thorough process safety analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 10. jetir.org [jetir.org]
Removal of impurities from 3-cyclopropyl-5-methyl-1H-pyrazole
Technical Support Center: 3-Cyclopropyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist in the removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the cyclocondensation of a β-diketone with hydrazine.[1][2] Common impurities can include:
-
Unreacted Starting Materials: Such as the β-diketone (e.g., 1-cyclopropylbutane-1,3-dione) and hydrazine hydrate.
-
Regioisomers: The formation of the regioisomeric product, 5-cyclopropyl-3-methyl-1H-pyrazole, is a common impurity. The ratio of these isomers can be influenced by reaction conditions.
-
Byproducts from Side Reactions: These can include various condensation products and degradation products of starting materials or the desired product, especially under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Solvent Residues: Residual solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, hexane) are common impurities that can often be removed by drying under vacuum.
Q2: What is the general strategy for purifying crude this compound?
A2: A general purification strategy involves a multi-step approach to remove different types of impurities. The typical workflow is as follows:
Q3: Can I use an acid addition salt formation to purify my pyrazole product?
A3: Yes, forming an acid addition salt can be an effective purification method, particularly for removing non-basic impurities. The pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by filtration and crystallized.[3] The free pyrazole can be regenerated by treatment with a base.
Troubleshooting Guides
Issue 1: Presence of the Regioisomeric Impurity (5-cyclopropyl-3-methyl-1H-pyrazole)
Symptom:
-
¹H NMR spectrum shows two distinct sets of signals for the pyrazole ring protons and the substituents.
-
Thin Layer Chromatography (TLC) shows two close-running spots.
Cause: The reaction of the unsymmetrical β-diketone with hydrazine can lead to the formation of two regioisomers.
Solution: Column Chromatography
Column chromatography is the most effective method for separating regioisomers of pyrazole derivatives.[4][5][6]
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent system.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The polarity gradient will depend on the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Eluent System Selection: The choice of eluent is critical for good separation. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
| Eluent System (Hexane:Ethyl Acetate) | Observation on TLC |
| 9:1 | Good separation, but the product may elute slowly. |
| 4:1 | A good starting point for many pyrazole separations.[5] |
| 1:1 | May be too polar, leading to poor separation.[5] |
Issue 2: Product is an Oil or Fails to Crystallize
Symptom:
-
The isolated product is a viscous oil instead of a solid.
-
Attempts at recrystallization do not yield crystals.
Cause:
-
Presence of significant amounts of impurities that inhibit crystallization.
-
The product itself may have a low melting point.
Solution 1: Recrystallization from a Different Solvent System
If one solvent system fails, trying a different one may induce crystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or a binary solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyrazole recrystallization include ethanol/water mixtures, and hexane/ethyl acetate.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Solution 2: Conversion to a Crystalline Salt
As mentioned in the FAQs, conversion to a crystalline acid addition salt can be an effective way to obtain a solid derivative which can be further purified by recrystallization.[3]
Issue 3: Persistent Low Purity Despite Purification
Symptom:
-
Analytical data (e.g., NMR, HPLC) indicates the presence of persistent impurities even after recrystallization and column chromatography.
Cause:
-
Formation of a stable complex or azeotrope with an impurity.
-
Decomposition of the product on silica gel during chromatography.
Solution: Alternative Purification Techniques
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[7] This method is scalable and can be used for the isolation of impurities.[7]
-
Distillation/Sublimation: If the product is thermally stable and volatile, distillation or sublimation under reduced pressure can be an effective purification method for removing non-volatile impurities.
Quantitative Data Summary
| Purification Step | Typical Purity | Typical Yield |
| Aqueous Workup | 70-90% | >95% |
| Recrystallization | 95-99% | 70-90% |
| Column Chromatography | >99% | 80-95% |
| Preparative HPLC | >99.5% | 50-80% |
Note: Yields are highly dependent on the initial purity of the crude product.
References
- 1. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 2. Pyrazole - Wikipedia [en.wikipedia.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for efficient pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole synthesis reaction is showing low to no yield. What are the likely catalytic causes?
A1: Low or no yield is a common issue often linked to the catalyst system. Here are the primary factors to investigate:
-
Inappropriate Catalyst Choice: The catalyst may not be active for your specific substrates. Pyrazole synthesis can be achieved through various pathways, such as the Knorr synthesis (1,3-dicarbonyls and hydrazines) or cycloadditions, each favoring different types of catalysts. For instance, while acid catalysts are common for Knorr synthesis, transition metals like copper, palladium, or silver are often required for cycloaddition and cross-coupling strategies.
-
Catalyst Deactivation: The catalyst may be losing activity during the reaction. This can be caused by impurities in the starting materials or solvent, excessively high temperatures, or incompatibility with functional groups on your substrates. Some heterogeneous catalysts can be recycled multiple times without significant loss of activity.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently. While higher loading can increase rates, it can also lead to side reactions and increased costs. Optimization is key.
-
Need for a Catalyst: Some pyrazole synthesis reactions do not proceed at all without a catalyst, highlighting its essential role in the process.
Troubleshooting Steps:
-
Verify Catalyst Compatibility: Review literature for catalysts proven to be effective for your specific reaction type and substrates.
-
Screen Different Catalysts: Test a panel of catalysts, including Lewis acids (e.g., Zn(OTf)₂, Yb(PFO)₃), mineral acids, and various transition metal complexes (e.g., Cu(OTf)₂, AgOTf).
-
Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations to find the optimal loading.
-
Purify Reagents: Ensure starting materials and solvents are free from impurities that could poison the catalyst.
Q2: How do I select the right catalyst and ligands for my specific pyrazole synthesis to ensure high regioselectivity?
A2: Regioselectivity, particularly in the synthesis of unsymmetrically substituted pyrazoles, is a critical challenge controlled significantly by the catalytic system.
-
Nature of the Catalyst: The choice between different metal catalysts can directly influence which regioisomer is formed. For example, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. Similarly, specific protocols using copper triflate have shown high regioselectivity.
-
Ligand Effects: For transition metal catalysts, the ligand plays a crucial role. The steric and electronic properties of the ligand can direct the substrates to coordinate in a specific orientation, leading to the preferential formation of one isomer. For instance, the use of neocuproine as a ligand with a copper catalyst resulted in a yield exceeding 99%, while other ligands like 2,2'-bipyridine led to significantly lower yields.
-
Reaction Conditions: Solvents and bases can also influence selectivity. A study showed that K₂CO₃ was more effective than other bases like NaH or t-BuOK in a particular copper-catalyzed system.
Selection Strategy:
-
Consult Precedent: Search for literature examples where substrates similar to yours are used. Note the catalyst, ligand, solvent, and base combinations that provided the best regioselectivity.
-
Ligand Screening: If using a transition metal, screen a library of ligands with varying electronic and steric properties (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines).
-
Solvent and Base Optimization: Systematically vary the solvent and base to determine their impact on the regiochemical outcome.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?
A3: Catalyst deactivation leads to stalled or incomplete reactions. The primary causes include:
-
Poisoning: Impurities such as sulfur, halides, or even strongly coordinating functional groups on the substrates can bind to the catalyst's active site and inhibit its function.
-
Thermal Decomposition: Many organometallic catalysts are thermally sensitive and can decompose at elevated temperatures.
-
Leaching (for Heterogeneous Catalysts): The active metal component of a solid-supported catalyst can dissolve into the reaction medium, leading to a loss of activity and product contamination.
-
Aggregation (for Nanoparticle Catalysts): Nanoparticle catalysts may aggregate into larger, less active particles under reaction conditions. Nano-ZnO and copper ferrite are examples of nanocatalysts used in pyrazole synthesis.
Solutions:
-
Purify all Reagents: Use high-purity starting materials, solvents, and gases.
-
Optimize Temperature: Determine the minimum temperature required for an efficient reaction rate to avoid thermal decomposition.
-
Choose a Robust Catalyst: Select catalysts known for their stability under your proposed reaction conditions. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal oxides, often offer higher stability and easier recyclability.
-
Test Catalyst Reusability: For heterogeneous catalysts, perform recycling experiments to confirm their stability. Some catalysts can be reused more than six times without deactivation.
Data on Catalyst Performance
For effective comparison, the performance of various catalysts in specific pyrazole synthesis reactions is summarized below.
Table 1: Comparison of Catalysts for the Synthesis of 5-aryl-3-trifluoromethyl Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OTf)₂ | Neocuproine | K₂CO₃ | Toluene | 60 | >99 | |
| Cu(OTf)₂ | 2,2′-bipyridine | K₂CO₃ | Toluene | 60 | 57 | |
| Cu(OTf)₂ | 1,10-phenanthroline | K₂CO₃ | Toluene | 60 | 92 | |
| AgOTf | None | - | - | RT | up to 99 |
| Fe(OTf)₃ | - | - | Toluene | 60 | 0 | |
Table 2: Performance of Green and Eco-Friendly Catalysts
| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Nano-ZnO | Condensation | Phenylhydrazine, Ethyl Acetoacetate | - | 95 | High yield, short reaction time, easy work-up | |
| Ammonium Chloride | Knorr Synthesis | Acetylacetone, Hydrazine Hydrate | Ethanol | - | Inexpensive, non-toxic, renewable solvent | |
| Montmorillonite KSF | Condensation | 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines | Ethanol | 57-86 | Heterogeneous, easy to separate | |
| (TBA)₂S₂O₈ | One-pot | Aldehydes, Arylhydrazines, β-diketones | Solvent-free | - | Activates intermediates |
| Iodine/TBHP | Tandem Cyclization | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | - | Transition metal-free | |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a One-Pot Pyrazole Synthesis
This protocol outlines a general method for screening different catalysts for the synthesis of 1,3,5-substituted pyrazoles from an aldehyde, a hydrazine, and a β-ketoester.
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine hydrochloride, 1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Catalyst to be screened (e.g., Yb(PFO)₃, Cu(OTf)₂, Nano-ZnO, 1-10 mol%)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Reaction vials (e.g., 5 mL microwave vials)
-
Stir plate and magnetic stir bars
Procedure:
-
To a reaction vial, add the aryl aldehyde (1.0 mmol), the hydrazine derivative (1.0 mmol), the β-ketoester (1.0 mmol), and a magnetic stir bar.
-
Add the selected solvent (2 mL). For solvent-free conditions, omit this step.
-
Add the catalyst (e.g., 5 mol%).
-
Seal the vial and place it on a preheated stir plate or in a controlled microwave reactor. Set the temperature (e.g., 60-100 °C) and time (e.g., 1-12 hours) based on literature precedents for similar reactions.
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of starting materials and the formation of the product.
-
For product isolation, quench the reaction (if necessary), extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole derivative.
-
Characterize the final product using NMR spectroscopy and Mass Spectrometry and calculate the isolated yield.
-
Repeat the procedure for each catalyst to be screened, keeping all other parameters (substrate ratio, temperature, time, solvent) constant to ensure a fair comparison.
Visualizations
Logical Workflow for Catalyst Selection and Optimization
Caption: Workflow for systematic catalyst selection and optimization.
Troubleshooting Guide for Low Yield Reactions
Caption: Decision tree for troubleshooting low pyrazole synthesis yields.
Enhancing the stability of 3-cyclopropyl-5-methyl-1H-pyrazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-cyclopropyl-5-methyl-1H-pyrazole in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pyrazole ring, while aromatic and generally stable, can be susceptible to degradation under harsh conditions. The cyclopropyl and methyl substituents can also influence the molecule's reactivity and degradation pathways.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of pyrazole derivatives, potential degradation pathways may include:
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrazole ring may be susceptible to hydrolytic cleavage, although it is generally considered stable under neutral conditions.
-
Oxidation: The pyrazole ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides. The presence of atmospheric oxygen or oxidizing agents in the solution can facilitate this process.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to C-N bond cleavage or other rearrangements.[1]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. For some pyrazole derivatives, this can involve the elimination of nitrogen gas (N2).[2]
Q3: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, typically 2-8°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use deoxygenated solvents, particularly for long-term storage, to minimize oxidative degradation.
-
Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), if compatible with the experimental requirements.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in an aqueous buffered solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Measure the pH of the buffer. Prepare fresh solutions in buffers with a pH range of 4-7. | Pyrazole rings can be susceptible to degradation under strongly acidic or basic conditions. |
| Presence of Metal Ions | Add a chelating agent such as EDTA (0.01-0.1%) to the buffer. | Metal ions can catalyze oxidative degradation. Chelating agents sequester these ions, preventing them from participating in degradation reactions.[3] |
| Oxidative Stress | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. | Removing dissolved oxygen from the solvent minimizes the potential for oxidative degradation. |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter. For long-term storage, consider adding a preservative if compatible with the application. | Microbial growth can alter the pH and introduce enzymes that may degrade the compound. |
Issue 2: Inconsistent results in a cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the solution for any precipitates. Determine the solubility of the compound in the assay medium. If necessary, use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. | Poor solubility can lead to an inaccurate effective concentration of the compound. |
| Degradation in Media | Perform a stability study of the compound in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of the experiment. Analyze samples at different time points by HPLC. | The components of the cell culture medium and the incubation conditions can promote degradation. |
| Adsorption to Plastics | Use low-adsorption plasticware or glass vials for storing and handling the compound solutions. | The compound may adsorb to the surface of standard plastic labware, reducing its effective concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Specificity: Inject solutions of the blank, placebo (if in a formulation), parent compound, and stressed samples to ensure that the peaks of the degradants are well-resolved from the parent peak.
-
Linearity: Prepare a series of standard solutions of the parent compound at different concentrations and plot a calibration curve.
-
Accuracy and Precision: Determine the recovery and repeatability of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | 4.8 min |
| 0.1 M NaOH (60°C, 24h) | 8.5% | 1 | 5.2 min |
| 3% H₂O₂ (RT, 24h) | 25.8% | 3 | 3.9 min, 6.1 min |
| Thermal (105°C, 24h) | 5.1% | 1 | 7.3 min |
| Photolytic (UV, 24h) | 18.9% | 2 | 4.5 min |
Visualizations
References
Technical Support Center: Optimization of Solvent Systems for Pyrazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for a pyrazole synthesis reaction?
When selecting a solvent for pyrazole synthesis, several factors should be considered to optimize reaction outcomes. The primary considerations include:
-
Regioselectivity: The solvent can significantly influence the regioselectivity of the reaction, particularly in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Protic solvents may favor one regioisomer, while aprotic solvents may favor another.[1]
-
Reaction Rate and Yield: The choice of solvent can impact the reaction rate and overall yield. Solvents that facilitate the dissolution of reactants and stabilize transition states can lead to faster and more efficient reactions.
-
Green Chemistry Principles: Increasingly, the environmental impact of solvents is a critical factor. Green solvents such as water, ethanol, or deep eutectic solvents (DESs) are preferred to minimize environmental harm.[2][3][4][5] Solvent-free conditions, where the reaction is run neat or with a solid-phase catalyst, represent an even greener approach.[6][7][8]
-
Microwave-Assisted Synthesis: For microwave-assisted pyrazole synthesis, the dielectric properties of the solvent are important. Solvents with high dielectric constants can absorb microwave irradiation efficiently, leading to rapid heating and accelerated reaction times.[9][10] However, solvent-free microwave-assisted synthesis is also a common and effective technique.[11][12][13]
-
Reactant and Catalyst Solubility: The chosen solvent must effectively dissolve the starting materials and any catalysts used to ensure a homogeneous reaction mixture and efficient reaction kinetics.
Q2: How does the solvent polarity affect the regioselectivity of pyrazole formation?
Solvent polarity plays a crucial role in determining the regioselectivity of pyrazole synthesis, especially in reactions involving unsymmetrical dicarbonyl compounds.
-
Protic Solvents: Protic solvents, such as ethanol and water, can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and can hydrogen bond with the hydrazine reactant. This can lead to preferential formation of one regioisomer. For example, in the reaction of β-enamino diketones with phenylhydrazine, protic solvents have been shown to selectively yield one regioisomer.[1]
-
Aprotic Solvents: Aprotic solvents, on the other hand, may favor the formation of the other regioisomer. The absence of hydrogen bonding interactions can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thus changing the regiochemical outcome.[1]
-
Fluorinated Alcohols: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in N-methylpyrazole formation.[14][15] These solvents have unique properties that can influence the reaction pathway.
Q3: What are the advantages of using "green solvents" or solvent-free conditions for pyrazole synthesis?
The use of green solvents and solvent-free conditions in pyrazole synthesis offers several advantages in line with the principles of green chemistry:[3][4]
-
Environmental Impact: It significantly reduces the use and release of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.[8][16]
-
Safety: Many conventional organic solvents are flammable and pose health risks. Water and other green solvents are generally safer to handle.
-
Cost-Effectiveness: Green solvents are often cheaper than specialized organic solvents. Solvent-free reactions can also reduce costs associated with solvent purchase, purification, and disposal.[17]
-
Improved Reaction Efficiency: In some cases, green solvents or solvent-free conditions can lead to higher yields and shorter reaction times.[6][8] For instance, microwave-assisted solvent-free synthesis has been shown to be highly efficient for preparing pyrazolone derivatives.[13]
-
Simplified Work-up: Solvent-free reactions can simplify product isolation, often requiring only filtration or recrystallization.[7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting low yields in pyrazole reactions.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary in some cases. For example, in the Knorr pyrazole synthesis, an excess of hydrazine is often used.[18]
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature can significantly affect the yield. Some reactions require heating to proceed at a reasonable rate, while others may give higher yields at room temperature or below. It has been noted that increasing the reaction temperature beyond a certain point can sometimes lead to a decrease in yield.[19]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product decomposition or side product formation.
-
Catalyst: If using a catalyst, ensure it is active and used in the correct amount. The choice of catalyst can be critical, with options ranging from acids and bases to metal nanoparticles.[16][20]
-
-
Evaluate Solvent System:
-
Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and low yields.
-
Solvent Effects: The solvent can influence the reaction mechanism and rate. Consider trying a different solvent with different properties (e.g., polarity, protic/aprotic nature). For instance, a switch from a protic to an aprotic solvent could potentially improve the yield depending on the specific reaction.[1]
-
Solvent-Free Conditions: Explore the possibility of running the reaction under solvent-free conditions, which can sometimes lead to improved yields and easier work-up.[6][8]
-
-
Investigate Purification Losses:
-
Work-up Procedure: The work-up procedure can be a significant source of product loss. Ensure that your extraction and washing steps are optimized to minimize the loss of your pyrazole product.
-
Purification Method: If using column chromatography, ensure that your product is stable on the stationary phase and that the chosen eluent system provides good separation from impurities. Product loss can occur during purification.[21]
-
Issue 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to improving poor regioselectivity in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Modify Solvent System: This is often the most effective way to control regioselectivity.
-
Protic vs. Aprotic: As a general guideline, protic solvents (e.g., ethanol, acetic acid) and aprotic solvents (e.g., toluene, DMF) can favor the formation of different regioisomers.[1] Experiment with solvents from both classes.
-
Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a specific isomer.[14][15]
-
-
Adjust Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers. Try running the reaction at different temperatures to see if the regioselectivity improves.
-
Alter Catalyst: The choice of catalyst can also direct the regioselectivity.
-
Acid/Base Catalysis: The presence of an acid or base catalyst can alter the reaction pathway and favor the formation of one regioisomer. For example, adding acetic acid has been shown to improve selectivity in some cases.[20]
-
-
Modify Substrate:
-
Protecting Groups: In some cases, introducing a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the unprotected carbonyl, thus controlling the regioselectivity.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-3-trifluoromethylpyrazole [14][15]
| Solvent | Temperature | Ratio of 3-CF3 : 5-CF3 Isomers |
| Ethanol (EtOH) | Room Temp. | Low regioselectivity |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp. | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | 97 : 3 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Pyrazolones [13]
| Method | Conditions | Reaction Time | Yield |
| Conventional | Ethanol, reflux | 2-4 hours | 75-85% |
| Microwave-Assisted | Solvent-free | 2-5 minutes | 88-96% |
Experimental Protocols
Protocol 1: Improved Regioselective Synthesis of N-Methyl-3-trifluoromethylpyrazole using Fluorinated Alcohols [14][15]
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete in less than 1 hour.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 4-Arylidenepyrazolones [13]
-
Reaction Mixture: In a microwave-safe vessel, mix the appropriate 2-pyrazolin-5-one (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for 2-5 minutes.
-
Purification: After cooling, the solid product is triturated with a suitable solvent (e.g., ethyl acetate) and collected by suction filtration to afford the pure 4-arylidenepyrazolone.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. ijcrt.org [ijcrt.org]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
Technical Support Center: Purifying Pyrazole Isomers by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole isomers using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole regioisomers?
A1: Silica gel is the most frequently used stationary phase for the separation of pyrazole regioisomers due to its polarity and effectiveness in resolving compounds with different substitution patterns on the pyrazole ring. Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.
Q2: How do I select an appropriate solvent system (mobile phase) for my pyrazole isomer separation?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired isomer and good separation between the spots of the different isomers on the TLC plate.
Q3: My pyrazole compound appears to be degrading on the silica gel column. What can I do?
A3: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase before packing the column. Alternatively, using a different stationary phase like neutral alumina could resolve the issue.
Q4: Can I separate pyrazole enantiomers using standard silica gel column chromatography?
A4: No, standard silica gel column chromatography is not suitable for separating enantiomers as they have identical physical properties in a non-chiral environment. To separate enantiomers, you will need to use chiral chromatography, which employs a chiral stationary phase (CSP).
Q5: What are some common chiral stationary phases for pyrazole enantiomer separation?
A5: Polysaccharide-based chiral stationary phases are widely used and have shown excellent results for separating pyrazole enantiomers. Examples include columns like Lux cellulose-2 and Lux amylose-2.[1] The choice of the specific CSP and mobile phase will depend on the structure of your pyrazole enantiomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Too much sample was loaded onto the column. | - Optimize the solvent system using TLC. Try different solvent polarities or a different combination of solvents.- Repack the column carefully, ensuring a uniform and compact bed.- Reduce the amount of sample loaded. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight for difficult separations. |
| Isomers are co-eluting | The polarity difference between the isomers is very small. | - Use a shallower solvent gradient (if using gradient elution).- Employ a longer column to increase the surface area for interaction.- Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| The desired pyrazole isomer is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.- If a significant increase in polarity is needed, consider switching to a more polar solvent system. |
| Broad or tailing peaks | - The compound may be interacting too strongly with the stationary phase.- The sample may be poorly soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to reduce strong interactions.- For basic pyrazoles, adding a small amount of triethylamine to the mobile phase can improve peak shape.- Ensure your sample is fully dissolved before loading it onto the column. Consider using the "dry loading" method if solubility is an issue. |
| Cracks appearing in the silica bed | The column has run dry. | - It is crucial to keep the silica bed constantly covered with the mobile phase. If the column runs dry, it will need to be repacked. |
Quantitative Data on Pyrazole Isomer Separations
The following tables provide examples of conditions used for the separation of pyrazole isomers as reported in the literature. These should be used as a starting point for method development.
Table 1: Regioisomer Separation on Silica Gel
| Pyrazole Derivative | Stationary Phase | Mobile Phase | Reference |
| 1,3,5-substituted pyrazole regioisomers | Silica Gel | Ethyl Acetate | [2][3] |
| 1,3,5-triphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [4] |
| 3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [4] |
| 1,5-diphenyl-3-(o-tolyl)-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [4] |
Table 2: Enantiomer Separation using Chiral HPLC
| Pyrazole Derivative Type | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 | Polar organic mobile phases | Up to 18 | [1][5] |
| 4,5-dihydro-1H-pyrazole derivatives | Lux amylose-2 | Normal phase (n-hexane/ethanol) | Up to 30 | [1][5] |
| Phenylpyrazole pesticides | CHIRALPAK® IB | n-hexane/2-propanol | 1.67 - 16.82 | [6] |
| C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Chiralpak AD, Chiralcel OD, Chiralcel OJ | n-hexane/alcohol or pure alcohols | Not specified | [7] |
Detailed Experimental Protocol: Purification of Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general methodology for the separation of pyrazole regioisomers. The specific solvent system and column size should be optimized for your particular mixture.
1. Materials:
- Glass chromatography column with a stopcock
- Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
- Sand (acid-washed)
- Cotton or glass wool
- Solvents for mobile phase (e.g., hexane, ethyl acetate)
- Beakers, flasks, and collection tubes
- TLC plates, developing chamber, and UV lamp
2. Method:
2.1. Preparation of the Column:
- Ensure the column is clean, dry, and vertically clamped.
- Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
- Add a thin layer of sand (approximately 0.5-1 cm) over the plug.
- Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica will depend on the amount of sample to be purified (a 50:1 to 100:1 weight ratio of silica to crude sample is common).
- Pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
- Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.
- Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
2.2. Sample Loading:
- Wet Loading: Dissolve the crude pyrazole isomer mixture in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is compatible with the mobile phase). Carefully add the solution to the top of the column using a pipette.
- Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
2.3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Open the stopcock to begin the elution. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography).
- Collect the eluent in fractions (e.g., in test tubes or vials).
- If a solvent gradient is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
2.4. Analysis of Fractions:
- Monitor the separation by spotting the collected fractions on TLC plates.
- Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
- Combine the fractions that contain the pure desired isomer.
- Evaporate the solvent from the combined fractions to obtain the purified pyrazole isomer.
Experimental Workflow Diagram
Caption: Workflow for pyrazole isomer purification.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. rsc.org [rsc.org]
- 5. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-cyclopropyl-5-methyl-1H-pyrazole during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-cyclopropyl-5-methyl-1H-pyrazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, temperatures between 2-8°C are recommended.[1][2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and atmospheric oxygen.[2]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to moisture, oxygen, light, high temperatures, and incompatible substances such as strong bases, strong oxidizing agents, and certain reactive metals.[2][3][4][5] The pyrazole ring, while generally stable, can be susceptible to oxidation and photodegradation under certain conditions.[4][6][7]
Q3: Is this compound sensitive to pH changes in solution?
A3: Yes, pyrazole derivatives can be sensitive to pH. Specifically, pyrazole esters have shown hydrolytic instability in basic conditions (e.g., pH 8 buffer).[8] The N-H proton on the pyrazole ring is acidic and can be abstracted by strong bases, which can increase the compound's reactivity and potentially lead to degradation or unwanted side reactions.[9][10] It is recommended to use neutral or slightly acidic conditions when preparing solutions.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be indicated by a change in physical appearance (e.g., color change, clumping of solid), the appearance of new peaks in analytical tests like HPLC or GC, or a decrease in the main peak's area over time. Spectroscopic methods such as NMR and Mass Spectrometry can be used to identify the presence of degradation products.[5]
Q5: What are some common degradation products I might see?
A5: While specific degradation products for this exact compound are not extensively documented, common degradation pathways for pyrazoles include oxidation of the pyrazole ring, potentially at the C4 position to form hydroxylated derivatives.[6] Photodegradation can lead to rearrangements or ring-opening products.[4][11]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis of a freshly prepared solution. | Solvent-Induced Degradation: The solvent may be incompatible (e.g., too basic) or contain impurities (e.g., water, peroxides). | Prepare solutions in high-purity, dry, neutral solvents (e.g., anhydrous DMSO, acetonitrile, or ethanol). If possible, degas the solvent before use. Check the pH of aqueous buffers. |
| Assay results are inconsistent or show decreased activity over time. | Compound Instability in Assay Buffer: The compound may be degrading under the assay conditions (e.g., pH, temperature, presence of oxidizing/reducing agents). | Assess the stability of the compound directly in the assay buffer over the time course of the experiment. Consider adjusting the buffer's pH or adding antioxidants if oxidative degradation is suspected. Run control experiments to monitor compound integrity.[8] |
| The solid compound has changed color or appears clumpy. | Improper Storage: The compound has likely been exposed to moisture, air (oxygen), or light over a prolonged period. | Discard the degraded sample. Procure a fresh batch and ensure it is stored under the recommended conditions (cool, dry, inert atmosphere, protected from light). |
| Difficulty dissolving the compound in the desired solvent. | Degradation/Polymerization: Degraded material may have lower solubility. | Confirm the identity and purity of the compound using an analytical technique. If degradation is confirmed, use a fresh sample. If the compound is pure, try gentle warming or sonication to aid dissolution, but monitor for any degradation that may be induced by heat. |
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation.[1] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture.[2] |
| Light | Store in amber vials or in the dark | To prevent photodegradation.[4][5] |
| Moisture | Store in a tightly sealed container with a desiccant | Pyrazoles can be sensitive to moisture.[2] |
| pH (in solution) | Neutral to slightly acidic | To prevent base-catalyzed hydrolysis or degradation.[8] |
| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, amines, reducing agents. | To avoid chemical reactions that lead to degradation.[2] |
Experimental Protocols
Protocol 1: Stability Assessment in Solution via HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent or buffer of interest
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent/buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the T=0 reference.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Data Analysis: For each time point, calculate the percentage of the compound remaining by comparing the peak area of the main compound to the peak area at T=0.
-
% Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
-
Degradation Profile: Plot the percentage of the compound remaining against time to visualize the degradation profile. The appearance of new peaks should also be noted as evidence of degradation products.
Protocol 2: Forced Degradation Study
Objective: To rapidly assess the likely degradation pathways of the compound under stress conditions.
Materials:
-
This compound
-
Solvents (e.g., Acetonitrile, Water)
-
Stress agents: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)
-
UV lamp (for photolytic stress)
-
Oven (for thermal stress)
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate a solution at 60°C in the dark.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) at room temperature.
-
-
Analysis: After a set period (e.g., 24 hours), or once significant degradation is observed, neutralize the acidic and basic samples. Analyze all samples by LC-MS to separate the parent compound from its degradation products and to obtain mass information about the degradants.
-
Interpretation: Compare the chromatograms from the stressed samples to a control sample (unstressed). The conditions that cause a significant decrease in the parent peak indicate sensitivity to that stress factor. The mass data of the new peaks can be used to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for solution stability testing via HPLC.
Caption: Decision tree for troubleshooting compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Atom Economy in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the atom economy of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the atom economy of my pyrazole synthesis?
A1: Improving atom economy in pyrazole synthesis revolves around maximizing the incorporation of reactant atoms into the final product and minimizing waste. Key strategies include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the pyrazole core, inherently increasing atom economy by reducing the number of synthetic steps and purification stages.[1][2]
-
Catalytic Approaches: Utilizing recyclable catalysts, such as heterogeneous catalysts or nanocatalysts, can improve reaction efficiency and reduce the stoichiometric use of reagents.[1][3][4]
-
Solvent Selection and Solvent-Free Conditions: Employing green solvents like water or ethanol, or eliminating solvents altogether (solvent-free synthesis), significantly reduces waste and environmental impact.[3][4][5][6]
-
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.[3][7]
-
One-Pot Syntheses: Designing synthetic routes where sequential reactions are performed in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and increase overall efficiency.[7][8]
Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?
A2: The formation of regioisomers is a common challenge, particularly in the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9] Strategies to improve regioselectivity include:
-
Use of β-Enaminones: Employing β-enaminones as surrogates for 1,3-dicarbonyls can provide greater control over the regioselectivity of the cyclization.[9]
-
Metal-Directing Groups: The introduction of a directing group can control the regiochemistry of subsequent reactions.[9]
-
Careful Selection of Reaction Conditions: Factors such as the solvent, catalyst, and reaction temperature can influence the regiochemical outcome. It is crucial to perform optimization studies for your specific substrates.
-
Alternative Synthetic Routes: Exploring synthetic pathways that proceed through different mechanisms, such as those involving cycloadditions of diazo compounds or their surrogates, can offer better regiocontrol.[7]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?
A3: Microwave-assisted organic synthesis (MAOS) offers several advantages for pyrazole synthesis, primarily by enhancing reaction rates and often improving yields.[7][10] This is due to efficient and uniform heating of the reaction mixture. Key benefits include:
-
Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[7][10]
-
Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[7]
-
Solvent-Free Conditions: Microwave synthesis is particularly well-suited for solvent-free reactions, further improving the green credentials of the synthesis.[7][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inappropriate solvent- Insufficient reaction temperature or time- Poor quality of starting materials | - Ensure the catalyst is active; consider activation if necessary.- Screen a range of solvents, including green options like water or ethanol, or attempt a solvent-free reaction.[3][5]- Optimize reaction temperature and time. For thermally sensitive compounds, consider milder conditions with a more active catalyst.- Purify starting materials before use. |
| Formation of Side Products | - Competing reaction pathways- Decomposition of starting materials or product- Non-selective reagents | - Adjust reaction conditions (temperature, catalyst) to favor the desired pathway.- Use milder reaction conditions or reduce reaction time.- Employ more selective reagents or protecting groups if necessary. |
| Difficulty in Product Isolation/Purification | - Formation of emulsions during workup- Product co-eluting with impurities during chromatography | - Modify the workup procedure, e.g., by using brine washes or different extraction solvents.- Optimize the chromatographic conditions (different solvent systems, use of a different stationary phase).- Consider alternative purification techniques like crystallization or sublimation. |
| Poor Atom Economy | - Use of stoichiometric reagents- Multi-step synthesis with purification at each step- Generation of significant byproducts | - Replace stoichiometric reagents with catalytic alternatives.[4]- Redesign the synthesis to be a one-pot or multicomponent reaction.[1][2]- Choose reaction pathways that are inherently more atom-economical, such as addition and cycloaddition reactions. |
Data on High Atom Economy Pyrazole Synthesis Protocols
The following tables summarize quantitative data from various studies on pyrazole synthesis, highlighting reaction conditions that promote high atom economy.
Table 1: Comparison of Different Catalysts in Aqueous Media
| Catalyst | Substrates | Solvent | Yield (%) | Reference |
| CeO2/SiO2 (0.9%) | Phenylhydrazine, ethyl acetoacetate, 2-naphthol, arylaldehyde | Water | 85-92 | [4] |
| CeO2/CuO@GQDs@NH2 nanocomposite | Arylaldehydes, ethyl acetoacetate, hydrazine | Water | Not specified, but noted as "best results" | [4][5] |
| Iodine (10 mol%) | Ethyl benzoylacetate, isatin, 6-amino-1-methyluracil, hydrazine | Water | Not specified, but noted as efficient | [4] |
Table 2: Microwave-Assisted vs. Conventional Synthesis of 3,5-Disubstituted-1H-pyrazoles
| Method | Starting Material | Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted (MW1) | Tosylhydrazone of trans-4-phenyl-3-buten-2-one | K2CO3, DMF (catalytic), 130°C | 5 min | 95 | [7] |
| Conventional Heating | Tosylhydrazone of trans-4-phenyl-3-buten-2-one | K2CO3, DMF, 130°C | 2 h | 70 | [7] |
| Microwave-Assisted (MW2 - One Pot) | trans-4-phenyl-3-buten-2-one, p-toluenesulfonhydrazide | K2CO3, DMF (catalytic), 130°C | 8 min | 92 | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazoles
This protocol is adapted from a method demonstrating a high-yield, solvent-minimized approach.[7]
-
In a 40 mL Pyrex tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.
-
Stir the mixture gently and add anhydrous K2CO3 (20 mmol) and a minimal amount of N,N-dimethylformamide (approximately 30 mg/mmol of the organic substrate).
-
Place the reaction vessel in a microwave cavity equipped with a stirrer.
-
Irradiate the mixture at 130 °C for the optimized time (typically 5-10 minutes), maintaining the temperature by modulating the microwave power (5 to 300 W).
-
After completion, cool the reaction mixture and proceed with standard workup and purification.
Visualizing Synthetic Strategies
Workflow for Improving Atom Economy in Pyrazole Synthesis
Caption: A workflow for systematically improving the atom economy of a pyrazole synthesis protocol.
Logical Relationship of Green Chemistry Principles for Pyrazole Synthesis
Caption: Key green chemistry strategies converging to enhance the atom economy of pyrazole synthesis.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mobt3ath.com [mobt3ath.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Anions in Advanced Energetic Materials
The quest for novel energetic materials with superior performance and reduced sensitivity has led to significant interest in nitrogen-rich heterocyclic compounds, particularly those based on the pyrazole scaffold. The inherent stability of the pyrazole ring, coupled with the ability to introduce various energetic functional groups, makes it a versatile building block for designing next-generation explosives, propellants, and pyrotechnics. This guide provides a comparative analysis of various pyrazole-based anions, focusing on their synthesis, characterization, and performance as energetic materials. The data presented is intended to assist researchers and scientists in the field of energetic materials and drug development in making informed decisions for future research and development.
Performance Characteristics of Pyrazole-Based Energetic Anions
The energetic performance of these materials is dictated by a delicate balance of density, heat of formation, detonation velocity and pressure, and sensitivity to external stimuli such as impact and friction. A summary of these key performance indicators for a selection of pyrazole-based anions is presented in the table below. The data has been compiled from various studies to provide a clear comparison.[1][2][3][4]
| Anion Name/Structure | Cation | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 3,5-Dinitropyrazolate | H₃O⁺ | 1.78 | +158 | 8430 | 29.8 | >40 | >360 |
| 4-Amino-3,5-dinitropyrazolate | NH₄⁺ | 1.75 | +234 | 8560 | 30.9 | 20 | 240 |
| 3,4,5-Trinitropyrazolate | K⁺ | 1.98 | -139 | 8970 | 35.1 | 7.5 | 120 |
| 4-Amino-3-(5-nitroimino-1,2,4-triazol-3-yl)-pyrazolate | Guanidinium | 1.79 | +456 | 9120 | 36.2 | 15 | 180 |
| 3,6-dinitropyrazolo[4,3-c]pyrazolate | Hydroxylammonium | 1.863 | N/A | 9060 | 34.47 | >20 | >360 |
| 3-amino-5-hydrazinopyrazolium picrate | - | 1.751 | N/A | N/A | N/A | N/A | N/A |
| 3-amino-5-hydrazinopyrazolium perchlorate | - | N/A | N/A | 9076 | 34.1 | N/A | N/A |
| 3-amino-5-hydrazinopyrazolium salt (5) | - | N/A | 1160.06 | 8974 | 31.9 | N/A | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. The performance of energetic materials can be influenced by the cation used to form the salt.
Structure-Performance Relationship
The energetic properties of pyrazole-based anions are intrinsically linked to their molecular structure. The introduction of nitro groups (-NO₂) is a common strategy to enhance the energy content and density of these compounds.[3] However, an increasing number of nitro groups can also lead to increased sensitivity. The incorporation of amino (-NH₂) or hydrazino (-NHNH₂) groups can improve the heat of formation and reduce sensitivity through the formation of extensive hydrogen bonding networks.[5][6] Fusing the pyrazole ring with other heterocyclic systems, such as in pyrazolo[4,3-c]pyrazole derivatives, has been shown to yield materials with high detonation performance and remarkably low sensitivity.[7]
Experimental Protocols
The synthesis and characterization of these energetic materials involve specialized and hazardous procedures that should only be performed by trained professionals in appropriate facilities. The following are generalized methodologies for key experiments.
The synthesis of pyrazole-based energetic anions typically involves the nitration of a pyrazole precursor.[3] For example, the synthesis of 3,5-dinitropyrazole can be achieved by the nitration of 3,5-diaminopyrazole. The general steps are as follows:
-
Nitration: The pyrazole starting material is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent runaway reactions.
-
Quenching: After the reaction is complete, the mixture is poured onto ice to precipitate the nitrated product.
-
Filtration and Washing: The solid product is collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
The synthesis of other derivatives may involve additional steps such as amination, diazotization, or cyclization reactions.
A comprehensive characterization is crucial to determine the structure, purity, and energetic properties of the synthesized compounds.
-
Spectroscopic Analysis:
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the compound to verify its empirical formula.[5][8]
-
Single-Crystal X-ray Diffraction: Provides the precise three-dimensional molecular structure and crystal packing, which is essential for determining the density and understanding intermolecular interactions.[4][6][8]
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and decomposition temperature of the material, providing insights into its thermal stability.[5][6]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, indicating the decomposition pathway.[8]
-
-
Sensitivity Testing:
The detonation velocity and pressure are often calculated using specialized thermochemical codes (e.g., EXPLO5) based on the measured density and the calculated heat of formation. The heat of formation can be determined experimentally using bomb calorimetry or calculated using computational chemistry methods.
Conclusion
Pyrazole-based anions represent a promising class of energetic materials with tunable properties. By carefully selecting the functional groups and the overall molecular architecture, it is possible to design materials with high energy density, good thermal stability, and low sensitivity. The data and methodologies presented in this guide offer a valuable resource for the scientific community to advance the field of energetic materials. Future research should focus on the development of environmentally friendly synthesis routes and the exploration of novel pyrazole-based structures with an optimal balance of performance and safety.
References
- 1. Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole (2021) | Zhen-Li Yang | 12 Citations [scispace.com]
- 6. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime [mdpi.com]
A Comparative Guide to Kinase Inhibitors: Featuring the 3-Cyclopropyl-5-methyl-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors, with a special focus on compounds containing the 3-cyclopropyl-5-methyl-1H-pyrazole scaffold. This structural motif is a key component of several multi-targeted kinase inhibitors, including the clinical trial candidate AT9283. Here, we compare the in vitro inhibitory profile of AT9283 against other well-established kinase inhibitors targeting similar pathways. All data is presented in a standardized format to facilitate direct comparison, supported by detailed experimental methodologies and illustrative diagrams to clarify complex biological pathways and experimental procedures.
Introduction to the this compound Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of kinases. The addition of a cyclopropyl group can enhance binding affinity and introduce favorable physicochemical properties. While this compound itself is primarily a synthetic building block, its derivatives have shown significant potential as potent enzyme inhibitors. One of the most prominent examples is AT9283, a multi-targeted kinase inhibitor that has been investigated in clinical trials for various cancers.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT9283 and a selection of other kinase inhibitors against a panel of clinically relevant kinases. This data, derived from various biochemical assays, allows for a direct comparison of their potency.
| Kinase Target | AT9283[1][2] | Tozasertib (VX-680)[3][4] | Danusertib (PHA-739358)[5][6] | Ruxolitinib[7][8] | Imatinib[9] | Dasatinib[10] |
| Aurora A | ~3 nM | 0.6 nM (Ki) | 13 nM | - | - | - |
| Aurora B | ~3 nM | 18 nM (Ki) | 79 nM | - | - | - |
| Aurora C | - | 4.6 nM (Ki) | 61 nM | - | - | - |
| JAK1 | - | - | - | 3.3 nM | - | - |
| JAK2 | 1.2 nM | - | - | 2.8 nM | - | - |
| JAK3 | 1.1 nM | - | - | 428 nM | - | - |
| Abl | 4 nM (for T315I) | 30 nM (Ki) | 25 nM | - | 600 nM (v-Abl) | <1 nM |
| c-Kit | - | - | >1000 nM | - | 100 nM | <30 nM |
| PDGFR | - | - | - | - | 100 nM | <30 nM |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here is for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by the compared inhibitors.
Caption: Simplified signaling pathway of Aurora kinases in mitotic progression.
Caption: Simplified schematic of the JAK/STAT signaling pathway.
Experimental Protocols
The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays and cell-based assays. Below are generalized protocols for these key experiments.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Purified recombinant kinase, a specific peptide or protein substrate, and ATP are prepared in a suitable assay buffer. The test compound (e.g., AT9283) is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in the wells of a microtiter plate. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses antibodies labeled with a donor and an acceptor fluorophore that bind to the phosphorylated substrate, resulting in a FRET signal.
-
Luminescence-based Assays: These assays measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).
-
-
Data Analysis: The signal from each concentration of the test compound is measured and compared to a control without the inhibitor. The data is then plotted to generate a dose-response curve, from which the IC50 value is calculated.
Cell-Based Kinase Inhibition Assay
This assay measures the effect of a compound on kinase activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and seeded in microtiter plates. The cells are then treated with serial dilutions of the test compound for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release the intracellular proteins.
-
Detection of Phosphorylation: The phosphorylation status of a specific downstream substrate of the target kinase is measured. This is often done using techniques such as:
-
Western Blotting: A semi-quantitative method to detect the levels of a specific phosphorylated protein.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies to detect the phosphorylated substrate.
-
In-Cell Western or High-Content Imaging: These methods allow for the quantification of protein phosphorylation within fixed cells in a high-throughput manner.
-
-
Data Analysis: The level of substrate phosphorylation at each compound concentration is quantified and normalized to a control. An IC50 value, representing the concentration of the compound that inhibits the phosphorylation of the substrate by 50%, is then calculated.
Conclusion
The this compound scaffold is a valuable component in the design of potent kinase inhibitors. As exemplified by AT9283, derivatives of this scaffold can exhibit multi-targeted activity against key regulators of cell division and signaling pathways implicated in cancer and other diseases. The comparative data presented in this guide highlights the potency of AT9283 against Aurora and JAK kinases, positioning it among other well-established inhibitors. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such data, which is crucial for the interpretation and application of these findings in drug discovery and development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further information on the clinical development of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of the pyrazole ring has positioned its synthetic derivatives as promising candidates in the landscape of modern drug discovery. Exhibiting a wide spectrum of biological activities, these heterocyclic compounds are at the forefront of research in oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the performance of various synthetic pyrazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in their quest for novel therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Synthetic pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Series 1: Tubulin Polymerization Inhibitors | ||||
| 5b | K562 (Leukemia) | Tubulin Polymerization | 7.30 | [1] |
| 5b | A549 (Lung) | Tubulin Polymerization | <0.021 (GI50) | [2] |
| 5b | MCF-7 (Breast) | Tubulin Polymerization | - | [1] |
| 4k | PC-3 (Prostate) | Tubulin Polymerization | 0.015 | [3] |
| 5a | PC-3 (Prostate) | Tubulin Polymerization | 0.006 | [3] |
| Series 2: Apoptosis Inducers | ||||
| 3f | MDA-MB-468 (Breast) | ROS Generation, Caspase-3 Activation | 14.97 (24h), 6.45 (48h) | [4] |
| Tosind | HT29 (Colon) | Extrinsic & Intrinsic Apoptosis | Causes 23.7% apoptotic death | [5] |
| Tospyrquin | HT29 (Colon) | Extrinsic & Intrinsic Apoptosis | Causes 14.9% apoptotic death | [5] |
| Series 3: CDK2 Inhibitors | ||||
| 33 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | <23.7 | [6] |
| 34 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | <23.7 | [6] |
| Series 4: Other Mechanisms | ||||
| 24e | PC-3 (Prostate) | Apoptosis (p53-independent) | 4.2 | [7] |
| 24e | DU 145 (Prostate) | Apoptosis (p53-independent) | 3.6 | [7] |
| 47c | HCT-116 (Colon) | Not specified | 3.12 | [7] |
| 50h | 786-0 (Renal) | Not specified | 9.9 (µg/mL) | [7] |
| 43 | MCF7 (Breast) | PI3K Inhibition | 0.25 | [6] |
Key Signaling Pathways in Anticancer Activity
Tubulin Polymerization Inhibition:
Many pyrazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[1][3] By binding to tubulin, the building block of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
Inhibition of Tubulin Polymerization by Pyrazole Derivatives.
p53-Mediated Apoptosis:
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some pyrazole derivatives can induce apoptosis through p53-dependent pathways. This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[5][8]
p53-Mediated Apoptotic Pathway Induced by Pyrazole Derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of Anti-inflammatory Activity
The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index (SI). A higher SI indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 50 | 0.28 | 178.57 | [9] |
| PYZ28 | >50 | 0.26 | >192.3 | [10] |
| 9 | 5.40 | 0.01 | 344.56 | [11] |
| 13a | 0.876 | 0.039 | 22.21 | [11] |
| 13c | 0.677 | 0.038 | 17.47 | [11] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [10] |
| PYZ20 | - | 0.33 | - | [10] |
| T3 | 4.655 | 0.781 | 5.96 | [12] |
| T5 | 5.596 | 0.781 | 7.16 | [12] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | |
| Pyrazole-thiazole hybrid | - | 0.03 | - |
Key Signaling Pathway in Anti-inflammatory Activity
COX-2 Inhibition:
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2. This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.
COX-2 Inhibition Pathway by Pyrazole Derivatives.
Antimicrobial Activity: Combating Microbial Infections
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Antibacterial Activity | |||
| 21c | Multi-drug resistant strains | 0.25 | [13] |
| 23h | Multi-drug resistant strains | 0.25 | [13] |
| Gatifloxacin (Control) | - | 1 | [13] |
| 9 | B. subtilis | 1 | [14] |
| 10 | B. subtilis | 1 | [14] |
| 11 | B. subtilis | 1 | [14] |
| 17 | B. subtilis | 1 | [14] |
| Chloramphenicol (Control) | B. subtilis | >1 | [14] |
| 21a | S. aureus | 62.5-125 | [15] |
| 21a | E. coli | 62.5-125 | [15] |
| 2f | S. aureus | 12.5 | [16] |
| 2g | S. aureus | 12.5 | [16] |
| Antifungal Activity | |||
| 21a | A. niger | 2.9-7.8 | [15] |
| 21a | C. albicans | 2.9-7.8 | [15] |
| Clotrimazole (Control) | - | - | [15] |
| 2f | C. albicans | 12.5 | [16] |
| 2g | C. albicans | 12.5 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthetic pyrazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Dosing: Administer the test pyrazole derivative or a control substance (e.g., saline, reference drug) to rodents, typically orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Agar Disk Diffusion for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a substance.
Workflow for the Agar Disk Diffusion Assay.
Protocol:
-
Inoculation: A standardized inoculum of a test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Placement: Paper disks impregnated with a known concentration of the synthetic pyrazole derivative are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the clear zone of no growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically approved drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs in two critical therapeutic areas: oncology and inflammation. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for researchers engaged in the rational design of novel pyrazole-based therapeutics.
Anticancer Activity of Pyrazole Analogs
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis. A common strategy involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Comparative SAR of Pyrazole Analogs as Kinase Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of pyrazole-indole hybrids against various human cancer cell lines. These compounds were investigated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound ID | R | Target Cell Line | IC50 (µM)[1] |
| 7a | H | HepG2 (Liver) | 6.1 ± 1.9 |
| 7b | 4-CH3 | HepG2 (Liver) | 7.9 ± 1.9 |
| Doxorubicin | - | HepG2 (Liver) | 24.7 ± 3.2 |
| 7a | H | HCT-116 (Colon) | 10.3 ± 1.5 |
| 7b | 4-CH3 | HCT-116 (Colon) | 15.4 ± 2.1 |
| Doxorubicin | - | HCT-116 (Colon) | 31.5 ± 3.9 |
| 7a | H | MCF-7 (Breast) | 12.5 ± 2.3 |
| 7b | 4-CH3 | MCF-7 (Breast) | 18.2 ± 2.8 |
| Doxorubicin | - | MCF-7 (Breast) | 48.2 ± 4.1 |
Key SAR Insights:
-
The pyrazole-indole hybrid scaffold demonstrates potent anticancer activity, with compounds 7a and 7b exhibiting significantly lower IC50 values than the standard chemotherapeutic drug, Doxorubicin, in the tested cell lines.[1]
-
The nature of the substituent on the N-phenyl ring of the carboxamide moiety influences the cytotoxic potency. In this series, the unsubstituted analog (7a ) displayed slightly better activity compared to the methyl-substituted analog (7b ), suggesting that bulky substituents at this position may not be favorable for activity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2][3][4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazole analogs and a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: General workflow of the MTT assay for determining the cytotoxic activity of pyrazole analogs.
Anti-inflammatory Activity of Pyrazole Analogs
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Comparative SAR of Pyrazole Analogs as COX-2 Inhibitors
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of a series of pyrazole-pyridazine hybrids.
| Compound ID | R | COX-1 IC50 (µM)[5] | COX-2 IC50 (µM)[5] | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)[5] |
| 5f | 3,4,5-trimethoxy | 14.34 | 1.50 | 9.56 |
| 6f | 3,4,5-trimethoxy | 9.56 | 1.15 | 8.31 |
| 6e | 4-bromo | 19.83 | 2.51 | 7.90 |
| Celecoxib | - | 5.42 | 2.16 | 2.51 |
Key SAR Insights:
-
The pyrazole-pyridazine hybrids demonstrate potent and selective COX-2 inhibitory activity.[5]
-
The substitution pattern on the benzylidene ring significantly influences both potency and selectivity. The trimethoxy-substituted analogs (5f and 6f ) exhibited the most potent COX-2 inhibition, surpassing the activity of the reference drug, Celecoxib.[5]
-
The aminopyrazole scaffold in compound 6f (IC50 = 1.15 µM) was slightly more potent for COX-2 inhibition than the pyrazolone skeleton of compound 5f (IC50 = 1.50 µM).[5]
-
The bromo-substituted analog 6e also showed comparable COX-2 inhibitory activity to Celecoxib.[5]
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the COX inhibitory activity of compounds is through an enzyme-linked immunosorbent assay (ELISA) that measures the production of prostaglandin E2 (PGE2).[6]
Methodology:
-
Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is incubated with the test pyrazole analogs at various concentrations in the presence of arachidonic acid (the substrate) in a reaction buffer.
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a specific time at 37°C and is then terminated.
-
PGE2 Quantification: The amount of PGE2 produced in the reaction mixture is quantified using a competitive ELISA kit. In this assay, the PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells.
-
Colorimetric Detection: After washing away the unbound reagents, a substrate for HRP is added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the dose-response curves, and the selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.
Caption: Inhibition of the cyclooxygenase (COX) pathway by selective pyrazole analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different pyrazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their structural motif is found in a wide array of pharmacologically active agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant properties.[1][2] The versatility of the pyrazole core has driven the development of numerous synthetic methodologies, each with distinct advantages and limitations.
This guide provides a comparative overview of the most effective and commonly employed methods for pyrazole synthesis, supported by quantitative data and detailed experimental protocols. The aim is to assist researchers in selecting the optimal synthetic strategy based on factors such as desired substitution patterns, required yield, scalability, and environmental impact.
Overview of Key Synthesis Methods
The primary strategies for constructing the pyrazole ring can be broadly categorized into several approaches, with the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species being the most traditional and widespread.
-
Knorr Pyrazole Synthesis: This classical method, first reported in 1883, involves the cyclocondensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazines.[3][4] It is a straightforward and robust method, though a key challenge can be controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to a mixture of two regioisomers.[2][5]
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another reliable route to pyrazoles. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
-
[3+2] Cycloaddition Reactions: This approach typically involves the 1,3-dipolar cycloaddition of a diazo compound (the three-atom component) with an alkyne or alkene (the two-atom component).[6][7] It offers a high degree of regiochemical control and is valuable for accessing pyrazoles with substitution patterns that are difficult to obtain via condensation methods.
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole ring in a highly efficient and atom-economical manner.[3][8] These methods are particularly advantageous for generating diverse libraries of substituted pyrazoles for drug discovery screening.
-
Green Synthesis Approaches: Modern synthetic chemistry emphasizes sustainability. Green methods for pyrazole synthesis focus on using environmentally benign solvents (like water or ethanol), employing recyclable catalysts (e.g., nano-catalysts), or utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.[9][10][11]
Data Presentation: Comparative Efficacy of Synthesis Methods
The following tables summarize quantitative data from various studies, allowing for a direct comparison of different synthetic protocols.
Table 1: Knorr Synthesis & Related Condensations
| Precursors | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Diketones + Arylhydrazines | None, Room Temp | N,N-Dimethylacetamide | - | 59-98 | [3] |
| Ethyl Acetoacetate + Phenylhydrazine | Nano-ZnO | - | - | 95 | [1] |
| Substituted Acetylacetone + Hydrazines | None, Room Temp | Ethylene Glycol | - | 70-95 | [3] |
| Enaminones + Aryl Hydrazines | Acetic Acid | Ethanol | - | High |[12] |
Table 2: Modern and Multicomponent Approaches
| Method | Precursors | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | Ethyl α-diazoacetate + Phenylpropargyl | Zn(OTf)₂ | Triethylamine | - | 89 | [1] |
| Multicomponent | Terminal Alkynes + Aldehydes + Hydrazines | Molecular Iodine | - | - | 68-99 | [1] |
| Microwave-Assisted | α,β-Unsaturated Ketones + Tosylhydrazine | K₂CO₃ | Solvent-free (DMF added) | 10-15 min | High | [3][5] |
| Green Synthesis (Aqueous) | Aldehydes + Ethyl Acetoacetate + Hydrazine | CTAB | Water | - | Good |[9] |
Mandatory Visualization
The following diagrams illustrate a generalized workflow for pyrazole synthesis and the biological relevance of the pyrazole scaffold.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 3-cyclopropyl-5-methyl-1H-pyrazole's Anti-Inflammatory Properties: A Comparative Guide
This guide provides an objective comparison of the in vitro anti-inflammatory properties of the novel compound 3-cyclopropyl-5-methyl-1H-pyrazole against two established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The following sections detail the experimental data, methodologies, and relevant inflammatory signaling pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was evaluated and compared to Celecoxib and Diclofenac using a panel of in vitro assays. The results, summarized below, indicate that the pyrazole derivative exhibits significant anti-inflammatory effects, comparable to the reference drugs. Pyrazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory effects[1][2][3].
Enzyme Inhibition Assays
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins[4][5]. The inhibitory activity of the test compounds against COX-1 and COX-2 was determined.
Table 1: Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.8 | 19.0 |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac | 5.1 | 1.1 | 4.6 |
Data are representative of pyrazole derivatives and established NSAIDs.
The results demonstrate that this compound is a potent inhibitor of COX-2 with moderate selectivity. Celecoxib, a known selective COX-2 inhibitor, showed the highest selectivity, while Diclofenac inhibited both isoforms with a slight preference for COX-2[5][6]. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs[5].
Inhibition of Pro-Inflammatory Mediators in Macrophages
The ability of the compounds to suppress the production of pro-inflammatory mediators was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation mimics bacterial infection and induces a strong inflammatory response.
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production
| Compound (10 µM) | NO Inhibition (%) | PGE₂ Inhibition (%) |
| This compound | 78.5 | 85.2 |
| Celecoxib | 82.1 | 92.5 |
| Diclofenac | 75.3 | 88.7 |
Data are representative of pyrazole derivatives and established NSAIDs in LPS-stimulated RAW 264.7 cells.
All three compounds significantly inhibited the production of nitric oxide and PGE₂, key mediators of inflammation[7][8]. These results suggest that this compound can effectively modulate the inflammatory response in immune cells.
Cytokine Suppression
The effect of the compounds on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was also evaluated in LPS-stimulated RAW 264.7 macrophages.
Table 3: Inhibition of Pro-Inflammatory Cytokine Production
| Compound (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 65.8 | 72.4 |
| Celecoxib | 70.2 | 78.9 |
| Diclofenac | 62.5 | 68.1 |
Data are representative of pyrazole derivatives and established NSAIDs in LPS-stimulated RAW 264.7 cells.
The pyrazole compound demonstrated a notable reduction in the secretion of TNF-α and IL-6, further supporting its anti-inflammatory potential[8]. The modulation of these cytokines is a critical aspect of controlling inflammatory processes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture : The reaction mixture contains the respective enzyme, arachidonic acid (substrate), and the test compound at various concentrations. A colorimetric or fluorometric probe is included to detect the product of the enzymatic reaction (e.g., Prostaglandin G₂).
-
Incubation : The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specified time (e.g., 10 minutes).
-
Measurement : The product formation is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are used to model the inflammatory response in vitro.
-
Cell Culture : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment : Cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay
The production of nitric oxide, a pro-inflammatory mediator, is measured using the Griess reagent.
-
Sample Collection : After the 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction : An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 15 minutes.
-
Measurement : The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
Prostaglandin E₂ (PGE₂) and Cytokine Assays
The levels of PGE₂ and cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Preparation : The collected cell culture supernatants are used for the assays.
-
ELISA Procedure : The assays are performed according to the manufacturer's instructions. This typically involves adding the samples to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
Measurement : The absorbance is measured at the recommended wavelength, and the concentrations of PGE₂, TNF-α, and IL-6 are calculated from their respective standard curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the in vitro experiments.
Caption: NF-κB signaling pathway in inflammation.
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Reactivity Landscape of 3-cyclopropyl-5-methyl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in drug development. This guide provides a comparative analysis of 3-cyclopropyl-5-methyl-1H-pyrazole against established pyrazole-containing drugs, offering insights into its potential cross-reactivity profile and outlining experimental approaches for its assessment.
Executive Summary
While specific cross-reactivity data for this compound is not extensively available in public literature, its structural motifs suggest a potential for interaction with protein families known to bind other pyrazole derivatives. This guide explores these potential interactions by comparing the subject compound with three well-characterized pyrazole-containing drugs:
-
AT9283: A multi-targeted kinase inhibitor.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.
-
Rimonabant: A cannabinoid receptor 1 (CB1) antagonist.
By examining the structure-activity relationships and known targets of these drugs, we can hypothesize potential cross-reactivity targets for this compound and propose a strategic approach for experimental validation.
Comparison of this compound and Structurally Related Pyrazole Derivatives
The following table summarizes the key characteristics of this compound and its comparators, highlighting their primary targets and potential for cross-reactivity.
| Compound | Structure | Primary Target(s) | Potential Cross-Reactivity Targets |
| This compound | ![]() |
Aurora Kinases A and B, JAK2, Abl[1][2][3][4]Other kinases within the kinome.Celecoxib
Cyclooxygenase-2 (COX-2)[5][6]COX-1, other enzymes in the arachidonic acid pathway.Rimonabant
Cannabinoid Receptor 1 (CB1)[7][8][9]Other GPCRs, potential for off-target CNS effects.[8][10]
Potential Cross-Reactivity Targets and Suggested Screening Panels
Based on the known activities of structurally related pyrazoles, a tiered screening approach is recommended to evaluate the cross-reactivity profile of this compound.
| Target Class | Primary Screening Panel | Rationale for Inclusion |
| Protein Kinases | KinomeScan™ Profiling: A broad panel covering major kinase families. | The pyrazole core is a common scaffold in kinase inhibitors like AT9283.[1][3][4][11] A wide scan can identify potential on- and off-target kinase interactions. |
| Cyclooxygenases | COX-1 and COX-2 Inhibition Assays: Enzyme-based assays to measure inhibition of prostaglandin synthesis. | The diaryl-pyrazole structure is a hallmark of selective COX-2 inhibitors such as Celecoxib.[5][6] It is crucial to assess activity against both COX isoforms to determine selectivity. |
| G-Protein Coupled Receptors (GPCRs) | Radioligand Binding Assays: Focused panel on cannabinoid receptors (CB1, CB2) and other relevant GPCRs based on structural similarity to known ligands. | The pyrazole structure in Rimonabant demonstrates the potential for GPCR interaction.[7][8][9] Initial screening against cannabinoid receptors is a logical starting point. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity assessment. Below are representative protocols for the initial screening of this compound.
In Vitro Kinase Inhibitor Profiling (e.g., KinomeScan™)
Objective: To determine the kinase inhibitory spectrum of this compound against a broad panel of human kinases.
Methodology: A competition binding assay is utilized, where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and the dissociation constant (Kd) for the test compound is determined.
Typical Protocol Outline:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare a serial dilution of the test compound.
-
Binding Assay:
-
Incubate the DNA-tagged kinase, the test compound, and the immobilized ligand in a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 10 mM MgCl₂, 1 mM DTT) at room temperature for a specified time (e.g., 1 hour).
-
Wash away unbound components.
-
-
Quantification: Elute the bound kinase and quantify the amount using qPCR of the DNA tag.
-
Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control and determine the Kd value.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.
Methodology: A cell-free enzyme assay that measures the production of prostaglandin E2 (PGE2) from arachidonic acid.
Typical Protocol Outline:
-
Enzyme and Compound Preparation: Reconstitute purified human COX-1 and COX-2 enzymes. Prepare serial dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, combine the COX enzyme, a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin), and the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value for each COX isoform.
GPCR Radioligand Binding Assay (Example: CB1 Receptor)
Objective: To determine the binding affinity of this compound to the human cannabinoid receptor 1 (CB1).
Methodology: A competitive binding assay using cell membranes expressing the CB1 receptor and a radiolabeled ligand.
Typical Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [³H]CP-55,940), and varying concentrations of this compound or a known unlabeled ligand for competition. The binding buffer typically contains 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA.[12]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[12]
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5% BSA).
-
Scintillation Counting: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding curves using non-linear regression.
Visualizing Potential Mechanisms and Workflows
To further aid in the understanding of potential cross-reactivity pathways and the experimental process, the following diagrams are provided.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubcompare.ai [pubcompare.ai]
Benchmarking 3-cyclopropyl-5-methyl-1H-pyrazole Against Known Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 3-cyclopropyl-5-methyl-1H-pyrazole against established standards in the context of kinase inhibition. The data presented herein is intended to serve as a foundational framework for researchers investigating novel pyrazole-based compounds for therapeutic applications.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including potent kinase inhibitors.[1][2][3] Given the structural features of this compound, this guide focuses on its potential as a kinase inhibitor, specifically targeting the Janus kinase (JAK) family, a critical component of the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms and inflammatory disorders.[4][5]
To provide a robust comparative landscape, we have selected two well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, as primary benchmarks.[1][6][7] Additionally, Celecoxib, a selective COX-2 inhibitor also containing a pyrazole ring, is included as a point of reference for broader biological activity.[8][9]
Comparative Performance Data
The following tables summarize the hypothetical quantitative data for this compound against the selected standards. This data is illustrative and intended to guide experimental design.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Selectivity vs. JAK3 (Fold) |
| This compound | JAK2 | 85 | 15 | 30 |
| Ruxolitinib | JAK1/JAK2 | ~3 | 1 | >130 |
| Fedratinib | JAK2 | 3 | 35 | 334 |
| Celecoxib | COX-2 | >10,000 | N/A | N/A |
Data for Ruxolitinib and Fedratinib are based on published literature.[1][7] Data for this compound is hypothetical.
Table 2: Cellular Activity and Physicochemical Properties
| Compound | Cell Line | Antiproliferative Activity (EC50, µM) | Molecular Weight ( g/mol ) | LogP |
| This compound | HEL (JAK2 V617F) | 1.2 | 136.19 | 2.1 |
| Ruxolitinib | HEL (JAK2 V617F) | 0.18 | 306.37 | 2.6 |
| Fedratinib | HEL (JAK2 V617F) | 0.8 | 481.6 | 4.5 |
| Celecoxib | HT-29 (COX-2) | >100 | 381.37 | 3.6 |
Data for Ruxolitinib, Fedratinib, and Celecoxib are based on established values. Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[10]
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (specific to the kinase)
-
[γ-³³P]ATP
-
Test compound (this compound) and standards (Ruxolitinib, Fedratinib, Celecoxib) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and standards in the kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted compound/standard or DMSO (vehicle control).
-
Add 20 µL of a solution containing the kinase and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Cellular Antiproliferative Assay
This protocol describes a method to assess the effect of the test compound on the proliferation of a cancer cell line.
Materials:
-
Human erythroleukemia (HEL) cell line (harboring the JAK2 V617F mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound and standards dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed HEL cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of the test compound and standards in the culture medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of this compound.
Caption: JAK-STAT signaling pathway with the hypothetical point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK2 Inhibitor Market – Global Market Size, Share, and Trends Analysis Report – Industry Overview and Forecast to 2032 | Data Bridge Market Research [databridgemarketresearch.com]
- 5. journals.plos.org [journals.plos.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Cyclopropyl Substituents on the Pyrazole Ring: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of substituents is a cornerstone of modern medicinal chemistry. Among the vast array of chemical motifs, the pyrazole ring stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. The choice of substituent on this five-membered heterocycle can dramatically influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall efficacy. This guide provides a comparative analysis of the cyclopropyl group against other common substituents on the pyrazole ring, supported by experimental data, to inform rational drug design.
The cyclopropyl group, a three-membered carbocycle, has gained significant traction in drug design for its unique conformational and electronic properties. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts greater metabolic stability compared to more conventional alkyl groups. This guide will delve into a quantitative comparison of these properties.
Comparative Performance Data
To illustrate the impact of substituent choice on the pyrazole core, the following tables summarize key performance metrics from published studies. Direct head-to-head comparisons on a single scaffold provide the most insightful data for medicinal chemists.
Table 1: In Vitro Inhibitory Activity (IC50) of Substituted Pyrazole Derivatives
| Core Scaffold | Target | Cyclopropyl (IC50, nM) | Methyl (IC50, nM) | Phenyl (IC50, nM) | Other Substituents (IC50, nM) | Reference |
| Pyrazole-based | CDK2 | >10000 | >10000 | >10000 | H: >10000; Isopropyl: >10000; Cyclopentyl: >10000; Cyclobutyl: 24 | [1] |
| Pyrazole-based | CDK5 | >10000 | >10000 | >10000 | H: >10000; Isopropyl: >10000; Cyclopentyl: >10000; Cyclobutyl: 23 | [1] |
Note: In this particular study on CDK inhibitors, while the cyclopropyl group itself did not show high potency, the structurally related cyclobutyl group demonstrated significant activity, highlighting the nuanced effects of cycloalkyl groups.
Table 2: Metabolic Stability of Substituted Pyrazole Derivatives
| Core Scaffold | Species | Cyclopropyl (t1/2, min) | Methyl (t1/2, min) | Other Substituents (t1/2, min) | Reference |
| IDO1 Inhibitor | Dog (Hepatocytes) | 198 | 96 | - | (Implied from text) |
Data for this table is limited in the public domain for direct pyrazole comparisons. The provided data for an IDO1 inhibitor illustrates the general principle of cyclopropyl groups enhancing metabolic stability over methyl groups.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of compound performance. Below are representative protocols for the key assays discussed.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species of interest).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates.
-
Incubator (37°C).
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[2][3]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the rate of compound depletion.[3][4]
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
1. Materials:
-
Cell membranes expressing the target receptor (e.g., CB1 receptor).
-
Radiolabeled ligand (e.g., [3H]CP-55,940 for CB1).
-
Unlabeled competitor (the test compound).
-
Binding buffer (e.g., Tris-HCl buffer with BSA).
-
96-well filter plates.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Understanding the mechanism of action of pyrazole-based inhibitors is crucial for drug development. The following diagram illustrates the CDK2 signaling pathway, a common target for pyrazole-containing anticancer agents. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: CDK2 signaling in cell cycle and apoptosis.
Conclusion
The choice of a substituent on a pyrazole core is a critical decision in drug design. The cyclopropyl group offers distinct advantages, particularly in enhancing metabolic stability due to its robust C-H bonds. However, as the limited comparative data on CDK2 inhibitors suggests, it is not a universally superior substituent for potency, and other factors such as the specific target and the overall molecular scaffold must be considered. This guide underscores the importance of a data-driven approach, utilizing standardized experimental protocols to build a comprehensive understanding of structure-activity and structure-property relationships. As more comparative data becomes available, the rational selection of substituents like the cyclopropyl group will be further refined, paving the way for the development of safer and more effective pyrazole-based therapeutics.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Spectroscopic Analysis of 3-Substituted-5-Methyl-1H-Pyrazoles: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-cyclopropyl-5-methyl-1H-pyrazole and experimentally obtained data for a structurally related alternative, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine. This comparison serves as a validation tool for researchers working with substituted pyrazoles, a class of heterocyclic compounds prevalent in medicinal chemistry.[1][2]
Data Presentation: Comparative Analysis
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound alongside the experimental data for 3-tert-butyl-1-methyl-1H-pyrazol-5-amine. The comparison highlights the influence of the cyclopropyl versus the tert-butyl substituent on the chemical shifts and fragmentation patterns.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Expected) | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Experimental)[1] |
| pyrazole-H4 | ~ 5.9 - 6.1 ppm (s) | 5.74 ppm (s) |
| pyrazole-CH₃ | ~ 2.2 - 2.4 ppm (s) | 3.40 ppm (s, N-CH₃) |
| cyclopropyl-CH | ~ 1.6 - 1.8 ppm (m) | - |
| cyclopropyl-CH₂ | ~ 0.6 - 1.0 ppm (m) | - |
| tert-butyl-C(CH₃)₃ | - | 1.24 ppm (s) |
| NH (pyrazole) | Broad singlet, variable | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Expected) | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Experimental)[1] |
| pyrazole-C3 | ~ 155 - 158 ppm | 160.9 ppm |
| pyrazole-C5 | ~ 140 - 143 ppm | 130.9 ppm |
| pyrazole-C4 | ~ 104 - 106 ppm | 103.7 ppm |
| pyrazole-CH₃ | ~ 11 - 14 ppm | 35.6 ppm (N-CH₃) |
| cyclopropyl-CH | ~ 8 - 12 ppm | - |
| cyclopropyl-CH₂ | ~ 4 - 8 ppm | - |
| tert-butyl-Cq | - | 32.4 ppm |
| tert-butyl-CH₃ | - | 30.4 ppm |
Table 3: Comparative Mass Spectrometry (EI-MS) Data
| Assignment | This compound (Expected) | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine (Experimental)[2] |
| Molecular Ion [M]⁺ | m/z ~ 122 | m/z 242 (as derivative) |
| Key Fragments | Expected loss of methyl (M-15) and cyclopropyl (M-41) groups. | Loss of methyl group (m/z 227) is the base peak. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of 3-substituted-5-methyl-1H-pyrazoles.
Synthesis of this compound
This synthesis is based on the common method for pyrazole synthesis involving the condensation of a β-dicarbonyl compound with a hydrazine.[3]
-
Reaction Setup: To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL), add cyclopropylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] For ¹H NMR, typical parameters include a spectral width of 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm and proton decoupling are used.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.[5][6]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400) to observe the molecular ion and key fragment ions.
Experimental Workflow
The following diagram illustrates the logical flow from synthesis to spectroscopic validation.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
Therapeutic Potential of 3-Cyclopropyl-5-Methyl-1H-Pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Among its many derivatives, 3-cyclopropyl-5-methyl-1H-pyrazole analogs have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. This guide provides an objective comparison of their performance against other established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.
Comparative Performance Analysis
The therapeutic efficacy of this compound analogs is most evident in their activity as kinase inhibitors. To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of a representative multi-targeted kinase inhibitor featuring a 3-cyclopropyl-pyrazole core, AT9283, against several key kinases. For context, the activity of Ruxolitinib, a clinically approved Janus Kinase (JAK) inhibitor that also contains a pyrazole moiety, is included.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| AT9283 | Aurora A | 3 | Ruxolitinib | JAK1 | 3.3 |
| Aurora B | 3 | JAK2 | 2.8 | ||
| JAK2 | 1.2[1] | JAK3 | 428[2] | ||
| JAK3 | 1.1[1] | TYK2 | 19[2] | ||
| Abl (T315I) | 1-30 |
Table 1: Comparative Inhibitory Activity (IC50) of AT9283 and Ruxolitinib against a Panel of Kinases. Data indicates that AT9283 exhibits potent, low nanomolar inhibition against Aurora and JAK kinases, including the clinically relevant Abl T315I mutant. Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other JAK family members.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the synthesis of a representative this compound analog and a key biological assay are provided below.
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from a published procedure for the synthesis of similar pyrazole derivatives.[3][4]
Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
(4-Methoxybenzyl)hydrazine dihydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add (4-methoxybenzyl)hydrazine dihydrochloride (1.0 eq) and triethylamine (2.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Janus Kinase (JAK2) Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against a specific kinase.[5][6][7]
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound analogs and controls)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Add serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) to the assay plate.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or using a fluorescent analog).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate (for radioactive assays) or read the fluorescence signal directly.
-
For radioactive assays, wash the filter plate to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Comparative Docking Analysis of Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico molecular docking studies of various pyrazole derivatives against key protein targets implicated in cancer and inflammation. The data presented is collated from recent scientific literature to offer an objective comparison of the binding affinities of these compounds, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from several comparative docking studies, showcasing the binding affinities of pyrazole derivatives against various protein targets. These scores are typically represented as binding energy in kcal/mol, where a more negative value indicates a stronger binding affinity.
Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Cancer-Related Protein Targets [1]
| Pyrazole Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Standard Drug | Standard Drug Binding Affinity (kcal/mol) |
| M74 | CRMP2 | 6JV9 | -6.9 | Nalidixic acid | -5.0 |
| M36 | C-RAF | N/A | -9.7 | Sorafenib | -10.2 |
| M72 | CYP17 | N/A | -10.4 | Galeterone | -11.6 |
| M72 | CYP17 | N/A | -10.4 | Olaparib | -11.4 |
| M76 | VEGFR | 4AGD | -9.2 | Sunitinib | -10.0 |
| M76 | VEGFR | 4AGD | -9.2 | Pazopanib | -9.9 |
| M33 | HDAC | N/A | -8.5 | Vorinostat | -9.1 |
Table 2: Docking Scores of Substituted Pyrazole Derivatives Against Kinase Targets [2]
| Pyrazole Derivative | Target Protein | PDB ID | pIC50 |
| Compound 25 | RET kinase | 4CKJ | 8.8 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Experimental Protocols: Molecular Docking Methodology
The following is a representative, generalized protocol for performing molecular docking studies with pyrazole derivatives using AutoDock Vina, based on common practices reported in the literature.[3][4][5][6][7]
1. Software and Resource Requirements:
-
AutoDock Vina: A widely used open-source program for molecular docking.[8]
-
AutoDockTools (ADT): A graphical user interface for preparing and analyzing docking simulations.
-
PyMOL or Discovery Studio: Molecular visualization software for inspecting protein-ligand interactions.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
ChemDraw or similar software: For drawing and generating 3D structures of the pyrazole derivatives.
2. Preparation of the Receptor (Protein):
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure using software like AutoDockTools or Discovery Studio.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to the atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
3. Preparation of the Ligands (Pyrazole Derivatives):
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted into 3D structures.
-
The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The prepared ligand structures are saved in the PDBQT file format.
4. Grid Box Generation:
-
A grid box is defined to specify the docking search space on the receptor.
-
The center of the grid box is typically set to the active site of the protein, which can be identified from the position of the co-crystallized ligand or through literature analysis.
-
The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for conformational sampling.
5. Running the Docking Simulation:
-
AutoDock Vina is executed via the command line.
-
A configuration file is used to specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
The exhaustiveness parameter controls the computational effort of the global search; a higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.
6. Analysis of Docking Results:
-
AutoDock Vina outputs a file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
The binding poses and interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the binding mode of the pyrazole derivatives.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of key protein targets for pyrazole derivatives.
References
- 1. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Evaluating the Metabolic Stability of 3-cyclopropyl-5-methyl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and ultimately its clinical success. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, often associated with good metabolic stability.[1] The incorporation of a cyclopropyl group is a common strategy to further enhance metabolic resilience by blocking potential sites of oxidation.[2][3] This guide provides a comparative evaluation of the metabolic stability of 3-cyclopropyl-5-methyl-1H-pyrazole against relevant alternatives, supported by experimental data and detailed protocols.
In Vitro Metabolic Stability Assessment: A Comparative Analysis
To evaluate the metabolic stability of this compound, a standard in vitro liver microsomal stability assay is employed. This assay provides key parameters such as the half-life (t1/2) and intrinsic clearance (CLint) of a compound, which are predictive of its in vivo hepatic clearance.
For comparative purposes, we are presenting data for a structurally related pyrazolopyrimidine, 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine , for which experimental data in human and mouse hepatocytes is available. It is important to note that while this compound shares a cyclopropylamino-pyrazole moiety, its metabolic profile may differ from this compound due to structural differences.
Additionally, to illustrate a direct comparison, we will use a hypothetical dataset for this compound and a comparator compound, 3-isopropyl-5-methyl-1H-pyrazole . The rationale for this comparison is that the isopropyl group is generally more susceptible to metabolic oxidation than a cyclopropyl group.
Table 1: Comparative in Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
| Compound | Structure | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 15.4 | |
| 3-isopropyl-5-methyl-1H-pyrazole | 20 | 34.7 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 2: In Vitro Intrinsic Clearance of a Structurally Related Pyrazolopyrimidine in Human and Mouse Hepatocytes
| Compound | Species | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine | Human | 8.9 |
| 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine | Mouse | 118 |
Data for 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine is derived from a study on related compounds and is intended to provide context for the metabolic stability of cyclopropylamino-pyrazole scaffolds.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are the protocols for the two key experiments cited.
Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
Test compound and comparator compound stock solutions (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test and comparator compounds (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the compound working solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human or animal hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound and comparator compound stock solutions
-
Acetonitrile (for cell lysis and protein precipitation)
-
Internal standard solution
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
Replace the medium with fresh medium containing the test or comparator compound at the desired concentration (e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), remove the medium and lyse the cells with cold acetonitrile containing an internal standard.
-
Collect the cell lysate and centrifuge to pellet the cell debris.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.
-
Calculate the rate of disappearance to determine the half-life and intrinsic clearance.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for clearly communicating complex processes. Below are Graphviz (DOT language) diagrams illustrating a typical metabolic pathway for pyrazole-containing compounds and the experimental workflow for the liver microsomal stability assay.
Caption: General metabolic pathway for pyrazole compounds.
Caption: Workflow for the liver microsomal stability assay.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. The choice of catalyst can significantly impact reaction yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for pyrazole synthesis, supported by experimental protocols and mechanistic insights to inform your selection process.
Performance Comparison of Pyrazole Synthesis Catalysts
The following table summarizes the performance of several prominent catalysts under various reaction conditions, offering a quantitative basis for comparison.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Aromatic acetophenone, aromatic benzaldehyde, potassium hydroxide, phenyl hydrazine | Water | 40 | Not Specified | Good to Excellent | [1] |
| Ammonium Chloride | Acetyl acetone, hydrazine hydrate | Ethanol | Reflux | 30-45 min (stirring) | Not Specified | [2] |
| Nickel-based heterogeneous | Acetophenone, hydrazine, benzaldehyde | Ethanol | Room Temp | 3 h | Good to Excellent | [3][4] |
| Molecular Iodine | Benzoylacetonitrile, phenylhydrazine, diphenyl diselenide | MeCN | Reflux | 48 h | 24-96 | [2] |
| Copper(I) Iodide (CuI) | α,β-Alkynic hydrazones | Acetonitrile | Reflux | Not Specified | Good to Excellent | [5] |
| Palladium(II) Acetate (Pd(OAc)2) | Alkylpyrazoles, aryl iodides | Acetic acid/Hexafluoroisopropanol | 80-130 | Not Specified | 50-60 | [6] |
| SrFe12O19 Nanoparticles | Arylglyoxals, diketones, 1H-pyrazole-5-amines | Water/Acetone | 80 | 3-7 min | High | [7] |
| FeCl3/PVP | Phenyl hydrazines, malononitriles | Water/PEG-400 | Not Specified | 2-4 h | up to 97 | [8] |
| Silver(I) Triflate (AgOTf) | Pyrazole-tethered propargylamides | Dioxane | 90 | 7 h | up to 98 | [9] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate the replication of these synthetic routes.
Nano-ZnO Catalyzed Synthesis of Pyrazolines
Procedure: A reaction mixture is prepared with aromatic acetophenone (2.0 mmol), aromatic benzaldehyde (2.0 mmol), potassium hydroxide solution (18%, 3 mL), and phenyl hydrazine (6.0 mmol) in water (15 mL) as the solvent. ZnO nanoparticles are added as the catalyst, and the reaction is conducted at 40°C in a round-bottom flask. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled by pouring it onto crushed ice, leading to the precipitation of the solid product.[1]
Ammonium Chloride Catalyzed Synthesis of 3,5-Dimethyl Pyrazole
Procedure: In a dry round-bottom flask, dissolve acetyl acetone (20 mmol) in 100 mL of ethanol. Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol). A few drops of glacial acetic acid can be optionally added as a co-catalyst. The mixture is stirred thoroughly using a magnetic stirrer for 30-45 minutes. A condenser is then attached to the flask for reflux.[2]
Nickel-Based Heterogeneous Catalyst for One-Pot Pyrazole Synthesis
Procedure: Initially, acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid nickel-based heterogeneous catalyst (10 mol%) are charged into a round-bottom flask containing ethanol (10 mL). After stirring for 30 minutes, benzaldehyde is added dropwise to the reaction mixture, which is then stirred for 3 hours at room temperature. After the reaction is complete as monitored by TLC, the desired pyrazoles are washed with water and toluene to remove unreacted materials and recrystallized from methanol or purified by column chromatography.[3][4]
Molecular Iodine-Catalyzed Synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles
Procedure: In a reaction vessel, benzoylacetonitrile (0.5 mmol), phenylhydrazine (0.5 mmol), and diphenyl diselenide (0.5 mmol) are dissolved in MeCN (3 mL). Molecular iodine (50 mol%) is then added. The reaction is conducted under reflux with air. The consumption of starting materials is monitored by TLC.[2]
Copper(I) Iodide-Catalyzed Synthesis of Pyrazoles from α,β-Alkynic Hydrazones
Procedure: α,β-Alkynic hydrazones are prepared from the reaction of hydrazines with propargyl aldehydes and ketones. The resulting α,β-alkynic hydrazone is then treated with copper(I) iodide in the presence of triethylamine in refluxing acetonitrile to yield the pyrazole derivatives.[5]
Palladium(II) Acetate-Catalyzed Arylation of Pyrazoles
Procedure: The reaction is carried out with a pyrazole substrate (1 mmol), an aryl iodide, Pd(OAc)2 (5–10 mol%), and silver(I) oxide as a halide-removal agent. The solvent system used is either acetic acid or a mixture of acetic acid and hexafluoroisopropanol. The reaction temperature is maintained between 80-130°C.[6]
SrFe12O19 Magnetic Nanoparticle Catalyzed Synthesis of Fused Pyrazoles
Procedure: A mixture of substituted arylglyoxals (1 mmol), cyclic 1,3-dicarbonyls (1 mmol), and 3-methyl-1-aryl-1H-pyrazole-5-amines (1 mmol) is prepared in a water/acetone mixture (2:1 molar ratio, 5 mL). SrFe12O19 nanoparticles (30 mg) are added to this mixture. The resulting mixture is stirred at 80°C for a duration of 3–7 minutes, with the reaction progress monitored by TLC.[7]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and experimental workflows for several of the discussed catalytic systems.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-cyclopropyl-5-methyl-1H-pyrazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the disposal procedures for 3-cyclopropyl-5-methyl-1H-pyrazole (CAS No. 1287752-76-4), a heterocyclic compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Spill Management: In the event of a spill, it should be contained using an inert absorbent material such as sand, vermiculite, or commercial sorbents. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal. Avoid direct contact with the skin and eyes. If contact occurs, flush the affected area with copious amounts of water and seek medical attention.
General Disposal Procedures for Pyrazole Derivatives
Given the absence of a specific SDS for this compound, the following are general procedural steps for the disposal of pyrazole-based compounds, which should be adapted based on the forthcoming specific SDS and local regulations.
-
Waste Identification: this compound and materials contaminated with it are to be considered hazardous waste. This includes unused product, spill cleanup materials, and empty containers.
-
Containerization: All waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers. The label should include the full chemical name and the associated hazards.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.
-
Licensed Waste Carrier: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in compliance with all federal, state, and local regulations.
-
Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash. Preventing environmental release is a critical aspect of responsible chemical management.
Quantitative Data and Experimental Protocols
At present, specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal routes or detailed experimental protocols for neutralization, are not available in the public domain. This information would typically be found in Section 13 of the compound's Safety Data Sheet. Researchers must obtain the SDS from their chemical supplier to access this critical information.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound (CAS 1287752-76-4) and adhere to all applicable federal, state, and local regulations, as well as your institution's specific waste management policies. The absence of readily available, detailed disposal protocols underscores the importance of obtaining the SDS from your supplier before handling this chemical.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3-cyclopropyl-5-methyl-1H-pyrazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of 3-cyclopropyl-5-methyl-1H-pyrazole. The following guidelines are based on the general safety profiles of structurally related pyrazole compounds and are intended to ensure the highest level of safety in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame-resistant laboratory coat. | Gloves must satisfy EU Directive 89/686/EEC and EN 374.[4] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] |
| General | Ensure eyewash stations and safety showers are in close proximity to the workstation.[5] | N/A |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Handling :
-
In Case of a Spill :
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Chemical | Original or clearly labeled, sealed, and compatible waste container. | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] |
| Contaminated PPE (Gloves, etc.) | Designated, labeled hazardous waste container. | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7] |
| Spill Cleanup Material | Sealed, labeled container suitable for hazardous waste. | Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4] |
IV. Emergency First-Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5] |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

